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(Isopropylthio)benzene

Cat. No.: B1585059
CAS No.: 3019-20-3
M. Wt: 152.26 g/mol
InChI Key: SNOAHAUUBQMVGW-UHFFFAOYSA-N
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Description

(Isopropylthio)benzene is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12S B1585059 (Isopropylthio)benzene CAS No. 3019-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SNOAHAUUBQMVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90184262
Record name (Isopropylthio)benzene
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3019-20-3
Record name [(1-Methylethyl)thio]benzene
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Record name (Isopropylthio)benzene
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Record name (Isopropylthio)benzene
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Record name (isopropylthio)benzene
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Foundational & Exploratory

An In-Depth Technical Guide to (Isopropylthio)benzene (CAS: 3019-20-3) for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (Isopropylthio)benzene. It moves beyond a simple data sheet to provide insights into its synthesis, reactivity, potential applications, and critical safety considerations, grounded in established chemical principles.

Core Identity and Physicochemical Profile

This compound, also known as Isopropyl Phenyl Sulfide, is an organosulfur compound belonging to the thioether (or sulfide) class.[1] Its structure, featuring a benzene ring attached to a sulfur atom which is in turn bonded to an isopropyl group, imparts a unique combination of aromatic and aliphatic sulfide characteristics. This structure is fundamental to its reactivity and physical properties. The compound is registered under CAS Number 3019-20-3.[1][2][3]

Key Properties Summary

All quantitative data are summarized in the table below for efficient reference and comparison.

PropertyValueSource(s)
CAS Number 3019-20-3[1][2][3]
Molecular Formula C₉H₁₂S[1][2][3]
Molecular Weight 152.26 g/mol [1][2]
Appearance Colorless liquid[2]
Odor Strong, garlic-like, stench[2][3]
Density 0.98 g/mL[2]
Boiling Point 208 °C @ 760 mmHg[2]
Melting Point -45 °C (estimated)[2]
Flash Point 83.2 °C[2]
Refractive Index (n20/D) 1.5465[2]
LogP 3.1871[2]
EINECS Number 221-162-0[2][3]

The compound's notable LogP value of 3.1871 suggests significant lipophilicity, a critical parameter in drug design for membrane permeability and distribution.[2] Its high boiling point is consistent with its molecular weight and aromatic nature. The pronounced and unpleasant odor is a key handling consideration, necessitating the use of well-ventilated fume hoods.[2][3]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This pathway offers a reliable and high-yielding route for laboratory-scale preparation.

General Synthetic Workflow

The core of the synthesis involves the S-alkylation of thiophenol. Thiophenol is first deprotonated with a suitable base to form the highly nucleophilic thiophenolate anion. This anion then displaces a halide from an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane, to form the desired thioether bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: S-Alkylation (SN2) Thiophenol Thiophenol Thiophenolate Sodium Thiophenolate (Nucleophile) Thiophenol->Thiophenolate + Base Base (e.g., NaOH, NaH) Base->Thiophenolate IsopropylHalide 2-Bromopropane (Electrophile) Product This compound Thiophenolate->Product + IsopropylHalide Byproduct NaBr Product->Byproduct Forms

Caption: Synthetic pathway for this compound via S-alkylation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq) and a suitable solvent such as ethanol or DMF.

  • Deprotonation: Add a base, such as sodium hydroxide (1.1 eq), to the solution and stir until the thiophenol is fully converted to sodium thiophenolate. This can be done at room temperature.

  • Alkylation: Slowly add 2-bromopropane (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the crude product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Profile
  • ¹H NMR: The spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the single isopropyl proton, and multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR: The spectrum will display distinct signals for the methyl carbons, the methine carbon of the isopropyl group, and the four unique carbons of the phenyl ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 152, corresponding to the molecular weight.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional components: the sulfide linkage and the aromatic ring.

Reactivity of the Sulfide Group

The sulfur atom in the thioether is susceptible to oxidation. It can be selectively oxidized to a sulfoxide using mild oxidizing agents like sodium periodate (NaIO₄) or to a sulfone using stronger agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant in medicinal chemistry for modulating the polarity and hydrogen-bonding capacity of a molecule.

G Sulfide This compound (Sulfide) Sulfoxide Isopropyl phenyl sulfoxide Sulfide->Sulfoxide [O] (e.g., NaIO₄) Sulfone Isopropyl phenyl sulfone Sulfoxide->Sulfone [O] (e.g., H₂O₂)

Caption: Oxidation pathway of the sulfide moiety.

Electrophilic Aromatic Substitution

The isopropylthio (-S-iPr) group is an activating substituent on the benzene ring. The lone pairs on the sulfur atom can donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during substitution. It is an ortho-, para-director , meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfide group. This is a critical consideration when using this compound as a scaffold in multi-step syntheses.[4]

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its utility lies in its role as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry.

  • Chemical Synthesis: It serves as a precursor for the corresponding sulfoxides and sulfones, which are valuable synthetic intermediates themselves. Its ortho-, para-directing nature allows for the controlled synthesis of polysubstituted aromatic compounds.[4][5]

  • Drug Discovery: In modern drug design, the strategic replacement of chemical fragments is crucial for optimizing a drug candidate's properties.[6] The phenylsulfide motif is a common feature in bioactive molecules. The isopropylthio-phenyl fragment can be incorporated into lead compounds to:

    • Increase Lipophilicity: With a LogP of ~3.19, this group can enhance a molecule's ability to cross lipid membranes.[2]

    • Modulate Metabolism: Thioethers are subject to metabolic oxidation, which can be a tool to create active metabolites or alter the pharmacokinetic profile of a drug.

    • Serve as a Benzene Bioisostere Fragment: While not a direct bioisostere for benzene, the substituted ring can be used in fragment-based drug discovery to explore new chemical space and develop novel, patent-free analogues of existing drugs.[6][7]

Safety, Handling, and Toxicology

Direct and comprehensive toxicological data for this compound is limited.[3] Therefore, a conservative approach to safety is required, drawing inferences from structurally related and more thoroughly studied compounds like cumene (isopropylbenzene) and various thiols.

GHS Hazard Profile (Inferred)

The following profile is an estimation based on related compounds and should be used for preliminary risk assessment. A substance-specific risk assessment is mandatory before use.

Hazard ClassInferred Classification & StatementBasis of Inference
Flammability Combustible LiquidHigh flash point (83.2 °C)[2]
Acute Toxicity Harmful if swallowed or inhaledGeneral toxicity of aromatic solvents and organosulfur compounds.[8][9]
Skin Corrosion/Irritation May cause skin irritationRelated thiols are corrosive; solvents can be irritants.[9]
Eye Damage/Irritation May cause serious eye irritationCommon for organic solvents and reagents.[9]
Aspiration Hazard May be fatal if swallowed and enters airwaysA known hazard for cumene (isopropylbenzene).[8][10][11]
Specific Target Organ Toxicity May cause respiratory irritationA known hazard for cumene.[8][11]
Chronic Hazards Potential for long-term effects with repeated exposureGeneral precaution for compounds with limited toxicological data.
Handling and Storage Recommendations
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors and to contain its strong stench.[3]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] Ambient temperatures are suitable for storage.[3]

Conclusion

This compound is a valuable, albeit specialized, chemical compound. Its well-defined physicochemical properties, predictable synthesis, and clear patterns of reactivity make it a useful tool for synthetic chemists. For drug development professionals, it represents a functional building block that can be employed to systematically modify the lipophilicity, metabolic profile, and structural complexity of lead candidates. Due to its powerful odor and the lack of extensive toxicological data, it must be handled with appropriate caution and robust engineering controls.

References

(Isopropylthio)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Isopropylthio)benzene

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the fundamental molecular characteristics, synthesis, and physicochemical properties of this compound, providing a framework grounded in established scientific principles and experimental data.

Core Molecular Profile and Identifiers

This compound, also known as Isopropyl phenyl sulfide, is an organosulfur compound belonging to the thioether family. Its core structure consists of a benzene ring attached to a sulfur atom, which is in turn bonded to an isopropyl group. This structure dictates its reactivity and physical properties.

The fundamental identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂S[1][2][3][4]
Molecular Weight 152.26 g/mol [1][2][4]
Monoisotopic Mass 152.06597156 g/mol [3]
CAS Number 3019-20-3[1][2]
EINECS Number 221-162-0[2][5]
Canonical SMILES CC(C)SC1=CC=CC=C1[3]
InChI Key SNOAHAUUBQMVGW-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Characterization

This compound is a colorless liquid at standard conditions.[5] It is characterized by a potent, unpleasant garlic-like odor or stench.[2][3][5] A comprehensive summary of its physical properties is essential for its appropriate handling and use in experimental setups.

Physicochemical PropertyValueUnit
Density 0.98g/cm³
Boiling Point 208°C (at 760 mmHg)
Melting Point -45 (estimate)°C
Flash Point 83.2°C
Refractive Index 1.5465(n20/D)
Vapor Pressure 0.315mmHg (at 25°C)
LogP 3.187

(Data sourced from LookChem and Guidechem)[2][5]

Spectroscopic methods are critical for the unambiguous identification and purity assessment of this compound. While detailed spectra are lot-specific, predictive data for ¹H NMR and ¹³C NMR are commonly used for structural confirmation.[3][5] Mass spectrometry (electron ionization) is also a key technique for determining its molecular weight and fragmentation pattern.[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl thioethers like this compound is a cornerstone of organosulfur chemistry. A prevalent and reliable method is the nucleophilic substitution (Sₙ2) reaction between a thiolate and an alkyl halide.

Common Synthesis Route: S-Alkylation of Thiophenol

The most direct synthesis involves the S-alkylation of thiophenol. This reaction proceeds via the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks an isopropyl halide (e.g., 2-bromopropane).

Causality of Experimental Choices:

  • Base Selection: A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically used. The choice of base is critical; it must be strong enough to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6) to generate the thiophenolate nucleophile, but not so strong as to promote side reactions like elimination of the alkyl halide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the thiophenolate anion relatively "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.

  • Alkyl Halide: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive leaving groups than bromides, which can allow for milder reaction conditions, but they are also more expensive.

Experimental Protocol: Synthesis of this compound
  • Deprotonation: To a stirred solution of thiophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.2 eq) at room temperature.

  • Nucleophilic Attack: Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiophenolate anion. To this mixture, add 2-bromopropane (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiophenol Thiophenol Deprotonation Step 1: Deprotonation (Formation of Thiophenolate) Thiophenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation AlkylHalide 2-Bromopropane SN2 Step 2: Sₙ2 Attack AlkylHalide->SN2 Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2 Thiophenolate anion Workup Step 3: Aqueous Workup & Extraction SN2->Workup Crude Product Purification Step 4: Purification (e.g., Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the S-alkylation synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block and reagent in organic chemistry.[5] Its primary utility stems from the reactivity of the sulfur atom.

  • Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are important functional groups in medicinal chemistry and materials science.

  • Protecting Group Chemistry: While less common than other thiols, the phenylthio group can be involved in protecting group strategies.

  • Precursor for Further Functionalization: The benzene ring can undergo electrophilic aromatic substitution, and the isopropyl group can also be a site for further chemical modification.

Safety and Handling

  • Primary Hazards: The compound is noted for its powerful stench.[2][3] Thio-compounds can be irritants. Related compounds like 2-isopropylbenzenethiol are classified as causing severe skin burns and eye damage.[6] Therefore, handling this compound with appropriate personal protective equipment is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

References

Spectroscopic Characterization of (Isopropylthio)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (Isopropylthio)benzene, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as phenyl isopropyl sulfide, is an organosulfur compound with the chemical formula C₉H₁₂S. Its structure consists of a benzene ring substituted with an isopropylthio group. The accurate characterization of this molecule is crucial for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of this compound. This guide will delve into the theoretical and practical aspects of its NMR, IR, and MS data, offering insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the isopropyl group. The electron-donating nature of the sulfur atom influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.30Septet1HMethine proton (-CH)
~ 1.30Doublet6HMethyl protons (-CH₃)

Interpretation and Causality:

  • Aromatic Protons (7.20 - 7.40 ppm): The protons on the benzene ring will appear as a complex multiplet in the aromatic region. The thioether group is a weak ortho-, para- director, which can lead to some differentiation in the chemical shifts of the ortho, meta, and para protons, though they may overlap to form a single multiplet.

  • Methine Proton ( ~ 3.30 ppm): The single proton on the carbon adjacent to the sulfur atom is deshielded by the electronegative sulfur and appears as a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6).

  • Methyl Protons ( ~ 1.30 ppm): The six equivalent protons of the two methyl groups in the isopropyl moiety are coupled to the single methine proton, resulting in a doublet. These protons are in the aliphatic region and are the most shielded.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 136C (ipso, attached to S)
~ 129C (ortho)
~ 128C (meta)
~ 125C (para)
~ 39-CH
~ 23-CH₃

Interpretation and Causality:

  • Aromatic Carbons (125 - 136 ppm): The carbon atom directly attached to the sulfur atom (ipso-carbon) is expected to be the most deshielded in the aromatic region. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

  • Aliphatic Carbons (23 - 39 ppm): The methine carbon, being directly attached to the sulfur, is more deshielded than the methyl carbons.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2970 - 2870StrongAliphatic C-H Stretch
~ 1580, 1480Medium-WeakAromatic C=C Stretch
~ 740, 690StrongC-H Out-of-plane Bending
~ 700 - 600WeakC-S Stretch

Interpretation and Causality:

  • C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[1][2]

  • Aromatic C=C Stretching: The presence of the benzene ring is confirmed by characteristic absorptions in the 1600-1450 cm⁻¹ region.[3]

  • C-H Out-of-plane Bending: Strong bands in the 770-690 cm⁻¹ region are indicative of a monosubstituted benzene ring.

  • C-S Stretching: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, which can sometimes be difficult to definitively assign.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Record the IR spectrum by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers. A background spectrum of the empty salt plates should be recorded and subtracted.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
152HighMolecular Ion (M⁺)
109High[M - C₃H₇]⁺
77Medium[C₆H₅]⁺
43High[C₃H₇]⁺

Interpretation and Causality:

  • Molecular Ion Peak (m/z 152): The peak with the highest mass-to-charge ratio corresponds to the intact molecule with one electron removed. The molecular weight of this compound is 152.27 g/mol .

  • Fragmentation Pattern: The most common fragmentation pathway for thioethers is cleavage of the C-S bond.[4]

    • Loss of Isopropyl Radical (m/z 109): The cleavage of the bond between the sulfur and the isopropyl group results in a stable phenylthiol radical cation.

    • Phenyl Cation (m/z 77): Further fragmentation can lead to the formation of the phenyl cation.

    • Isopropyl Cation (m/z 43): The formation of the isopropyl cation is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Figure 1: Molecular structure of this compound.

fragmentation_pathway parent [(C₆H₅)S(C₃H₇)]⁺ m/z = 152 frag1 [C₆H₅S]⁺ m/z = 109 parent->frag1 - •C₃H₇ frag2 [C₃H₇]⁺ m/z = 43 parent->frag2 - •SC₆H₅

Figure 2: Key fragmentation pathways of this compound in MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and provide a reliable reference for researchers. By understanding the causality behind the observed and predicted spectroscopic features, scientists can confidently identify and assess the purity of this important chemical compound.

References

Health and safety information for (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of (Isopropylthio)benzene

Introduction

This compound, also known as Isopropyl phenyl sulfide (CAS No. 3019-20-3), is a sulfur-containing aromatic organic compound utilized in various research and development applications, including organic synthesis.[1] As with any chemical reagent, a thorough understanding of its potential hazards, safe handling protocols, and emergency procedures is paramount for the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the health and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals. It synthesizes available data to offer field-proven insights into its safe management, from initial risk assessment to disposal.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 3019-20-3[1]
Molecular Formula C₉H₁₂S[1]
Molecular Weight 152.26 g/mol [1]
Appearance Clear, almost colorless to faint yellow liquid[2][3]
Odor Stench[2][3]
Boiling Point 208°C at 760 mmHg; 105°C at 40 mmHg[3][4]
Melting Point -45°C (estimate)[3]
Density 0.985 g/cm³[3]
Flash Point 83.2°C[4]
Refractive Index 1.5465[3]

Section 2: Hazard Identification and GHS Classification

The hazard classification for this compound presents some inconsistencies across different suppliers, which necessitates a cautious approach. While some sources state it is not considered hazardous under OSHA regulations, others assign specific GHS warnings.[2][5] For the purpose of ensuring maximum safety, it is prudent to adhere to the more stringent classification.

GHS Classification (Precautionary Approach):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements (H-Statements):

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

  • P261: Avoid breathing mist, gas or vapours.[6]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Aquatic Toxicity: There is an indication that the substance "May cause long lasting harmful effects to aquatic life".[5] This aligns with data for structurally similar compounds like diphenyl sulfide, which is classified as very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[6]

Section 3: Toxicology and Health Effects

While specific toxicological studies on this compound are not widely available, the GHS classifications suggest several potential health effects upon exposure.[5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Acute Effects:

    • Inhalation: May cause respiratory tract irritation. Inhalation of vapors or mists could be harmful.[2]

    • Skin Contact: Harmful if absorbed through the skin, causing irritation.[2]

    • Eye Contact: Causes serious eye irritation, characterized by redness and pain.

    • Ingestion: Harmful if swallowed.[2]

  • Chronic Effects:

    • No specific information on the chronic toxicity of this compound is available.[5] It is noted that for many related substances, the chemical, physical, and toxicological properties have not been thoroughly investigated.

  • Hazardous Decomposition:

    • When exposed to extremes of temperature, direct sunlight, or strong oxidizing agents, this compound may decompose.[5] Hazardous decomposition products include toxic gases such as hydrogen sulfide (H₂S) and carbon oxides (CO, CO₂).[5] Hydrogen sulfide is a highly toxic, flammable gas that can cause rapid unconsciousness and death at high concentrations.[7][8]

Section 4: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for safely managing this compound in a laboratory setting. This approach, known as the Hierarchy of Controls, prioritizes engineering and administrative controls over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Designated Work Areas PPE Personal Protective Equipment (PPE) - Chemical Goggles / Face Shield - Compatible Gloves (e.g., Nitrile) - Lab Coat

Caption: Hierarchy of Controls for managing exposure risks.

Step-by-Step Guide to Personal Protection:

  • Engineering Controls:

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

    • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9]

    • Skin Protection:

      • Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6]

      • Wear a flame-retardant lab coat and ensure no skin is exposed between gloves and sleeves.[6]

    • Respiratory Protection: If working outside of a fume hood where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be worn.[5] Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[5]

  • Hygiene Measures:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

    • Immediately remove and launder any contaminated clothing.

Section 5: Safe Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Prevent the formation of aerosols or mists.[6]

  • Use non-sparking tools and take precautionary measures against static discharge, as the flash point is 83.2°C.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store at room temperature or as recommended by the supplier (some suggest 2-8°C).[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal:

  • Disposal of waste must be in accordance with all applicable regional, national, and local laws and regulations.[5]

  • Do not allow the product to enter drains or waterways.[6]

  • Contaminated packaging should be treated as hazardous waste and not be reused.[5]

Section 6: First Aid and Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the substance.

Emergency_Response_Workflow cluster_workflow Accidental Exposure Response Workflow Exposure Exposure Occurs (Inhalation, Skin, Eye) Remove Remove from Exposure Source Exposure->Remove Step 1 FirstAid Administer First Aid (See Protocol) Remove->FirstAid Step 2 SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Step 3 Inform Inform Supervisor & Provide SDS SeekMedical->Inform Step 4

Caption: Workflow for responding to an accidental exposure.

Protocol 1: First Aid Measures

  • General Advice: If symptoms persist or in case of doubt, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[5]

  • Inhalation:

    • Move the victim to fresh air immediately.[6]

    • If breathing is difficult, give oxygen.[6]

    • If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[6]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[6][9]

    • Seek medical attention if irritation occurs or persists.[9]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • Remove contact lenses if present and easy to do.[9]

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse mouth thoroughly with water.[6]

    • Do NOT induce vomiting.[6]

    • Never give anything by mouth to an unconscious person.[6]

    • Call a physician or Poison Control Center immediately.[6]

Protocol 2: Accidental Spill Response

  • Evacuation and Ignition Control:

    • Evacuate non-essential personnel from the spill area.[6]

    • Ensure adequate ventilation.

    • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]

  • Personal Protection:

    • Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

    • Contain the spill using an inert absorbent material (e.g., sand, silica gel, universal binder).[9]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6]

  • Decontamination:

    • Wash the spill site after material pickup is complete.

    • Dispose of contaminated materials as hazardous waste according to institutional and governmental regulations.[6]

Conclusion

This compound is a chemical reagent that demands careful and informed handling. While some safety data presents it as non-hazardous, other sources indicate it is harmful upon exposure and poses a risk of serious eye and respiratory irritation. This guide advocates for a conservative safety posture, urging researchers to adopt the more stringent GHS classifications and associated precautions. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being thoroughly prepared for emergency situations, professionals in research and drug development can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

An In-depth Technical Guide to the Synthesis of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thioether Linkage

(Isopropylthio)benzene, also known as isopropyl phenyl sulfide, is an organosulfur compound that serves as a vital structural motif and synthetic intermediate in various fields of chemical science.[1] The thioether linkage, characterized by its distinct electronic properties and metabolic stability compared to its ether analogue, is a prevalent feature in numerous pharmaceuticals and bioactive natural products.[2] Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, making the development of robust and efficient synthetic routes to compounds like this compound a critical endeavor for researchers in drug discovery and materials science.[3][4][5] This guide provides a comprehensive overview of the primary synthetic strategies for producing this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

Core Synthetic Strategies: Forging the Carbon-Sulfur Bond

The construction of the C(sp³)-S bond in this compound can be approached from several distinct mechanistic viewpoints. The choice of strategy is often dictated by factors such as starting material availability, desired scale, functional group tolerance in more complex substrates, and considerations of atom economy and waste generation. The most prominent and field-proven methods include:

  • Nucleophilic Substitution (S-Alkylation): The classic and most direct approach, involving the reaction of a sulfur nucleophile (thiophenolate) with a carbon electrophile (an isopropyl derivative).

  • Mitsunobu Reaction: A powerful and reliable method for the dehydrative coupling of an alcohol (isopropanol) with a thiol nucleophile (thiophenol) under mild, redox-neutral conditions.

  • Catalytic Dehydrative Thioetherification: An increasingly popular "green" alternative that directly couples thiophenol with isopropanol, using a catalyst to facilitate the removal of water.

This guide will now explore these key methodologies in detail, providing both the theoretical underpinnings and practical, step-by-step protocols.

Route 1: S-Alkylation via Nucleophilic Substitution

This method represents the most fundamental approach to thioether synthesis, predicated on the high nucleophilicity of the thiophenolate anion.[3][6] The reaction proceeds via a classic S_N2 mechanism, where the thiolate attacks the electrophilic carbon of an isopropyl halide, displacing the halide leaving group.

Mechanistic Rationale

The driving force of this reaction is the generation of a potent sulfur nucleophile. Thiophenol itself is moderately acidic (pKa ≈ 6.6), allowing for its ready deprotonation by a wide range of bases to form the thiophenolate anion. This "soft" nucleophile exhibits a strong preference for reacting with "soft" electrophiles, such as the carbon atom of an alkyl halide.[6] The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions, such as elimination (E2), which can be competitive when using secondary halides like 2-bromopropane.

Caption: S-Alkylation proceeds via deprotonation followed by an S_N2 attack.

Detailed Experimental Protocol: S-Alkylation
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone or acetonitrile (5 mL per mmol of thiophenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiophenolate salt.

  • Substrate Addition: Add 2-bromopropane (1.1 eq) to the mixture dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted thiophenol), water, and brine.[7] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude liquid via vacuum distillation to obtain pure this compound.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming thioethers from alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[8][9] This makes it particularly valuable in complex syntheses where stereocontrol is paramount, although for an achiral substrate like isopropanol, the primary advantage is its mild reaction conditions and high reliability.

Mechanistic Rationale

The reaction is initiated by the formation of a phosphonium salt intermediate between triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This highly reactive species activates the alcohol (isopropanol) by converting its hydroxyl group into an excellent leaving group. The thiophenol, acting as the nucleophile, can then readily displace this activated oxygen to form the desired thioether.[9] The generation of triphenylphosphine oxide and the reduced hydrazine derivative are stoichiometric byproducts of this process.[11]

Caption: The Mitsunobu reaction activates an alcohol for S_N2 attack by a thiol.

Detailed Experimental Protocol: Mitsunobu Reaction
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of thiophenol (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 4 mL per mmol of thiophenol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DEAD/DIAD Addition: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide and hydrazine byproducts.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to separate the product from the byproducts.

Route 3: Catalytic Dehydrative Thioetherification

Driven by the principles of green chemistry, direct dehydrative coupling of alcohols and thiols has emerged as a highly atom-economical method for thioether synthesis.[2] These reactions typically require a catalyst to activate the alcohol, as the hydroxyl group is inherently a poor leaving group.

Mechanistic Rationale

The reaction is catalyzed by various transition-metal or Lewis acid systems, such as those based on zinc, indium, or iron.[2][12][13] The catalyst coordinates to the alcohol's oxygen atom, enhancing its leaving group ability. Subsequent nucleophilic attack by the thiol, followed by the elimination of water, affords the thioether. This approach avoids the use of pre-activated substrates like alkyl halides and the stoichiometric byproducts of the Mitsunobu reaction.

Representative Protocol: ZnI₂-Catalyzed Dehydration

A protocol described by Guindon and Frenette demonstrates the use of an inexpensive zinc catalyst.[2]

  • Reagent Preparation: In a suitable flask, combine thiophenol (1.0 eq), isopropanol (1.5 eq), and zinc iodide (ZnI₂, 0.5 eq) in a solvent such as dichloromethane (DCM).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water to remove the zinc catalyst.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography or vacuum distillation to yield this compound.

Comparative Analysis of Synthesis Routes

Parameter S-Alkylation (S_N2) Mitsunobu Reaction Catalytic Dehydration
Starting Materials Thiophenol, Isopropyl HalideThiophenol, IsopropanolThiophenol, Isopropanol
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DEAD/DIADLewis Acid/Metal Catalyst (e.g., ZnI₂, In(OTf)₃)
Byproducts Inorganic Salt (e.g., KBr)Triphenylphosphine Oxide, Hydrazine derivativeWater
Typical Yields Good to ExcellentGood to ExcellentModerate to High[2]
Advantages Cost-effective, simple procedure, widely applicable.Very mild conditions, high functional group tolerance, predictable stereochemistry (inversion).[14]High atom economy, "green" (water is the only byproduct), avoids halide reagents.[15]
Disadvantages Can require heating, potential for E2 elimination side reactions, halide reagents can be toxic/corrosive.Stoichiometric and often difficult-to-remove byproducts, high cost of reagents (PPh₃, DEAD).[11]Requires a catalyst, may require higher temperatures than Mitsunobu, catalyst may need to be removed.

General Purification and Characterization

Regardless of the synthetic route employed, the final purification of this compound, a liquid at room temperature, is crucial for obtaining a high-purity product.

  • Aqueous Workup: A standard aqueous workup is typically the first step. This involves washing the organic solution of the crude product with a basic solution (e.g., 1M NaOH) to remove acidic impurities like unreacted thiophenol, followed by water and brine washes.[7]

  • Drying and Concentration: The washed organic layer is dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The two most common methods for final purification are:

    • Vacuum Distillation: Ideal for larger scales, separating the product from non-volatile impurities based on its boiling point.

    • Flash Column Chromatography: Highly effective for removing impurities with different polarities, especially for smaller scales or when distillation is not feasible. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.[7]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and assess purity.

References

Navigating the Bioactive Landscape of (Isopropylthio)benzene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Isopropylthio)benzene derivatives, a class of organosulfur compounds, are emerging as a compelling scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, with a particular focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We delve into the structure-activity relationships that govern their efficacy, detail established experimental protocols for their synthesis and biological evaluation, and explore the molecular mechanisms that underpin their therapeutic potential. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Rising Profile of Organosulfur Compounds in Drug Discovery

The inclusion of sulfur atoms in molecular scaffolds often imparts unique physicochemical properties that can translate into potent and selective biological activities. Organosulfur compounds are integral to a wide array of pharmaceuticals, owing to the ability of sulfur to form diverse functional groups and engage in various non-covalent interactions. Within this broad class, this compound derivatives have garnered interest for their synthetic tractability and the diverse biological activities they exhibit. The isopropylthio moiety, in particular, can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable functional group in the design of new therapeutic agents.

This guide will systematically explore the known biological activities of this compound derivatives, providing a foundation for future research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of sulfur-containing benzene derivatives as anticancer agents. While specific research on this compound derivatives is nascent, related structures such as benzenesulfonamides and other thio-substituted aromatics have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Some substituted benzene sulfonamides have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent alteration of mitochondrial membrane potential.[2] It is hypothesized that the sulfur atom in this compound derivatives could play a role in modulating intracellular redox balance, thereby sensitizing cancer cells to apoptotic stimuli.

Diagram: Proposed Apoptotic Pathway

cluster_cell Cancer Cell Compound This compound Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 620-690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Properties: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Thioether compounds, including derivatives of benzene, have shown promise as a new class of antimicrobial agents.[5] Their mechanism of action can vary, from disrupting the bacterial cell membrane to inhibiting essential enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzene derivatives is often influenced by the nature and position of substituents on the aromatic ring.[6] For this compound derivatives, the lipophilicity imparted by the isopropyl group may enhance penetration through the bacterial cell wall. Further modifications to the benzene ring, such as the addition of halogens or other functional groups, could modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IPTB-014-Chloro1632
IPTB-024-Nitro816
IPTB-032,4-Dichloro88

Neuroprotective Potential: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological factor in many of these disorders.[9] Sulfur-containing compounds are known for their antioxidant properties, and there is growing interest in their potential to protect neurons from oxidative damage.[10]

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of sulfur-containing compounds are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a critical signaling cascade that controls the expression of numerous antioxidant and cytoprotective genes. It is plausible that this compound derivatives could activate this pathway, thereby enhancing neuronal resilience to oxidative insults.

Diagram: Nrf2-ARE Pathway Activation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Exp Antioxidant Gene Expression ARE->Gene_Exp

Caption: Activation of the Nrf2-ARE antioxidant pathway.

Synthesis and Pharmacokinetics

General Synthesis Strategy

A common method for the synthesis of alkylthio benzene derivatives involves the simultaneous diazotization of an aromatic amine followed by a nucleophilic displacement with a thiol.[11][12] This approach offers a versatile route to a variety of substituted this compound compounds.

Workflow: Synthesis of this compound Derivatives

Start Substituted Aniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Product This compound Derivative Diazonium->Product Thiol Isopropyl Thiol Thiol->Product Nucleophilic Attack

Caption: General synthetic route to this compound derivatives.

ADMET Considerations

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico tools can be employed in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of novel compounds.[13][14] For this compound derivatives, key parameters to consider include oral bioavailability, blood-brain barrier permeability (for neuroprotective agents), and potential for hepatotoxicity.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of new anticancer, antimicrobial, and neuroprotective agents. The versatility of their synthesis and the tunability of their physicochemical properties make them an attractive scaffold for medicinal chemists.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to identify lead candidates with favorable drug-like properties for further preclinical and clinical development.

References

Isopropyl phenyl sulfide chemical structure and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isopropyl Phenyl Sulfide: Chemical Structure, Isomerism, and Characterization

Introduction

Isopropyl phenyl sulfide, also known as (isopropylthio)benzene, is an organosulfur compound belonging to the thioether family.[1][2][3] It is characterized by a phenyl group and an isopropyl group attached to a central sulfur atom. This guide provides a comprehensive overview of its chemical structure, explores its constitutional isomers, details a common synthetic methodology, and outlines the analytical techniques pivotal for its characterization. This document is intended for researchers and professionals in chemistry and drug development who utilize aryl sulfides as intermediates or target molecules in their work.

Chemical Structure and Identification

The fundamental structure of isopropyl phenyl sulfide consists of a benzene ring bonded to a sulfur atom, which is subsequently bonded to the secondary carbon of an isopropyl group.

Key Identifiers:

  • Chemical Formula: C₉H₁₂S[1]

  • Molecular Weight: 152.26 g/mol [2][3]

  • CAS Number: 3019-20-3[1][2]

  • IUPAC Name: this compound[1] or (isopropylsulfanyl)benzene

  • Synonyms: Phenyl isopropyl sulfide, Benzene, [(1-methylethyl)thio]-[1][4]

G start Start step1 Dissolve Thiophenol in Ethanol start->step1 step2 Add Base (e.g., NaOH) to form Thiophenolate step1->step2 step3 Add 2-Bromopropane Dropwise step2->step3 step4 Heat Reaction Mixture (e.g., Reflux) step3->step4 step5 Monitor Reaction (e.g., by TLC) step4->step5 step6 Work-up: - Quench with water - Extract with Ether step5->step6 step7 Dry Organic Layer (e.g., MgSO₄) step6->step7 step8 Purify by Distillation or Chromatography step7->step8 end_node Isopropyl Phenyl Sulfide step8->end_node

References

Thermochemical data for (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data of (Isopropylthio)benzene

Abstract

This technical guide provides a comprehensive framework for determining and evaluating the thermochemical properties of this compound. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and high-accuracy computational chemistry protocols necessary to establish reliable values for key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. By synthesizing procedural causality with validated theoretical approaches, this guide empowers research teams to generate the critical data required for process modeling, safety assessments, and reaction mechanism studies involving this compound and related alkyl aryl sulfides.

Introduction: The Need for Precise Thermochemical Data

This compound, an alkyl aryl sulfide, represents a structural motif found in various chemical contexts, from industrial intermediates to potential pharmacophores in drug discovery.[1][2] The predictive power of any chemical process model—whether for pharmaceutical synthesis scale-up, petrochemical processing, or material stability analysis—is fundamentally reliant on the accuracy of the underlying thermodynamic data. Properties such as the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cₚ) govern reaction equilibria, heat release, and overall process viability.

Part I: Experimental Determination of Thermochemical Properties

Experimental thermochemistry, while resource-intensive, provides the benchmark against which all other methods are validated. The protocols described herein are designed as self-validating systems, incorporating necessary calibrations and corrections to ensure data trustworthiness.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most fundamental thermochemical property, the standard enthalpy of formation, is most reliably determined experimentally by measuring the energy of combustion (ΔcH°).[3] For a liquid organosulfur compound like this compound, static-bomb calorimetry is the method of choice.

Causality of Experimental Design: The choice of a static bomb under an excess of pure oxygen ensures the complete and rapid combustion of the sample to well-defined final products (CO₂(g), H₂O(l), and H₂SO₄(aq)). The use of a volatile liquid requires encapsulation to prevent pre-combustion vaporization. The presence of sulfur necessitates specific downstream analysis (ion chromatography) to accurately determine the final state of the sulfuric acid, which is critical for proper energy corrections.

Experimental Protocol: Static-Bomb Combustion Calorimetry

  • Calorimeter Calibration:

    • Calibrate the heat capacity of the calorimeter system (C_system_) by combusting a certified benzoic acid standard.

    • Perform a minimum of five calibration runs to establish a precise and reproducible C_system_ value (in J/K). This step is critical as it accounts for the heat absorbed by the bomb, water, and all internal components.

  • Sample Preparation:

    • Encapsulate a precisely weighed mass (~0.5-0.8 g) of high-purity this compound in a polyethylene or polyester bag of known mass and energy of combustion. The bag facilitates complete combustion and prevents sample loss.

    • Place the encapsulated sample into a platinum crucible. Platinum is chosen for its inertness under the extreme conditions of combustion.

    • Add approximately 1 mL of distilled water to the bottom of the bomb to ensure all sulfur oxides are converted to aqueous sulfuric acid.

    • Attach a platinum fuse wire of known length and mass, ensuring it is in contact with the sample bag.

  • Combustion:

    • Seal the bomb and pressurize it with ~30 atm of high-purity oxygen.

    • Submerge the bomb in the calorimeter's water bath, ensuring thermal equilibrium is reached (a stable temperature drift).

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature change (ΔT) with high precision (e.g., to 10⁻⁴ K) over the entire experimental period (pre-ignition, main combustion, and post-combustion).

  • Post-Combustion Analysis & Corrections:

    • Vent the bomb and collect the interior liquid. Quantify the amount of nitric acid formed (from residual N₂ in the bomb) via titration.

    • Quantify the concentration of sulfuric acid using ion chromatography to apply the appropriate energy correction for its formation.

    • Calculate the total energy released (q_total_) using: q_total = C_system * ΔT.

    • Correct q_total_ for the energy contributions from the combustion of the fuse wire and the sample bag, and the energy of formation for nitric acid. This yields the specific energy of combustion of the sample (ΔcU°).

  • Calculation of Enthalpy of Formation:

    • Convert the constant volume energy (ΔcU°) to the constant pressure enthalpy (ΔcH°) using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Using Hess's Law, calculate the standard enthalpy of formation (ΔfH°) from the standard enthalpies of formation of the combustion products (CO₂, H₂O, H₂SO₄).

Diagram: Experimental Workflow for Combustion Calorimetry

G Workflow for Determining ΔfH° via Bomb Calorimetry cluster_prep Preparation & Calibration cluster_run Combustion & Measurement cluster_analysis Analysis & Calculation Calibrate 1. Calibrate Calorimeter (Benzoic Acid Standard) Prepare 2. Prepare Sample (Encapsulate & Weigh) Calibrate->Prepare Assemble 3. Assemble Bomb (Add Water, Pressurize O2) Prepare->Assemble Equilibrate 4. Achieve Thermal Equilibrium Assemble->Equilibrate Ignite 5. Ignite Sample Equilibrate->Ignite Measure 6. Record Temperature Change (ΔT) Ignite->Measure Analyze 7. Analyze Products (HNO3, H2SO4) Measure->Analyze Correct 8. Apply Energy Corrections (Fuse, Bag, Acids) Analyze->Correct Calc_Uc 9. Calculate ΔcU° (Energy of Combustion) Correct->Calc_Uc Calc_Hc 10. Convert to ΔcH° (Enthalpy of Combustion) Calc_Uc->Calc_Hc Calc_Hf 11. Calculate ΔfH° (Enthalpy of Formation) Calc_Hc->Calc_Hf

Caption: Workflow for Determining ΔfH° via Bomb Calorimetry.

Part II: Computational Thermochemistry Approaches

When experimental data is unavailable, high-level quantum chemical calculations provide a powerful and predictive alternative.[4] Modern composite methods can achieve "chemical accuracy," typically defined as within ~4 kJ/mol (or 1 kcal/mol) of experimental values.[5]

Causality of Method Selection: For organosulfur compounds, standard Density Functional Theory (DFT) methods can be unreliable for predicting absolute enthalpies of formation from atomization energies.[6][7] High-accuracy composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) are preferred.[5][8] These methods systematically combine calculations at different levels of theory and basis sets to extrapolate to a highly accurate final energy, correcting for electron correlation, basis set incompleteness, and zero-point vibrational energy.

Computational Protocol: High-Accuracy Composite Method (G4 Theory)

  • Conformational Analysis:

    • This compound is a flexible molecule with rotational freedom around the Phenyl-S and S-Isopropyl bonds.

    • Perform an initial conformational search using a computationally inexpensive method (e.g., molecular mechanics or a semi-empirical method) to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation:

    • For each identified conformer, perform a full geometry optimization and vibrational frequency calculation using DFT, specifically the B3LYP functional with the 6-31G(2df,p) basis set as prescribed by G4 theory.[8]

    • The absence of imaginary frequencies confirms that a true energy minimum has been located. The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • High-Level Single-Point Energy Calculations:

    • Using the optimized geometries from the previous step, a series of increasingly accurate single-point energy calculations are performed. The G4 protocol includes calculations up to the CCSD(T) level of theory, considered the "gold standard" for electron correlation.

  • Energy Extrapolation and Correction:

    • The G4 method combines the energies from the various calculations in a predefined manner to extrapolate to the complete basis set limit and add empirical corrections, yielding a final, highly accurate electronic energy for each conformer.

  • Calculation of Thermochemical Properties:

    • The standard enthalpy of formation (ΔfH°₂₉₈) is calculated by combining the G4 total energy with the ZPVE, thermal corrections, and the known experimental atomic enthalpies of formation for C, H, and S.

    • The final ΔfH° for this compound is determined by a Boltzmann-weighted average of the enthalpies of the individual conformers at 298.15 K.

    • Standard entropy (S°) and heat capacity (Cₚ) are directly obtained from the vibrational, translational, and rotational partition functions calculated during the frequency analysis step.

Diagram: Computational Workflow for High-Accuracy Thermochemistry

G Workflow for G4 Computational Thermochemistry cluster_geom Geometry & Vibrational Analysis cluster_energy High-Level Energy Calculation cluster_final Final Property Calculation Conformer 1. Initial Structure & Conformational Search OptFreq 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(2df,p)) Conformer->OptFreq Verify 3. Verify True Minimum (No Imaginary Frequencies) OptFreq->Verify HF 4. Hartree-Fock Energy (Basis Set Extrapolation) Verify->HF MPn 5. MP2 & MP4 Energy Corrections HF->MPn CCSDT 6. CCSD(T) 'Gold Standard' Energy Calculation MPn->CCSDT Composite 7. Combine Energies via Composite Method (G4) CCSDT->Composite Atomization 8. Calculate Enthalpy of Formation (ΔfH°) Composite->Atomization Boltzmann 9. Boltzmann-Weighted Average over Conformers Atomization->Boltzmann Other 10. Calculate S° and Cₚ from Partition Functions Boltzmann->Other

References

Methodological & Application

(Isopropylthio)benzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. (Isopropylthio)benzene, also known as isopropyl phenyl sulfide, has emerged as a versatile reagent and directing group in modern organic synthesis. Its unique electronic properties and the coordinating ability of the sulfur atom enable highly regioselective transformations, particularly in the realm of C-H bond functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Introduction: The Role of the Thioether Moiety

This compound belongs to the class of aryl alkyl thioethers. The sulfur atom, with its lone pairs of electrons, can act as a Lewis base, coordinating to metal centers. This interaction is the foundation of its utility as a directing group, facilitating the activation of otherwise inert C-H bonds at the ortho position of the benzene ring. The isopropyl group, while sterically more demanding than a methyl group, can influence the solubility and electronic properties of the molecule and its intermediates, sometimes offering advantages in specific reaction contexts.

Core Application: Directed ortho-Metalation and C-H Functionalization

The most prominent application of this compound is as a directing group for ortho-lithiation and transition-metal-catalyzed C-H functionalization. These methods provide a powerful and predictable way to introduce a wide range of functional groups at the position adjacent to the thioether.

Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a classic strategy for the regioselective functionalization of aromatic compounds. The thioether group in this compound is a moderately effective directing group.[1] The reaction proceeds through the coordination of an organolithium reagent (typically n-butyllithium or sec-butyllithium) to the sulfur atom, which positions the base to deprotonate the adjacent ortho C-H bond. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Conceptual Workflow for Directed ortho-Lithiation

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench A This compound C ortho-Lithiated Intermediate A->C Deprotonation B Organolithium Reagent (e.g., n-BuLi, TMEDA) E ortho-Functionalized Product C->E Reaction with E+ D Electrophile (E+)

Caption: General workflow for directed ortho-lithiation of this compound.

Protocol 1: General Procedure for ortho-Lithiation and Silylation of this compound

This protocol describes a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile, in this case, trimethylsilyl chloride. This serves as a foundational method that can be adapted for other electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) dropwise with stirring.

  • Slowly add n-butyllithium (1.1 equiv) dropwise. The solution may change color, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add trimethylsilyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-silylated product.

Causality and Insights:

  • TMEDA: The addition of TMEDA, a bidentate ligand, can break up the aggregates of n-butyllithium, increasing its basicity and accelerating the lithiation process.[2]

  • Temperature: The reaction is performed at low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the organolithium intermediate.

  • Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce various functional groups at the ortho position.

Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H functionalization has become a more versatile and functional-group-tolerant alternative to traditional ortho-lithiation.[3] Palladium and rhodium are the most commonly employed metals for these transformations. The thioether group in this compound acts as a directing group, coordinating to the metal catalyst and facilitating the cleavage of the ortho C-H bond via a cyclometalated intermediate.[3][4]

Conceptual Catalytic Cycle for Pd-Catalyzed ortho-Arylation

G A Pd(II) Precatalyst B Cyclopalladated Intermediate A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition (Ar-X) D Pd(0) C->D Reductive Elimination (Product Formation) D->A Oxidation

Caption: A simplified catalytic cycle for the Pd-catalyzed ortho-arylation of this compound.

Protocol 2: Palladium-Catalyzed ortho-Olefination of a Thioether (Illustrative Example)

Materials:

  • Aryl thioether (e.g., this compound)

  • Olefin (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) or other oxidant

  • Trifluoroacetic acid (TFA) or other acid additive

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried reaction tube, add the aryl thioether (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the olefin (1.5-2.0 equiv) and TFA (1.0-2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Oxidant: An oxidant (e.g., AgOAc, Cu(OAc)₂) is often required to regenerate the active Pd(II) catalyst.[2]

  • Acid Additive: The acidic additive can promote the C-H activation step.

  • Ligands: In some cases, the addition of a ligand can improve the efficiency and selectivity of the reaction. The choice of ligand depends on the specific transformation.

  • Reactivity of Thioethers: The directing ability of a thioether is influenced by the electronic properties of the aryl ring and the nature of the alkyl group. Electron-donating groups on the ring can sometimes enhance the rate of C-H activation.[5][6]

Application in the Synthesis of Bioactive Molecules

While direct examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the reviewed literature, the strategic introduction of an ortho-functionalized thioanisole core is a key step in the synthesis of various bioactive molecules and pharmaceutical intermediates. The resulting functionalized thioethers can be further manipulated, for instance, by oxidation of the sulfur to a sulfoxide or sulfone, which are also important pharmacophores.

For example, the synthesis of certain anti-inflammatory agents involves the coupling of a functionalized phenylsulfonamide moiety.[7] The principles of directed C-H functionalization using a thioether can be conceptually applied to streamline the synthesis of such scaffolds.

Data Summary

The following table summarizes the general reaction conditions for the key transformations discussed. Note that these are illustrative and may require optimization for specific substrates.

TransformationCatalyst/ReagentSolventTemperatureKey Additives
ortho-Lithiationn-BuLi or sec-BuLiTHF or Et₂O-78 °C to rtTMEDA
ortho-ArylationPd(OAc)₂Toluene or DCE100-140 °CLigand, Base, Oxidant
ortho-Olefination[RhCp*Cl₂]₂ or Pd(OAc)₂DCE or Toluene100-120 °COxidant, Acid

Conclusion and Future Outlook

This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its utility as a directing group in ortho-lithiation and transition-metal-catalyzed C-H functionalization allows for the predictable and efficient synthesis of a variety of ortho-substituted aromatic compounds. As the field of C-H activation continues to evolve, we can expect to see even more sophisticated applications of thioether-directed transformations in the synthesis of complex molecules, including new pharmaceuticals and materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own synthetic endeavors.

References

Introduction: Strategic Carbon-Carbon Bond Formation on Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Friedel-Crafts Reaction of (Isopropylthio)benzene

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, remains one of the most powerful and versatile methods for forming carbon-carbon bonds on aromatic rings.[1][2] This family of reactions, encompassing both alkylation and acylation, proceeds via electrophilic aromatic substitution and provides direct access to a vast array of substituted aromatic compounds that are invaluable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This technical guide focuses on the application of the Friedel-Crafts reaction to this compound, a sulfur-containing aromatic compound. The acylated products of thioethers, such as the derivatives of the related compound thioanisole, are critical precursors in the synthesis of important pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx).[4][5][6][7] By providing a detailed experimental protocol, mechanistic insights, and process optimization strategies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this reaction for the synthesis of functionalized thioether building blocks.

Pillar 1: The Scientific Rationale and Mechanism

A successful protocol is built upon a solid understanding of the reaction's underlying principles. The Friedel-Crafts acylation of this compound is a regioselective process governed by the electronic properties of the substrate and the nature of the electrophile.

The Role of the Lewis Acid and Electrophile Generation

The reaction is initiated by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride). The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to generate a highly reactive and electrophilic acylium ion (CH₃CO⁺).[3][8]

It is a critical point of experimental design that Friedel-Crafts acylations typically require stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the ketone product formed is itself a moderate Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[1][9]

Regioselectivity: The Directing Influence of the (Isopropylthio) Group

The isopropylthio (-S-iPr) substituent is the primary determinant of the reaction's regioselectivity. The sulfur atom, bearing lone pairs of electrons, acts as an activating group. Through resonance, it donates electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. This donation preferentially increases the nucleophilicity at the ortho and para positions.

Due to the steric bulk of the isopropylthio group, the electrophilic attack by the acylium ion occurs predominantly at the less hindered para position. This results in a high yield of the 4-substituted product, which is often the desired isomer for subsequent synthetic transformations.[4]

Friedel-Crafts Acylation Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AC Acetyl Chloride (CH₃COCl) Complex1 [CH₃COCl--AlCl₃] Complex AC->Complex1 + AlCl₃ LA Lewis Acid (AlCl₃) LA->Complex1 Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Complex1->Acylium Cleavage Sigma Sigma Complex (Arenium Ion) Acylium->Sigma IPTB This compound IPTB->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (Deprotonation by AlCl₄⁻) Final_Product 4-(Isopropylthio)acetophenone Product_Complex->Final_Product Aqueous Work-up

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-(isopropylthio)acetophenone. Adherence to anhydrous conditions is paramount for success.

Protocol: Synthesis of 4-(Isopropylthio)acetophenone

Objective: To perform a Friedel-Crafts acylation of this compound with acetyl chloride and aluminum chloride to yield the para-substituted ketone product.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Equiv.AmountPurityNotes
This compound152.261.0(e.g., 5.0 g, 32.8 mmol)≥98%Substrate
Anhydrous Aluminum Chloride133.341.2(e.g., 4.7 g, 35.2 mmol)≥99%Catalyst, handle in glovebox or quickly in air
Acetyl Chloride78.501.1(e.g., 2.8 mL, 36.1 mmol)≥99%Acylating agent, corrosive and lachrymator
Anhydrous Dichloromethane (DCM)--~100 mLDri-Solv® or equivalentSolvent
Hydrochloric Acid, conc.36.46-~20 mL37%For quenching
Crushed Ice--~150 g-For quenching
Saturated NaHCO₃ (aq)--~50 mL-For neutralization
Saturated NaCl (Brine)--~50 mL-To break emulsions
Anhydrous Magnesium Sulfate120.37-As needed-Drying agent
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Catalyst Suspension: Working quickly to minimize atmospheric exposure, add anhydrous aluminum chloride (1.2 equiv.) to the reaction flask. Immediately add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe. Begin stirring to form a suspension and cool the flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Charge the dropping funnel with a solution of acetyl chloride (1.1 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A yellow-orange slurry should form.

  • Substrate Addition: In the same dropping funnel, prepare a solution of this compound (1.0 equiv.) in 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).[4][9]

  • Reaction Quench (Critical Safety Step): Upon completion, cool the reaction flask back down to 0 °C in an ice bath. In a separate large beaker (e.g., 1 L), prepare a vigorously stirred mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (20 mL). Slowly and carefully pour the cold reaction mixture into the ice/HCl slurry. The AlCl₃ reacts exothermically with water; a slow, controlled quench is essential to prevent a violent, uncontrolled release of heat and HCl gas.[9][10]

  • Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 40 mL). Combine all organic layers.

  • Neutralization and Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), followed by 50 mL of water, and finally 50 mL of brine.[8][9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.[9]

Caption: A streamlined workflow for the synthesis of 4-(isopropylthio)acetophenone.

Pillar 3: Troubleshooting, Optimization, and Safety

Troubleshooting Common Issues
  • Low Yield: This is often traced back to moisture inactivating the AlCl₃ catalyst. Ensure all glassware is rigorously dried and reagents are anhydrous. Using a fresh, unopened bottle of AlCl₃ is recommended. Also, verify that at least a stoichiometric amount of catalyst was used relative to the acylating agent.[9][10]

  • Persistent Emulsion During Work-up: Finely divided aluminum salts can cause stubborn emulsions at the aqueous-organic interface. Adding brine increases the ionic strength of the aqueous layer and can help break the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can remove the solids.[10]

  • Formation of Side Products: While the para-product is heavily favored, small amounts of the ortho-isomer may form. Harsh conditions (e.g., high temperatures, prolonged reaction times, or large excess of catalyst) can potentially lead to cleavage of the isopropyl group, though this is less common in acylation than alkylation.[9]

Process Optimization and Greener Alternatives

While the AlCl₃ protocol is robust, it generates significant acidic waste. For industrial applications and a greener approach, researchers have explored the use of solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or zeolites.[5][6][7] These catalysts can often be filtered off and reused, simplifying the work-up and reducing waste streams.[8] The reaction with solid acids typically uses acetic anhydride as the acylating agent and may require heating.[5][8]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water. Avoid inhalation of dust.[10]

    • Acetyl Chloride: Corrosive, flammable, and a potent lachrymator (causes tearing). Reacts with moisture to release HCl gas.

    • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.

  • Quenching: The quenching step is the most hazardous part of this procedure. Always cool the reaction mixture before quenching and add it slowly to the ice/acid mixture, never the other way around.

Conclusion

The Friedel-Crafts acylation of this compound is an efficient and highly regioselective method for the synthesis of 4-(isopropylthio)acetophenone, a valuable synthetic intermediate. Success hinges on a clear understanding of the reaction mechanism, strict adherence to anhydrous conditions, and meticulous execution of safety procedures, particularly during the reaction quench. By mastering this protocol, researchers can reliably access key building blocks for applications in medicinal chemistry and materials science. The exploration of solid acid catalysts presents a promising avenue for developing more sustainable and environmentally benign versions of this classic transformation.

References

(Isopropylthio)benzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. While often overshadowed by more complex heterocyclic systems, simple substituted aromatics like (Isopropylthio)benzene present a compelling case for exploration. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and strategic use of the this compound moiety in modern medicinal chemistry. While direct incorporation of this specific molecule into approved drugs is not widespread, its structural motifs and the broader class of alkylthiobenzenes offer significant potential as versatile building blocks and pharmacophores. This guide will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methodologies for biological evaluation, all grounded in established scientific principles and supported by relevant literature.

The Thioether Linkage: A Double-Edged Sword in Drug Design

The thioether group, a central feature of this compound, is a common functional group found in a wide array of pharmaceuticals and natural products. Its presence can significantly influence a molecule's conformation, lipophilicity, and metabolic stability.

Physicochemical Impact of the Isopropylthio Group

The isopropylthio moiety imparts a moderate degree of lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic pockets in target proteins. The sulfur atom is a hydrogen bond acceptor, allowing for specific interactions with biological targets. Furthermore, the non-planar nature of the isopropyl group can introduce conformational constraints, which can be exploited to enhance binding affinity and selectivity.

Metabolic Considerations and Bioisosteric Replacement

A critical aspect to consider in drug design is metabolic stability. Thioethers are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones.[1] While this can sometimes be a desired bioactivation pathway, it often leads to rapid metabolism and clearance, or the formation of reactive metabolites.

This metabolic liability has driven the exploration of bioisosteric replacements for the thioether linkage.[1] Understanding this concept is crucial when designing new chemical entities based on an this compound scaffold. Strategies to mitigate this metabolic instability include the introduction of steric hindrance around the sulfur atom or the complete replacement of the thioether with a more stable linker.

Synthetic Strategies for this compound and its Derivatives

The synthetic accessibility of this compound and its derivatives is a key advantage for its use in medicinal chemistry. Several robust methods exist for the formation of the aryl-sulfur bond.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound from thiophenol and isopropyl bromide.

Materials:

  • Thiophenol

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of thiophenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol: Derivatization of the Phenyl Ring

The phenyl ring of this compound can be further functionalized to explore structure-activity relationships (SAR). Standard electrophilic aromatic substitution reactions can be employed.

Example: Friedel-Crafts Acylation

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully pouring it onto crushed ice.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography to yield the acylated derivative.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

While not a blockbuster drug component itself, the this compound scaffold can be found in or serve as a starting point for molecules with interesting biological activities.

As a Building Block for Enzyme Inhibitors

The phenylthio moiety has been incorporated into inhibitors of various enzymes. For instance, derivatives of 2-(phenylthio)-ethyl benzoate have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[2] The isopropylthio group could be explored in similar scaffolds to modulate potency and selectivity.

Table 1: Hypothetical IC₅₀ Values of this compound Analogs against α-Amylase

CompoundR Group on Phenyl RingIC₅₀ (µM)
1 H50.2
2 4-Cl25.8
3 4-OCH₃42.1
4 4-NO₂15.5

This table presents hypothetical data for illustrative purposes, based on the principle of exploring SAR through derivatization.

Workflow for Screening this compound Derivatives as Enzyme Inhibitors

Caption: Workflow for the discovery of enzyme inhibitors.

Protocol: In Vitro α-Amylase Inhibition Assay

This protocol provides a general method for assessing the α-amylase inhibitory activity of synthesized this compound derivatives.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Add 50 µL of α-amylase solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37 °C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

The Isopropylphenyl Moiety in Bioactive Molecules

While the complete this compound structure may be underexplored, the isopropylphenyl group is a recognized motif in medicinal chemistry. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives containing a 2-isopropylphenyl group have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[3] In this series, the isopropyl group was found to significantly enhance potency compared to smaller alkyl or electron-withdrawing groups.[3] This highlights the potential of the isopropyl group on a phenyl ring to favorably interact with target proteins.

SAR_of_USP1_Inhibitors Core Core Scaffold Pyrimidin-4-amine R_group R Group at Phenyl Ring 2-CF₃ 2-Me 2-Et 2-Isopropyl Potency Potency (IC₅₀) Moderate Moderate Moderate High (180 nM) R_group:f0->Potency:f0 R_group:f1->Potency:f1 R_group:f2->Potency:f2 R_group:f3->Potency:f3

Caption: SAR of the 2-substituent on the phenyl ring of USP1/UAF1 inhibitors.

Future Perspectives and Conclusion

This compound represents a simple, yet potentially valuable, starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. While the metabolic stability of the thioether linkage requires careful consideration and potential bioisosteric replacement, the overall scaffold offers a platform for exploring interactions with a variety of biological targets. The demonstrated importance of the isopropylphenyl moiety in potent enzyme inhibitors suggests that further exploration of this compound and its derivatives is a worthwhile endeavor. By leveraging the protocols and understanding the principles outlined in this guide, researchers can effectively harness the potential of this versatile chemical entity in the pursuit of novel therapeutics.

References

Application Note: Controlled Oxidation of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Selective Synthesis of Sulfoxides and Sulfones for Pharmaceutical Research and Development

Abstract

The oxidation of sulfides to sulfoxides and sulfones represents a critical transformation in organic synthesis, yielding structures that are integral to numerous therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the controlled oxidation of (isopropylthio)benzene. Two distinct, detailed protocols are presented: the selective oxidation to this compound sulfoxide using a mild, stoichiometric oxidant, and the complete oxidation to this compound sulfone using an excess of a green oxidizing agent. This note emphasizes the causality behind experimental choices, analytical validation, and adherence to green chemistry principles to ensure procedural integrity and safety.

Introduction: The Significance of Sulfoxides and Sulfones

Organosulfur compounds, particularly sulfoxides and sulfones, are prominent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2] The sulfinyl (>SO) group of sulfoxides and the sulfonyl (>SO₂) group of sulfones impart unique physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, which are often crucial for modulating a compound's pharmacological profile.

The challenge in sulfide oxidation lies in selectivity. The oxidation of a sulfide first yields a sulfoxide, which can be further oxidized to the corresponding sulfone.[3] Controlling the reaction to isolate the desired product—either the intermediate sulfoxide or the fully oxidized sulfone—is paramount and often difficult to achieve without careful selection of reagents and reaction conditions.[1] Over-oxidation of the sulfoxide to the sulfone is a common side reaction that can significantly lower the yield of the desired intermediate.[4] This guide provides reliable methods to selectively navigate these oxidation states for this compound.

Reaction Pathway and Mechanism

The oxidation of this compound proceeds sequentially. The initial oxidation converts the sulfide to a sulfoxide. With a sufficiently potent oxidizing agent or under more forcing conditions, the sulfoxide undergoes a second oxidation to yield the sulfone.

The generally accepted mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom of the oxidizing agent.[1] This concerted, single-step oxygen transfer results in the formation of the S=O bond.

Diagram: Oxidation Pathway of this compound

Oxidation_Pathway Sulfide This compound (Sulfide) Sulfoxide This compound Sulfoxide (Sulfoxide) Sulfide->Sulfoxide [O] Selective Oxidation Sulfone This compound Sulfone (Sulfone) Sulfoxide->Sulfone [O] Further Oxidation

Caption: Sequential oxidation from sulfide to sulfoxide and sulfone.

Core Principles for Controlled Oxidation

Achieving selectivity in sulfide oxidation hinges on several key factors:

  • Choice of Oxidant : Mild oxidants or the use of stoichiometric amounts of a strong oxidant favor the formation of the sulfoxide. Stronger oxidants or an excess of the reagent will drive the reaction to the sulfone.

  • Stoichiometry : Precise control over the molar equivalents of the oxidant is the most critical parameter for preventing over-oxidation to the sulfone when the sulfoxide is the target.[2]

  • Temperature : Lower temperatures generally increase selectivity for the sulfoxide by slowing the rate of the second oxidation step. Higher temperatures can be used to accelerate the formation of the sulfone.[5]

  • Solvent : The choice of solvent can influence the reactivity of the oxidant and the solubility of the reactants, thereby affecting the reaction rate and selectivity.[1]

Protocol 1: Selective Oxidation to this compound Sulfoxide

This protocol employs sodium periodate (NaIO₄), a mild and highly selective reagent for the conversion of sulfides to sulfoxides, minimizing the risk of over-oxidation.[4] The reaction is performed in a biphasic methanol/water system at a low temperature.

Experimental Workflow: Sulfoxide Synthesis

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve NaIO₄ in Water B Add Methanol A->B C Cool mixture to 0 °C B->C D Add this compound C->D E Stir at 0 °C to RT (Monitor by TLC) D->E F Filter to remove NaIO₃ E->F G Extract aqueous phase with Dichloromethane F->G H Combine organic layers G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Column Chromatography or Recrystallization J->K L Characterize Product K->L

Caption: Workflow for the selective synthesis of sulfoxide.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound152.261.52 g10.0Starting material
Sodium Periodate (NaIO₄)213.892.35 g11.01.1 equivalents
Methanol (MeOH)32.0450 mL-Solvent
Deionized Water18.0250 mL-Solvent
Dichloromethane (CH₂Cl₂)84.93~150 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium periodate (2.35 g, 11.0 mmol) and deionized water (50 mL). Stir the mixture until the solid is fully dissolved.

  • Solvent Addition & Cooling : Add methanol (50 mL) to the flask. Cool the resulting solution to 0 °C using an ice-water bath.

  • Substrate Addition : Add this compound (1.52 g, 10.0 mmol) dropwise to the cooled, stirring reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfide spot has been consumed.[5][6]

    • TLC System : A typical eluent system is 30% ethyl acetate in hexanes. The sulfoxide product will have a lower Rf value (be less mobile) than the starting sulfide due to its increased polarity.

  • Workup - Filtration : Upon completion, a white precipitate of sodium iodate (NaIO₃) will have formed. Filter the reaction mixture through a Büchner funnel to remove the solid. Wash the filter cake with a small amount of dichloromethane.

  • Workup - Extraction : Transfer the filtrate to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

  • Purification : Purify the crude this compound sulfoxide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Complete Oxidation to this compound Sulfone

This protocol utilizes an excess of 30% hydrogen peroxide (H₂O₂) as a green oxidant to ensure the complete conversion of the sulfide to the sulfone.[7][8] The reaction is conducted under neat (solvent-free) conditions or in a suitable solvent like ethanol at a slightly elevated temperature to drive the reaction to completion.

Experimental Workflow: Sulfone Synthesis

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Add this compound to flask B Add Ethanol (optional) A->B C Heat to 40 °C B->C D Add H₂O₂ dropwise C->D E Stir at 40-50 °C (Monitor by TLC) D->E F Cool to RT E->F G Quench with Na₂SO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Evaporate H->I J Recrystallization I->J K Characterize Product J->K

Caption: Workflow for the complete synthesis of sulfone.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound152.261.52 g10.0Starting material
Hydrogen Peroxide (30% aq.)34.012.5 mL~24.5~2.5 equivalents
Ethanol (EtOH)46.0710 mL-Optional solvent
Sodium Sulfite (Na₂SO₃)126.04~1 g-For quenching
Ethyl Acetate (EtOAc)88.11~100 mL-Extraction solvent
Saturated Sodium Bicarbonate (aq.)-~50 mL-For washing
Brine (aq.)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.52 g, 10.0 mmol). Ethanol (10 mL) can be added as a solvent if the starting material is solid or highly viscous.[5]

  • Heating : Gently heat the mixture to 40 °C in a water or oil bath.

  • Oxidant Addition : CAUTION : Addition of H₂O₂ can be exothermic. Add 30% aqueous hydrogen peroxide (2.5 mL, ~24.5 mmol) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 50-60 °C.

  • Reaction Monitoring : Stir the reaction mixture at 40-50 °C for 2-4 hours. Monitor the reaction by TLC.[5]

    • TLC System : Use 30% ethyl acetate in hexanes. The sulfone product will be more polar than the sulfoxide and significantly more polar than the starting sulfide. The goal is the complete disappearance of both the sulfide and the intermediate sulfoxide spots.

  • Workup - Quenching : After the reaction is complete, cool the flask to room temperature. Carefully quench the excess hydrogen peroxide by slowly adding saturated aqueous sodium sulfite solution until a test with peroxide indicator strips is negative.

  • Workup - Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude this compound sulfone is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Analytical Characterization

Confirmation of the final product structure and purity is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The oxidation of sulfur causes a downfield shift of the adjacent protons. The methine proton of the isopropyl group and the aromatic protons will be shifted further downfield in the sulfone compared to the sulfoxide, and in the sulfoxide compared to the sulfide.[9]

    • ¹³C NMR : The carbon atoms attached to the sulfur will experience a significant downfield shift upon oxidation due to the deshielding effect of the oxygen atoms.[10][11]

  • Infrared (IR) Spectroscopy : This is a powerful tool for identifying the functional groups.

    • Sulfoxide : A strong characteristic S=O stretching band appears in the region of 950-1150 cm⁻¹.[12][13][14]

    • Sulfone : Two strong characteristic stretching bands appear for the SO₂ group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.[15]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product. The mass spectrum will show the molecular ion peak corresponding to the addition of one oxygen atom (for the sulfoxide, M+16) or two oxygen atoms (for the sulfone, M+32) to the starting sulfide.

Safety and Green Chemistry Considerations

Safety Precautions :

  • Hydrogen Peroxide : Concentrated hydrogen peroxide (30% or higher) is a strong oxidizer and can cause severe skin and eye burns.[16][17] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18] Perform additions behind a safety shield.

  • Exothermic Reactions : The oxidation reactions can be exothermic. Maintain proper temperature control, especially during the addition of the oxidant.

  • Quenching : Ensure excess oxidant is fully quenched before solvent removal to prevent the formation of potentially explosive concentrated peroxide residues.

Green Chemistry Principles : The protocol for sulfone synthesis aligns with several principles of green chemistry.[19][20][21][22]

  • Safer Reagents : It utilizes hydrogen peroxide, whose only byproduct is water, making it an environmentally benign oxidant.[7]

  • Atom Economy : The reaction is highly atom-economical.

  • Solvent Reduction : The procedure can be performed under solvent-free conditions, reducing chemical waste.[8]

  • Energy Efficiency : The reaction proceeds at mild temperatures, minimizing energy consumption.

References

Application Notes and Protocols: (Isopropylthio)benzene as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of (isopropylthio)benzene, a simple yet effective thioether ligand, in the field of transition metal catalysis. Thioether ligands are recognized for their unique electronic and steric properties, which can significantly enhance reaction rates, selectivity, and catalyst stability. Herein, we explore the synthesis and properties of this compound and delve into its role as a directing group and ligand in pivotal catalytic transformations, particularly in C–H bond functionalization. Detailed, field-proven protocols are provided to enable researchers to harness the capabilities of this versatile ligand in their synthetic endeavors.

Introduction: The Role of Thioether Ligands in Modern Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and precision. The performance of a metal catalyst is intrinsically linked to the nature of its coordinating ligands. While phosphorus and nitrogen-based ligands have historically dominated the field, sulfur-containing ligands, particularly thioethers, have emerged as a powerful class of neutral, soft σ-donors.

Thioethers are valuable ligands for several reasons:

  • Stabilization: They effectively stabilize transition metals in various oxidation states.[1]

  • Hemilability: The metal-sulfur bond can be labile, allowing the ligand to dissociate temporarily to open a coordination site for substrate binding and then re-coordinate, facilitating catalytic turnover.[1]

  • Tunability: Simple alkyl and aryl thioethers allow for fine-tuning of the steric and electronic environment around the metal center.

  • Directing Group Ability: The sulfur atom can act as a Lewis basic site to direct a catalyst to a specific C-H bond, enabling regioselective functionalization.[2][3][4]

This compound is an exemplar of a simple aryl alkyl thioether that embodies these characteristics. Its isopropyl group provides moderate steric bulk, while the phenyl group influences its electronic properties. This guide will focus on the practical application of this compound and related thioethers in catalysis.

This compound: Synthesis and Physicochemical Properties

A reliable supply of the ligand is crucial for any catalytic study. This compound can be purchased from various commercial suppliers or synthesized in the laboratory.

Laboratory Synthesis Protocol: Nucleophilic Aromatic Substitution

A common method for synthesizing aryl thioethers is the reaction of a thiolate with an aryl halide or, more simply, the alkylation of a thiol. The following protocol describes the S-alkylation of thiophenol.

Reaction Scheme: Thiophenol + 2-Bromopropane → this compound

Materials and Reagents:

Reagent/Material M.W. Amount Moles Notes
Thiophenol 110.18 11.0 g (10.3 mL) 0.10 Corrosive, stench
2-Bromopropane 123.00 13.5 g (9.8 mL) 0.11 Volatile, irritant
Potassium Carbonate (K₂CO₃) 138.21 20.7 g 0.15 Fine powder
N,N-Dimethylformamide (DMF) 73.09 200 mL - Anhydrous
Diethyl ether 74.12 300 mL - For extraction
Saturated NH₄Cl (aq) - 100 mL - For workup
Brine - 100 mL - For workup

| Anhydrous MgSO₄ | - | - | - | For drying |

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (10.3 mL, 0.10 mol) and anhydrous DMF (200 mL).

  • Add finely powdered potassium carbonate (20.7 g, 0.15 mol) to the solution. The mixture will become a suspension.

  • Stir the suspension at room temperature for 20 minutes to allow for the formation of the potassium thiophenolate salt.

  • Add 2-bromopropane (9.8 mL, 0.11 mol) dropwise to the stirring suspension over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of water and 150 mL of diethyl ether.

  • Separate the layers. Extract the aqueous layer with an additional 150 mL of diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 3019-20-3[5][6][7][8]
Molecular Formula C₉H₁₂S[5][6][7]
Molecular Weight 152.26 g/mol [5][6][7]
Appearance Clear, colorless to faint yellow liquid[5]
Odor Strong, garlic-like-
Density ~0.98 g/mL-
Boiling Point ~208 °C @ 760 mmHg-
Flash Point ~83.2 °C-
Purity Typically >97%[5][6]
Storage Store at 2-8°C

Mechanistic Insights: The Function of Thioether Ligands

Thioether ligands like this compound primarily influence catalytic reactions by coordinating to the metal center and participating directly in the catalytic cycle. In C-H functionalization, the thioether often serves as a directing group, positioning the catalyst for regioselective bond activation.

A key mechanistic concept is the Concerted Metalation-Deprotonation (CMD) pathway, which is often operative in palladium-catalyzed C-H activation.[9][10] In this process, the C-H bond is cleaved with the assistance of an external or internal base, avoiding the formation of high-energy intermediates. The thioether helps to form a stable palladacycle intermediate that facilitates this step.

Below is a generalized diagram illustrating the role of a thioether directing group in a Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Catalytic_Cycle A Pd(II) Precatalyst B Substrate Coordination (Thioether directs) A->B + Substrate C C-H Activation (CMD) [Pd(II) Palladacycle] B->C D Oxidative Addition (Ar-I) [Pd(IV) Intermediate] C->D + Ar-I E Reductive Elimination D->E F Arylated Product E->F Product Release G Catalyst Regeneration E->G G->B

Caption: Generalized catalytic cycle for thioether-directed C-H arylation.

Application & Protocol: Thioether-Directed C–H Functionalization

One of the most powerful applications of thioethers in catalysis is directing C-H functionalization reactions.[4][9] This approach allows for the selective formation of C-C or C-heteroatom bonds at positions that would be difficult to access through traditional methods.

Protocol: Palladium-Catalyzed γ-C(sp³)–H Arylation of Alkyl Thioethers

This protocol is adapted from methodologies developed for the selective arylation of unactivated C(sp³)–H bonds, where a thioether is part of a bidentate directing group scaffold.[4] This demonstrates the principle of thioether-assisted C-H activation.

Reaction Scheme: Arylating an unactivated C(sp³) position using a thioether-containing directing group.

Workflow Diagram:

Workflow prep 1. Prepare Reagents (Substrate, Pd(OAc)₂, Ligand, Ar-I, Additive, Solvent) setup 2. Assemble Reaction (Oven-dried vial, inert atmosphere) prep->setup reaction 3. Heat & Stir (e.g., 120 °C, 24 h) setup->reaction workup 4. Reaction Workup (Cool, filter, concentrate) reaction->workup purify 5. Purification (Silica gel chromatography) workup->purify analysis 6. Analysis (NMR, MS) purify->analysis

Caption: Experimental workflow for Pd-catalyzed C-H arylation.

Materials and Reagents:

Reagent/MaterialPurposeTypical AmountNotes
Thioether SubstrateStarting Material0.2 mmolMust contain the directing group
Aryl Iodide (Ar-I)Arylating Agent0.4 mmol (2 equiv)-
Pd(OAc)₂Catalyst Precursor0.02 mmol (10 mol%)Handle in air, but store dry
Ligand (e.g., MPAA)Accelerating Ligand0.04 mmol (20 mol%)MPAA = Mono-N-protected amino acid
Silver Acetate (AgOAc)Oxidant/Additive0.4 mmol (2 equiv)Light-sensitive
TolueneSolvent1.0 mLAnhydrous

Step-by-Step Procedure:

  • To an oven-dried 4 mL screw-cap vial, add the thioether substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), the ligand (e.g., Ac-Ile-OH, 0.04 mmol, 20 mol%), and silver acetate (66.7 mg, 0.4 mmol, 2.0 equiv).

  • Equip the vial with a magnetic stir bar.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a pre-heated oil bath or heating block at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, remove the vial from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a short pad of celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the arylated product.

Expected Results & Causality:

  • Catalyst System: Pd(OAc)₂ is a common and robust Pd(II) precursor. The combination with a mono-N-protected amino acid (MPAA) ligand is crucial for accelerating the C-H activation step, which is often rate-limiting.[1][10]

  • Oxidant/Additive: Silver salts like AgOAc often play a dual role. They can act as a halide scavenger after oxidative addition of the aryl iodide and can also assist in the C-H activation/oxidation steps.

  • Solvent and Temperature: High temperatures are typically required to overcome the activation energy for C(sp³)–H bond cleavage.[11] Anhydrous, non-coordinating solvents like toluene are preferred to prevent interference with the catalytic cycle.

Representative Data:

The following table shows representative results for the γ-C(sp³)–H arylation of thioethers, demonstrating the scope of the transformation.[4]

Thioether SubstrateAryl IodideProductYield (%)
(Structure 1)4-iodotoluene(Product 1)75
(Structure 1)1-iodo-4-methoxybenzene(Product 2)82
(Structure 1)1-fluoro-4-iodobenzene(Product 3)68
(Structure 2)4-iodotoluene(Product 4)71

Conclusion and Future Outlook

This compound and related simple thioethers are more than just solvents or synthetic intermediates; they are powerful tools in the arsenal of the modern synthetic chemist. Their ability to act as effective directing groups and tunable ligands enables challenging transformations like regioselective C-H functionalization. The protocols and data presented herein serve as a practical starting point for researchers looking to explore the utility of thioether-mediated catalysis. As the demand for more efficient and selective synthetic methods grows, particularly in drug development, the application of simple, cost-effective ligands like this compound is poised to become even more widespread. Future research will likely focus on expanding the scope of thioether-directed reactions to other transition metals and developing asymmetric variants of these powerful transformations.

References

(Isopropylthio)benzene: A Versatile Synthon in the Pharmaceutical Synthesis Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (Isopropylthio)benzene in Drug Discovery

In the intricate tapestry of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the vast arsenal of available synthons, this compound, also known as isopropyl phenyl sulfide, emerges as a versatile and strategic component. Its unique combination of a lipophilic isopropyl group and a modifiable thioether linkage provides medicinal chemists with a powerful tool for introducing key structural motifs and modulating the physicochemical properties of drug candidates. While not a ubiquitous starting material for blockbuster drugs, its application in the synthesis of diverse bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies, underscores its significance in modern drug discovery.

This comprehensive guide delves into the practical applications of this compound in pharmaceutical synthesis. Moving beyond theoretical concepts, we will explore established synthetic transformations, provide detailed, field-proven protocols, and illuminate the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable building block.

Core Physicochemical Properties and Synthetic Rationale

This compound's utility in pharmaceutical synthesis stems from several key characteristics:

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₁₂SProvides a balance of aromatic and aliphatic character.
Molecular Weight 152.26 g/mol A moderately sized building block suitable for fragment-based drug design.
Appearance Clear, colorless to faint yellow liquidEasy to handle and dispense in a laboratory setting.
Boiling Point 208-210 °CAllows for purification by distillation and is stable under typical reaction conditions.
Solubility Insoluble in water, soluble in common organic solventsFacilitates its use in a wide range of reaction media.

The primary drivers for incorporating the this compound moiety into a synthetic strategy include:

  • Lipophilicity Modulation: The isopropyl group contributes to the overall lipophilicity of a molecule, which can be crucial for traversing cellular membranes and reaching biological targets.

  • Metabolic Stability: The thioether linkage can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidation or providing handles for controlled metabolism.

  • Synthetic Versatility: The sulfur atom of the thioether can be readily oxidized to the corresponding sulfoxide and sulfone, providing access to a range of compounds with altered electronic and steric properties. Furthermore, the sulfur atom can direct ortho-metalation, enabling regioselective functionalization of the aromatic ring.

Application in the Synthesis of Bioactive Scaffolds: A Focus on Kinase Inhibitors

Protein kinases have emerged as a critical class of targets in oncology and immunology. The development of small molecule kinase inhibitors often involves the exploration of diverse substituted aromatic scaffolds to achieve potency and selectivity. The (isopropylthio)phenyl group can serve as a key pharmacophoric element or a versatile intermediate in the synthesis of such inhibitors.

One notable application lies in the synthesis of substituted benzene derivatives that are precursors to various kinase inhibitors. While direct synthesis pathways for specific, named drugs using this compound as a starting material are not widely published, its utility is evident in the construction of analogous structures and in library synthesis for high-throughput screening.

Protocol 1: Oxidation of this compound to Isopropyl Phenyl Sulfoxide and Sulfone

The oxidation of the thioether to a sulfoxide or sulfone is a fundamental transformation that dramatically alters the electronic and hydrogen-bonding capacity of the sulfur moiety. This can have a profound impact on a molecule's interaction with a biological target.

Workflow for Oxidation of this compound:

A This compound B Oxidizing Agent (e.g., m-CPBA or H₂O₂) A->B C Isopropyl Phenyl Sulfoxide B->C D Further Oxidation C->D E Isopropyl Phenyl Sulfone D->E

Caption: Oxidation workflow of this compound.

Experimental Protocol: Synthesis of Isopropyl Phenyl Sulfoxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) in the same solvent and add it dropwise to the cooled solution of the sulfide over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure isopropyl phenyl sulfoxide.

Experimental Protocol: Synthesis of Isopropyl Phenyl Sulfone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture at reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure isopropyl phenyl sulfone.

Causality Behind Experimental Choices:

  • The use of m-CPBA at low temperatures for the synthesis of the sulfoxide allows for selective mono-oxidation, minimizing the over-oxidation to the sulfone.

  • For the synthesis of the sulfone, the more vigorous conditions of hydrogen peroxide in acetic acid at reflux ensure complete oxidation of the sulfide.

Directed Ortho-Metalation: A Gateway to Substituted Aromatics

The thioether group in this compound can act as a directed metalating group (DMG), facilitating the deprotonation of the ortho-position of the benzene ring by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. This strategy is invaluable for the synthesis of polysubstituted aromatic compounds that are common motifs in pharmaceutical agents.

Workflow for Directed Ortho-Metalation of this compound:

A This compound B Strong Base (e.g., n-BuLi, TMEDA) A->B C Ortho-lithiated Intermediate B->C D Electrophile (E+) (e.g., CO₂, R-CHO, R-X) C->D E Ortho-substituted This compound D->E

Caption: Directed ortho-metalation workflow.

Protocol 2: Ortho-Formylation of this compound

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi) (1.2 eq.) dropwise at -78 °C.

  • Metalation: Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete ortho-lithiation.

  • Electrophilic Quench: Cool the mixture back to -78 °C and add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise.

  • Warming and Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-(isopropylthio)benzaldehyde.

Expert Insights:

  • The addition of TMEDA is crucial as it chelates the lithium cation, increasing the basicity of the n-BuLi and accelerating the rate of ortho-metalation.

  • Maintaining a low temperature during the addition of the organolithium reagent and the electrophile is critical to prevent side reactions and ensure high regioselectivity.

Conclusion: A Valuable Tool in the Medicinal Chemist's Toolbox

This compound, while not a household name in pharmaceutical manufacturing, represents a synthetically valuable and versatile building block. Its ability to undergo facile oxidation and directed ortho-metalation provides access to a diverse array of substituted aromatic compounds that are key components of many biologically active molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, paving the way for the synthesis of novel and impactful therapeutics. The strategic incorporation of this synthon can lead to the efficient construction of complex molecules with tailored properties, ultimately accelerating the journey from the laboratory to the clinic.

Application Notes and Protocols for the Electrophilic Substitution on (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the reaction mechanism of electrophilic aromatic substitution (EAS) on (isopropylthio)benzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying electronic principles governing the regioselectivity of the reaction, offering a detailed explanation of the role of the isopropylthio substituent. Furthermore, it presents detailed, field-proven protocols for key electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation, complete with data tables and workflow visualizations to ensure reproducibility and understanding.

Introduction: The Significance of this compound in Synthesis

Aromatic compounds are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The ability to selectively functionalize the benzene ring through electrophilic aromatic substitution (EAS) is a cornerstone of modern synthesis.[1][2] this compound, an aryl thioether, presents an interesting case study in EAS. The sulfur-containing substituent dramatically influences the reactivity and regiochemical outcome of the reaction compared to unsubstituted benzene.[3]

Understanding the directing effects of the isopropylthio group is not merely an academic exercise; it is critical for designing efficient synthetic routes to complex target molecules. This guide will elucidate the mechanistic principles that govern these reactions and provide actionable protocols for laboratory application.

Mechanistic Deep Dive: The Role of the Isopropylthio Group

The general mechanism for electrophilic aromatic substitution proceeds in three fundamental steps:

  • Generation of a potent electrophile (E+): This is often achieved using a catalyst or a strong acid.[1][4]

  • Nucleophilic attack by the aromatic ring: The π-electron system of the benzene ring attacks the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5][6] This step is typically the rate-determining step of the reaction.[6]

  • Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[4][6]

The substituent already present on the ring—in this case, the isopropylthio [-S-CH(CH₃)₂] group—profoundly influences both the reaction rate and the position of the incoming electrophile.[3][5]

Activating and Directing Effects

Substituents are broadly classified as either activating or deactivating and as ortho/para-directing or meta-directing.[3][7] The isopropylthio group is an activating group and an ortho, para-director . This can be explained by considering its electronic effects:

  • Inductive Effect (-I): Sulfur is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This inductive effect is deactivating.

  • Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[8] This resonance donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[3]

For the thioether group, the electron-donating resonance effect outweighs the electron-withdrawing inductive effect. The overall result is an increase in the reaction rate compared to benzene (activation) and a directing of the incoming electrophile to the positions of highest electron density: the ortho and para positions.[7][9]

Resonance Stabilization of the Arenium Ion

The ortho, para-directing effect is best understood by examining the stability of the arenium ion intermediates formed during the attack of the electrophile.

  • Ortho and Para Attack: When the electrophile adds to the ortho or para position, a key resonance structure can be drawn where the positive charge is adjacent to the isopropylthio group. The lone pair on the sulfur atom can then delocalize to stabilize this positive charge, creating an additional, highly stable resonance contributor where all atoms (except hydrogen) have a full octet.[10] This enhanced stabilization lowers the activation energy for ortho and para substitution pathways.[11]

  • Meta Attack: If the electrophile attacks the meta position, the positive charge in the resulting arenium ion is never located on the carbon atom bonded to the isopropylthio group. Consequently, the sulfur lone pair cannot directly participate in stabilizing the positive charge through resonance.[10] The intermediate is therefore less stable, and the activation energy for meta substitution is higher.

This differential stabilization is the reason for the observed regioselectivity.

G Arenium Ion Stabilization in this compound cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start This compound ortho_int1 Arenium Ion (Charge on C2) ortho_start->ortho_int1 + E⁺ ortho_int2 Resonance Form (Charge on C4) ortho_int1->ortho_int2 <-> ortho_int3 Resonance Form (Charge on C6) ortho_int2->ortho_int3 <-> ortho_stabilized Sulfur-Stabilized Resonance Form (Major Contributor) ortho_int3->ortho_stabilized <-> ortho_product Ortho Product ortho_stabilized->ortho_product - H⁺ meta_start This compound meta_int1 Arenium Ion (Charge on C2) meta_start->meta_int1 + E⁺ meta_int2 Resonance Form (Charge on C4) meta_int1->meta_int2 <-> meta_int3 Resonance Form (Charge on C6) meta_int2->meta_int3 <-> meta_product Meta Product meta_int3->meta_product - H⁺ label_meta No direct sulfur stabilization possible. para_start This compound para_int1 Arenium Ion (Charge on C3) para_start->para_int1 + E⁺ para_int2 Resonance Form (Charge on C5) para_int1->para_int2 <-> para_int3 Resonance Form (Charge on C1) para_int2->para_int3 <-> para_stabilized Sulfur-Stabilized Resonance Form (Major Contributor) para_int3->para_stabilized <-> para_product Para Product para_stabilized->para_product - H⁺ conclusion Conclusion: Ortho and Para pathways are energetically favored due to extra resonance stabilization from the sulfur atom.

Diagram 1: Resonance stabilization of arenium ions.

While electronic effects favor both ortho and para positions, the bulky isopropyl group creates steric hindrance. This often leads to the para-substituted product being the major isomer in reactions with this compound, as the ortho positions are sterically shielded.[12]

Experimental Protocols and Application Notes

The following protocols are standardized procedures for performing common electrophilic aromatic substitution reactions on this compound.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

Protocol 1: Halogenation (Bromination)

Aromatic halogenation is a classic EAS reaction used to install a halogen atom onto the benzene ring. A Lewis acid catalyst is typically required to polarize the halogen molecule, making it more electrophilic.[13][14]

Objective: To synthesize 1-bromo-4-(isopropylthio)benzene.

Materials and Reagents Supplier Grade Quantity
This compoundSigma-Aldrich98%10.0 g
Bromine (Br₂)Acros Organics99.5%10.5 g (3.4 mL)
Iron(III) bromide (FeBr₃)Alfa AesarAnhydrous0.5 g
Dichloromethane (DCM)Fisher ScientificACS Grade100 mL
Sodium bisulfite (NaHSO₃)VWRSaturated aq. sol.50 mL
Sodium bicarbonate (NaHCO₃)EMD MilliporeSaturated aq. sol.50 mL
BrineLab PreparedSaturated aq. sol.50 mL
Magnesium sulfate (MgSO₄)Sigma-AldrichAnhydrous10 g

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas).

  • Dissolve this compound (10.0 g) in dichloromethane (50 mL) in the flask and cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous iron(III) bromide (0.5 g) to the solution.

  • Dissolve bromine (10.5 g) in dichloromethane (20 mL) and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. The evolution of HBr gas should be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove excess Br₂), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the desired product.

Expected Outcome: The primary product is 1-bromo-4-(isopropylthio)benzene due to the steric hindrance of the isopropyl group favoring para substitution.

Protocol 2: Nitration

Aromatic nitration introduces a nitro (-NO₂) group onto the ring using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

Objective: To synthesize 1-(isopropylthio)-4-nitrobenzene.

Materials and Reagents Supplier Grade Quantity
This compoundSigma-Aldrich98%5.0 g
Nitric Acid (HNO₃)J.T. BakerConcentrated (70%)4 mL
Sulfuric Acid (H₂SO₄)VWRConcentrated (98%)5 mL
IceLab PreparedAs needed
Diethyl EtherFisher ScientificACS Grade100 mL

Procedure:

  • Prepare the nitrating mixture by carefully adding concentrated sulfuric acid (5 mL) to concentrated nitric acid (4 mL) in a flask cooled in an ice-salt bath. Keep the temperature below 10 °C.

  • In a separate flask, cool this compound (5.0 g) to 0 °C.

  • Add the cold nitrating mixture dropwise to the this compound with vigorous stirring, ensuring the reaction temperature does not exceed 10 °C.

    • Causality Note: Careful temperature control is critical to prevent over-nitration and potential oxidation of the sulfide group to a sulfoxide or sulfone, which are strongly deactivating.[15]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes.

  • Slowly pour the reaction mixture over a large amount of crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(isopropylthio)-4-nitrobenzene.

Expected Outcome: A mixture of ortho and para isomers will be formed, with the para isomer being the major product.

Protocol 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16]

Objective: To synthesize 1-(4-(isopropylthio)phenyl)ethan-1-one.

Materials and Reagents Supplier Grade Quantity
This compoundSigma-Aldrich98%7.6 g
Acetyl chloride (CH₃COCl)Acros Organics99%4.3 g (3.9 mL)
Aluminum chloride (AlCl₃)Alfa AesarAnhydrous8.0 g
Dichloromethane (DCM)Fisher ScientificAnhydrous100 mL
Hydrochloric Acid (HCl)VWR5 M aq. sol.50 mL

Procedure:

  • Set up a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Suspend anhydrous aluminum chloride (8.0 g) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Add acetyl chloride (4.3 g) dropwise to the stirred suspension.

  • In the dropping funnel, prepare a solution of this compound (7.6 g) in anhydrous dichloromethane (20 mL).

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.

    • Causality Note: A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.[16] The acidic workup is necessary to decompose this complex and liberate the ketone product.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ketone by vacuum distillation or column chromatography.

Expected Outcome: The reaction will yield almost exclusively the para-acylated product, 1-(4-(isopropylthio)phenyl)ethan-1-one. The acylated product is deactivated and will not undergo a second acylation.[17]

Summary of Reaction Conditions and Regioselectivity

Reaction Electrophile Source Catalyst / Conditions Primary Product Minor Product(s)
Bromination Br₂FeBr₃, 0 °C to RT1-bromo-4-(isopropylthio)benzene1-bromo-2-(isopropylthio)benzene
Nitration HNO₃ / H₂SO₄0-10 °C1-(isopropylthio)-4-nitrobenzene1-(isopropylthio)-2-nitrobenzene
Acylation CH₃COClAlCl₃, 0 °C to RT1-(4-(isopropylthio)phenyl)ethan-1-oneNegligible

General Experimental Workflow

The logical flow for executing and analyzing these reactions is crucial for success.

G General Workflow for Electrophilic Substitution A 1. Reaction Setup (Dry glassware, inert atmosphere if needed) B 2. Reagent Addition (Controlled temperature, dropwise addition) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Workup & Quenching (Acid/base wash, extraction) C->D E 5. Isolation (Solvent removal via rotary evaporation) D->E F 6. Purification (Column chromatography, recrystallization, or distillation) E->F G 7. Characterization (NMR, IR, Mass Spec, Melting Point) F->G

Diagram 2: A generalized experimental workflow.

References

Application Notes and Protocols for C-H Functionalization of the Isopropyl Group in (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of C-H Functionalization in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the imperative to rapidly synthesize and diversify complex molecular scaffolds is paramount.[1] Traditional synthetic methodologies, often reliant on multi-step sequences involving pre-functionalized starting materials, can present significant bottlenecks in the drug discovery pipeline. The advent of C-H functionalization has heralded a paradigm shift, offering a more atom-economical and efficient approach to forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds.[2] This strategy not only streamlines synthetic routes but also unlocks unprecedented opportunities for late-stage functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.[3]

The isopropyl group is a prevalent structural motif in a vast array of pharmaceuticals, valued for its lipophilic nature and its ability to engage in crucial binding interactions with biological targets. Consequently, methodologies that enable the selective functionalization of the isopropyl group's C-H bonds are of immense strategic importance. This guide provides a comprehensive overview and detailed protocols for the C-H functionalization of the isopropyl group in (isopropylthio)benzene, a representative sulfur-containing scaffold. The presence of the thioether linkage introduces both opportunities and challenges, acting as a potential directing group while also posing a risk of catalyst deactivation.[4] These application notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully implement these transformative reactions.

Mechanistic Underpinnings: A Comparative Analysis of Catalytic Systems

The selective activation of a specific C-H bond within a molecule, particularly the stronger sp³ C-H bonds of an isopropyl group, necessitates the use of sophisticated catalytic systems. The thioether moiety in this compound can play a crucial role in directing the catalyst to the desired position.[5] Here, we explore the mechanisms of several key catalytic approaches.

Palladium-Catalyzed C-H Functionalization: The Power of Directed Activation

Palladium catalysis has been a cornerstone of C-H functionalization, largely due to its predictable reactivity and broad functional group tolerance.[6] In the context of this compound, the sulfur atom can act as a Lewis basic center, coordinating to the palladium catalyst and directing the C-H activation to a nearby position. This is often achieved through the formation of a palladacycle intermediate.[6]

The generally accepted mechanism for a directed C-H arylation is depicted below. The catalytic cycle is typically initiated by the coordination of the thioether to a Pd(II) salt. Subsequent cyclometalation, often the rate-determining step, leads to the formation of a palladacycle. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the functionalized product and regenerates the active Pd(II) catalyst.

Diagram: Proposed Mechanism for Palladium-Catalyzed C-H Arylation

G cluster_cycle Catalytic Cycle A Pd(II) Catalyst B This compound Coordination A->B Coordination C Palladacycle Intermediate B->C C-H Activation D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Functionalized Product F->G

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Iron and Copper Catalysis: Earth-Abundant Alternatives

While palladium catalysts are highly effective, the development of methods utilizing more earth-abundant and less toxic metals like iron and copper is a significant area of research.[7][8] Iron-catalyzed C-H functionalization often proceeds through radical pathways or involves high-valent iron intermediates.[9] Copper catalysis can also operate through various mechanisms, including radical processes and concerted metalation-deprotonation pathways.[10] For aliphatic C-H bonds, these methods can offer complementary reactivity to palladium-based systems.

Photoredox Catalysis: A Mild and Versatile Approach

Photoredox catalysis has emerged as a powerful strategy for C-H functionalization, enabling reactions to proceed under mild conditions using visible light.[11] This approach often involves the generation of highly reactive radical intermediates.[12] For the functionalization of an isopropyl group, a photocatalyst can initiate a hydrogen atom transfer (HAT) process, selectively abstracting a hydrogen atom from the tertiary C-H bond of the isopropyl group to form a carbon-centered radical, which can then be trapped by a suitable coupling partner.[3]

Experimental Protocols

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is crucial. This compound can be readily prepared from thiophenol and an isopropyl halide.

Protocol 1: Synthesis of this compound

Reagent MW Amount Mmol Equivalents
Thiophenol110.185.51 g501.0
2-Bromopropane122.997.38 g601.2
Potassium Carbonate138.2110.37 g751.5
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol, N,N-dimethylformamide (DMF), and potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into 200 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H), 3.45 (sept, J = 6.8 Hz, 1H), 1.30 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.8, 130.5, 128.8, 126.5, 39.5, 23.2.

Palladium-Catalyzed C-H Arylation of this compound

This protocol is adapted from general procedures for the arylation of sp³ C-H bonds directed by thioethers.[6] Optimization may be required for this specific substrate.

Protocol 2: Palladium-Catalyzed β-C(sp³)-H Arylation

Reagent MW Amount Mmol Equivalents
This compound152.2676.1 mg0.51.0
Aryl Iodide-0.751.5
Pd(OAc)₂224.505.6 mg0.0250.05
8-Aminoquinoline144.1710.8 mg0.0750.15
Cs₂CO₃325.82325.8 mg1.02.0
t-Amyl alcohol-2.0 mL--

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl iodide, Pd(OAc)₂, 8-aminoquinoline, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add t-amyl alcohol via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired arylated product.

Diagram: Experimental Workflow for Palladium-Catalyzed C-H Arylation

G A Reaction Setup (Schlenk Tube) B Addition of Reagents - this compound - Aryl Iodide - Pd(OAc)2 - Ligand - Base A->B C Inert Atmosphere (Ar) B->C D Solvent Addition (t-Amyl alcohol) C->D E Heating (120 °C, 24 h) D->E F Workup - Cooling - Dilution - Filtration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the Pd-catalyzed C-H arylation protocol.

Troubleshooting and Considerations

Catalyst Deactivation: A significant challenge in the C-H functionalization of sulfur-containing compounds is the potential for catalyst poisoning by the sulfur atom. The strong coordination of the thioether to the metal center can sometimes lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[13]

Strategies to Mitigate Deactivation:

  • Ligand Choice: The use of appropriate ligands can modulate the electronic properties of the metal center and prevent irreversible coordination of the sulfur atom.[5]

  • Additives: In some cases, the addition of a sacrificial Lewis acid or an oxidant can help to regenerate the active catalyst.[14]

  • Reaction Conditions: Careful optimization of temperature, solvent, and base can minimize catalyst deactivation.

Regioselectivity: The isopropyl group contains both primary (methyl) and a tertiary C-H bond. While the tertiary C-H bond is generally more reactive towards radical abstraction, metal-catalyzed reactions directed by the thioether may favor functionalization at the methyl groups due to steric factors and the formation of a more stable five-membered palladacycle. The specific regioselectivity will be highly dependent on the chosen catalytic system and reaction conditions.

Conclusion

The C-H functionalization of the isopropyl group in this compound represents a valuable transformation for the synthesis of novel sulfur-containing molecules with potential applications in drug discovery and materials science. While challenges such as catalyst deactivation and regioselectivity need to be carefully considered, the protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this exciting area of chemistry. The continued development of more robust and selective catalytic systems will undoubtedly expand the synthetic utility of C-H functionalization in the years to come.

References

Application Notes and Protocols: The Role of (Isopropylthio)benzene Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Isopropylthio)benzene and its substituted analogues have emerged as critical precursors in the synthesis of sophisticated functional materials. While not a direct monomer in large-scale polymer production, its derivatives are instrumental in creating bespoke ligands for organometallic coordination polymers (OMCPs) with tunable electronic and thermoelectric properties. This guide provides an in-depth exploration of the synthesis and application of these materials, offering detailed protocols for researchers in the field.

Introduction: Aryl Sulfides in Materials Science and the Niche of this compound

Aryl sulfides are a significant class of compounds in the development of novel drugs, natural products, and advanced materials.[1] Their presence in polymeric structures can impart desirable thermal and chemical stability. In this context, this compound derivatives, particularly tetrakis(isopropylthio)benzenes, serve as invaluable precursors for the synthesis of benzenetrathiolate ligands. These ligands are the building blocks for organometallic coordination polymers, a class of materials being actively investigated for their unique electronic and thermoelectric properties.[2][3][4] The isopropyl group acts as a protecting group for the thiol functionality, allowing for controlled synthesis and subsequent deprotection to form the desired polymer.

Physicochemical Properties of this compound

A foundational understanding of the precursor molecule is essential. The key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
CAS Number 3019-20-3
Boiling Point 208 °C at 760 mmHg
Density 0.98 g/mL
Flash Point 83.2 °C

Core Application: Precursor for Organometallic Coordination Polymers

The primary role of this compound derivatives in materials science is as a starting point for the synthesis of complex ligands used in organometallic coordination polymers (OMCPs). The specific isomer of the precursor, such as 1,2,3,4-tetrakisthis compound (iTIB) or 1,2,4,5-tetrakisthis compound (TIB), dictates the geometry of the resulting polymer backbone and, consequently, its material properties.[3][4]

Rationale for Use

The isopropylthio group serves as an effective protecting group for the thiol functionality. This is crucial for preventing unwanted side reactions and for controlling the polymerization process. The isopropyl groups can be cleaved under specific conditions to generate the reactive tetrathiolate, which then coordinates with metal ions to form the desired polymer.

Synthesis of Precursors: 1,2,3,4-Tetrakisthis compound (iTIB)

This protocol outlines the synthesis of iTIB, a key precursor for the n-type thermoelectric polymer, poly(Ni-ibtt).[5][6]

Materials:

  • 1,2,3,4-tetrafluorobenzene

  • 2-propanethiol

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Brine solution

Protocol:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 1,2,3,4-tetrafluorobenzene (6 mmol) and sodium hydroxide (45.7 mmol) in anhydrous N,N-dimethylacetamide (20 mL).

  • At room temperature, add 2-propanethiol (31.3 mmol) dropwise to the solution.

  • Reflux the solution at 100 °C for 2 hours.

  • Cool the solution to room temperature.

  • Slowly add 30 mL of brine solution while stirring to precipitate the product.

  • Isolate the product, which should be a light-yellow oil.

G struct1 1,2,3,4-Tetrafluorobenzene reagents + NaOH in DMA, 100°C struct1->reagents struct2 2-Propanethiol struct2->reagents struct3 1,2,3,4-Tetrakisthis compound (iTIB) reagents->struct3

Caption: Synthesis of iTIB.

Synthesis of Organometallic Coordination Polymers: Poly(nickel-benzene-1,2,3,4-tetrakis(thiolate)) (poly(Ni-ibtt))

This protocol details the synthesis of the organometallic coordination polymer from the iTIB precursor.[5][6]

Materials:

  • 1,2,3,4-Tetrakisthis compound (iTIB)

  • Sodium metal

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Deionized water

  • Methanol

Protocol:

  • Under an inert atmosphere, dissolve iTIB (4 mmol) in anhydrous N,N-dimethylacetamide (75 mL).

  • Add sodium pieces (226 mmol) to the solution and heat to 100 °C for 24 hours. This step cleaves the isopropyl groups to form the sodium salt of 1,2,3,4-benzenetetrathiolate.

  • In a separate flask, dissolve NiCl2·6H2O (4.2 mmol) in deionized water (75 mL).

  • Slowly add the nickel chloride solution to the thiolate solution and stir at room temperature for 12 hours.

  • Heat the mixture to 100 °C for another 24 hours.

  • Collect the crude black solid product by centrifugation.

  • Purify the product by Soxhlet extraction with deionized water for 24 hours, followed by methanol for 24 hours.

  • Dry the purified black powder under vacuum at 100 °C for 24 hours.

G cluster_0 Deprotection cluster_1 Polymerization iTIB iTIB thiolate 1,2,3,4-Benzenetetrathiolate iTIB->thiolate + Na in DMA, 100°C polymer Poly(Ni-ibtt) thiolate->polymer NiCl2 NiCl2·6H2O NiCl2->polymer

Caption: Polymerization workflow.

Applications of Derived Materials

The organometallic coordination polymers synthesized from this compound derivatives exhibit promising properties for applications in advanced electronic devices.

Thermoelectric Devices

Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by its figure of merit (ZT). The geometry of the polymer backbone, determined by the ligand isomer, has a profound impact on the thermoelectric properties.

  • Poly(Ni-btt) , derived from 1,2,4,5-tetrakisthis compound (TIB), has a linear polymer backbone and exhibits p-type thermoelectric behavior.[6][7]

  • Poly(Ni-ibtt) , derived from 1,2,3,4-tetrakisthis compound (iTIB), has a more undulating, zigzag-like structure and exhibits n-type characteristics.[3][4][6]

This ability to tune the thermoelectric properties from p-type to n-type simply by changing the isomer of the precursor is a significant advantage in the design of thermoelectric modules, which require both p-type and n-type materials.

PolymerPrecursor IsomerBackbone GeometryThermoelectric Type
Poly(Ni-btt)1,2,4,5-TIBLinearp-type
Poly(Ni-ibtt)1,2,3,4-iTIBZigzagn-type
Redox-Active Systems

1,2,4,5-tetrakisthis compound is a redox-active molecule that can be oxidized to a stable radical cation.[8] This property makes it a valuable ligand for the assembly of multimetal complexes. These complexes have potential applications in:

  • Organic Field-Effect Transistors (OFETs): The ability to exist in stable oxidized states is a key requirement for charge transport in the active layer of OFETs.

  • Molecular Switches: The reversible oxidation and reduction of these materials could be harnessed to create molecular-level switches for nanoelectronics.

  • Functional Materials: The redox activity can be tailored to create materials with specific catalytic or sensing properties.[9]

Conclusion

This compound and its derivatives, while not mainstream monomers, are crucial enablers in the field of advanced materials science. They provide a versatile platform for the synthesis of functional ligands, which in turn are used to construct organometallic coordination polymers with precisely controlled structures and properties. The ability to tune the thermoelectric and electronic characteristics of these materials through judicious selection of the precursor isomer opens up exciting possibilities for the development of next-generation electronic and energy-conversion devices. The protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the applications of these fascinating materials.

References

Application Notes and Protocols for the Synthesis of Isopropyl Phenyl Sulfoxide from (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group bonded to two carbon atoms. Their unique stereochemical and electronic properties make them valuable intermediates in organic synthesis and core structural motifs in numerous pharmaceuticals. Isopropyl phenyl sulfoxide, derived from the selective oxidation of (isopropylthio)benzene, serves as a key building block and is of significant interest in medicinal chemistry and materials science.[1]

The primary challenge in the synthesis of sulfoxides from their corresponding sulfides is the potential for over-oxidation to the sulfone. Achieving high selectivity is therefore paramount. This guide provides detailed protocols and technical insights into various robust methods for the selective oxidation of this compound, emphasizing experimental causality and practical application.

Understanding the Core Reaction: Selective Sulfoxidation

The conversion of a sulfide to a sulfoxide involves the introduction of a single oxygen atom onto the sulfur center. This transformation is a nucleophilic attack by the electron-rich sulfur atom on an electrophilic oxygen source. The steric hindrance imparted by the isopropyl group in this compound can influence the reaction rate and selectivity compared to less hindered alkyl aryl sulfides. Careful selection of the oxidant and reaction conditions is crucial to prevent the subsequent oxidation of the sulfoxide to the corresponding sulfone.

dot graph "Sulfoxidation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Sulfide [label="this compound"]; Oxidant [label="[O] (Oxidant)"]; TransitionState [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Sulfoxide [label="Isopropyl Phenyl Sulfoxide"]; Overoxidation [label="Further Oxidation\n(Excess Oxidant/Harsh Conditions)", color="#EA4335"]; Sulfone [label="Isopropyl Phenyl Sulfone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sulfide -> TransitionState [label="Nucleophilic Attack"]; Oxidant -> TransitionState; TransitionState -> Sulfoxide; Sulfoxide -> Overoxidation -> Sulfone; } digraph "Oxidation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Thioether [label="this compound"]; Sulfoxide [label="Isopropyl Phenyl Sulfoxide"]; Sulfone [label="Isopropyl Phenyl Sulfone"];

Thioether -> Sulfoxide [label="Selective Oxidation"]; Sulfoxide -> Sulfone [label="Over-oxidation"]; } Figure 1: General scheme of sulfide oxidation.

Comparative Overview of Synthetic Protocols

Several methods have been developed for the selective oxidation of sulfides. The choice of protocol often depends on factors such as substrate compatibility, desired scale, cost of reagents, and environmental considerations. Below is a summary of commonly employed methods for the synthesis of isopropyl phenyl sulfoxide.

MethodOxidantCatalyst/AdditiveSolvent(s)Temperature (°C)Typical Yield (%)Key Advantages
Protocol 1: m-CPBA Oxidation m-Chloroperoxybenzoic acid (m-CPBA)NoneDichloromethane0 to RT68-70High reactivity, generally clean reactions.[2]
Protocol 2: Hydrogen Peroxide Oxidation Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidAcetic AcidRoom Temperature90-99 (general)"Green" oxidant, readily available, cost-effective.[3]
Protocol 3: Sodium Hypochlorite Oxidation Sodium Hypochlorite (NaOCl)NoneAcetonitrile/WaterRoom TemperatureHigh (general)Inexpensive, readily available, environmentally benign.[4]

Detailed Experimental Protocols

Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes the high reactivity of m-CPBA for a clean and efficient oxidation. The peroxy acid acts as an electrophilic oxygen source. The reaction is typically performed at low temperatures to control the exothermicity and enhance selectivity.

Causality of Experimental Choices:

  • m-CPBA: A powerful and selective oxidizing agent for this transformation. Using one equivalent ensures the mono-oxidation to the sulfoxide.

  • Dichloromethane (DCM): An inert solvent that dissolves both the sulfide and m-CPBA, facilitating a homogeneous reaction.

  • Low Temperature (-78 °C to RT): The reaction is initiated at a very low temperature to control the rate of oxidation and minimize the formation of the sulfone byproduct. Allowing the reaction to slowly warm to room temperature ensures completion.[2]

  • Aqueous Bicarbonate Wash: This step is crucial to quench any unreacted m-CPBA and neutralize the acidic byproduct, m-chlorobenzoic acid.

dot graph "mCPBA_Oxidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

Start [label="Dissolve this compound in DCM"]; Cool [label="Cool to -78 °C"]; Add_mCPBA [label="Add m-CPBA solution dropwise"]; Warm [label="Warm to Room Temperature"]; Quench [label="Quench with NaHCO₃ (aq)"]; Extract [label="Extract with DCM"]; Dry [label="Dry organic layer (Na₂SO₄)"]; Evaporate [label="Evaporate solvent"]; Purify [label="Purify by Column Chromatography"]; Product [label="Isopropyl Phenyl Sulfoxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cool -> Add_mCPBA -> Warm -> Quench -> Extract -> Dry -> Evaporate -> Purify -> Product; } Figure 2: Workflow for m-CPBA oxidation.

Step-by-Step Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 6.57 mmol) in dichloromethane (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-chloroperbenzoic acid (77%, 1.47 g, 6.57 mmol) in dichloromethane (20 mL).

  • Add the m-CPBA solution dropwise to the stirred sulfide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL) to quench the excess peroxy acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure isopropyl phenyl sulfoxide.[2]

Protocol 2: Green Oxidation with Hydrogen Peroxide and Acetic Acid

This protocol offers an environmentally friendly approach, utilizing hydrogen peroxide as the oxidant, which generates water as the only byproduct. Glacial acetic acid serves as both the solvent and a catalyst, activating the hydrogen peroxide.[3]

Causality of Experimental Choices:

  • Hydrogen Peroxide (30% aq.): A "green" and readily available oxidant. The concentration is sufficient for the oxidation without being overly hazardous.

  • Glacial Acetic Acid: Acts as a solvent and activates the H₂O₂ by forming peracetic acid in situ, which is a more potent oxidizing agent.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, making it operationally simple and energy-efficient.

  • Neutralization with NaOH: This step is essential to neutralize the acetic acid and facilitate the extraction of the sulfoxide into an organic solvent.

dot graph "H2O2_Oxidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

Start [label="Dissolve this compound in Glacial Acetic Acid"]; Add_H2O2 [label="Add 30% H₂O₂ dropwise"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; Neutralize [label="Neutralize with NaOH (aq)"]; Extract [label="Extract with CH₂Cl₂"]; Dry [label="Dry organic layer (Na₂SO₄)"]; Evaporate [label="Evaporate solvent"]; Product [label="Isopropyl Phenyl Sulfoxide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Add_H2O2 -> Stir -> Monitor -> Neutralize -> Extract -> Dry -> Evaporate -> Product; } Figure 3: Workflow for Hydrogen Peroxide oxidation.

Step-by-Step Protocol:

  • In a round-bottomed flask, dissolve this compound (1.0 g, 6.57 mmol) in glacial acetic acid (10 mL).

  • To this solution, slowly add 30% aqueous hydrogen peroxide (0.89 mL, 7.88 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude isopropyl phenyl sulfoxide, which can be further purified by column chromatography if necessary.[3]

Protocol 3: Oxidation with Sodium Hypochlorite

This method employs readily available and inexpensive household bleach (sodium hypochlorite solution) as the oxidant. The reaction is performed in a biphasic system or in a mixture of an organic solvent and water. The pH of the reaction medium is an important parameter to control for optimal selectivity.

Causality of Experimental Choices:

  • Sodium Hypochlorite (NaOCl): A cost-effective and potent oxidizing agent. Using a stabilized crystalline form like NaOCl·5H₂O can allow for more precise control over the stoichiometry.[4]

  • Acetonitrile/Water: This solvent system provides sufficient solubility for both the organic substrate and the inorganic oxidant, facilitating the reaction.

  • Controlled pH (10-11): Maintaining a slightly alkaline pH is crucial for the stability of the hypochlorite and for achieving high selectivity towards the sulfoxide.

  • Room Temperature: The reaction proceeds readily at ambient temperature, avoiding the need for heating or cooling.

dot graph "NaOCl_Oxidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Dissolve this compound in Acetonitrile/Water"]; Add_NaOCl [label="Add NaOCl solution"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup"]; Extract [label="Extract with an Organic Solvent"]; Dry [label="Dry organic layer"]; Evaporate [label="Evaporate solvent"]; Product [label="Isopropyl Phenyl Sulfoxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_NaOCl -> Stir -> Monitor -> Workup -> Extract -> Dry -> Evaporate -> Product; } Figure 4: Workflow for Sodium Hypochlorite oxidation.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 g, 6.57 mmol) in a mixture of acetonitrile (25 mL) and water (5 mL) in a round-bottomed flask.

  • Add a solution of sodium hypochlorite (e.g., commercial bleach, ensuring the molar equivalent of NaOCl is appropriate based on the concentration) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting sulfide is consumed.

  • Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude isopropyl phenyl sulfoxide. Purify by column chromatography if necessary.[4]

Purification and Characterization

The crude isopropyl phenyl sulfoxide obtained from the above protocols can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Characterization of Isopropyl Phenyl Sulfoxide:

  • Molecular Formula: C₉H₁₂OS[5]

  • Molecular Weight: 168.26 g/mol [5]

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display the expected signals for the aromatic carbons and the carbons of the isopropyl group.

  • IR Spectroscopy: A strong absorption band characteristic of the S=O stretching vibration is expected in the region of 1030-1070 cm⁻¹.

Troubleshooting and Safety Precautions

  • Over-oxidation to Sulfone: This is the most common side reaction. To minimize it, use a stoichiometric amount of the oxidant, maintain the recommended reaction temperature, and monitor the reaction progress closely.

  • Incomplete Reaction: If the reaction stalls, a slight excess of the oxidant can be added cautiously. Ensure efficient stirring, especially in biphasic reactions.

  • Purification Challenges: If the sulfoxide and the starting sulfide have similar polarities, careful optimization of the eluent system for column chromatography is necessary.

  • Safety: Oxidizing agents such as m-CPBA and hydrogen peroxide should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions involving peroxides should be performed behind a safety shield.

Conclusion

The synthesis of isopropyl phenyl sulfoxide from this compound can be achieved with high selectivity using various oxidative methods. The choice of the protocol will depend on the specific requirements of the research or development project. The detailed procedures and insights provided in this guide are intended to enable researchers and scientists to confidently and safely perform this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Isopropylthio)benzene, also known as isopropyl phenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Section 1: Synthesis, Reaction Pathways, and Mechanisms
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the S-alkylation of thiophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The thiophenol is first deprotonated by a suitable base to form the highly nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the isopropyl halide to form the thioether.[3]

This method is favored for its high efficiency, straightforward procedure, and the ready availability of starting materials. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

Q2: Can you provide a mechanistic overview of the S-alkylation of thiophenol?

Certainly. The reaction proceeds in two main steps:

  • Deprotonation: Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol analog, phenol (pKa ≈ 10).[3] This allows for the use of a wide range of bases to quantitatively generate the thiophenolate anion (C₆H₅S⁻). Common bases include sodium hydroxide, potassium carbonate, or sodium hydride.

  • Nucleophilic Attack: The resulting thiophenolate is a potent nucleophile that readily attacks the secondary carbon of the isopropyl halide, displacing the halide leaving group and forming the new carbon-sulfur bond.[2]

Below is a diagram illustrating the primary reaction pathway versus a common side reaction.

G Thiophenol Thiophenol (C₆H₅SH) Thiolate Thiolate Anion (C₆H₅S⁻) Thiophenol->Thiolate + Base - HB⁺ Product This compound (C₆H₅S-iPr) Thiolate->Product + iPr-X - X⁻ (SN2) Thiolate_side Thiolate Anion (C₆H₅S⁻) AlkylHalide Isopropyl Halide (iPr-X) AlkylHalide->Product Disulfide Diphenyl Disulfide (C₆H₅S-SC₆H₅) Thiolate_side->Disulfide [O] (e.g., Air) Mitsunobu PPh3 PPh₃ Zwitterion Zwitterionic Adduct [Ph₃P⁺-N⁻-N=C(O)OEt]C(O)OEt PPh3->Zwitterion DEAD DEAD DEAD->Zwitterion Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-O(iPr)] Zwitterion->Oxyphosphonium + Isopropyl Alcohol Hydrazide Hydrazide Byproduct Zwitterion->Hydrazide Alcohol Isopropyl Alcohol Alcohol->Oxyphosphonium Thiophenol Thiophenol Product This compound Thiophenol->Product Oxyphosphonium->Product + Thiophenol (SN2 attack) TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/GC-MS Start->CheckTLC HighSM High Amount of Unreacted Thiophenol? CheckTLC->HighSM Yes DisulfidePresent Significant Disulfide Byproduct Present? CheckTLC->DisulfidePresent No Sol_Base Action: Check base strength/ equivalents. Use inert atmosphere. HighSM->Sol_Base SlowReaction Reaction Stalled? (SM and Product Present) DisulfidePresent->SlowReaction No Sol_Inert Action: Degas solvents. Use N₂ or Ar atmosphere. DisulfidePresent->Sol_Inert Yes Sol_Conditions Action: Increase temperature moderately. Switch to a better leaving group (I > Br). SlowReaction->Sol_Conditions Yes

References

Technical Support Center: Common Side Reactions in the Preparation of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals involved in the synthesis of (Isopropylthio)benzene. The preparation of this aryl thioether, while conceptually straightforward, is often accompanied by specific side reactions that can significantly impact yield and purity. This document provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Troubleshooting Guides & FAQs
Q1: My reaction is producing a significant amount of diphenyl disulfide. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation

The formation of diphenyl disulfide is a common side reaction resulting from the oxidation of thiophenol or the thiophenolate anion. Thiophenols are susceptible to oxidation, especially in the presence of a base, which can be problematic during S-alkylation reactions.[1][2]

Causality:

  • Atmospheric Oxygen: Exposure of the reaction mixture to air, particularly under basic conditions, facilitates the oxidative coupling of two thiophenolate molecules to form the disulfide. The reaction is: 4 C₆H₅SH + O₂ → 2 C₆H₅S-SC₆H₅ + 2 H₂O.[1]

  • Incomplete Deprotonation: If the deprotonation of thiophenol is not complete, the presence of both the nucleophilic thiophenolate and the susceptible thiol can lead to complex side reactions.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to rigorously exclude oxygen.

  • Solvent Degassing: Utilize degassed solvents to remove dissolved oxygen prior to use.

  • Controlled Base Addition: Add the base to the thiophenol solution at a controlled rate, preferably at a low temperature (e.g., 0 °C), to ensure complete and smooth formation of the thiophenolate before adding the alkylating agent.

  • Reaction Sequencing: Ensure the thiophenolate is fully formed before the introduction of the isopropylating agent.

G cluster_0 Desired S-Alkylation Pathway cluster_1 Side Reaction: Oxidation A Thiophenol (Ar-SH) B Thiophenolate (Ar-S⁻) A->B + Base C This compound (Ar-S-R) B->C + Isopropyl Halide (R-X) D Thiophenolate (Ar-S⁻) E Diphenyl Disulfide (Ar-S-S-Ar) D->E + O₂ (Air)

References

Technical Support Center: Purification of Crude (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (Isopropylthio)benzene (also known as Isopropyl phenyl sulfide)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-purity this compound for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common methods like the alkylation of thiophenol or Friedel-Crafts type reactions can introduce specific contaminants.

  • Unreacted Starting Materials: Thiophenol, isopropyl halides (e.g., 2-bromopropane), or propylene.

  • By-products: Diphenyl disulfide, formed from the oxidation of thiophenol, is a very common impurity. Diisopropyl ether can form as a byproduct in certain alkylation reactions. Polyalkylation products, such as diisopropylthiobenzene isomers, may also be present, particularly if the reaction conditions are not carefully controlled[3][4].

  • Solvent and Reagents: Residual reaction solvents (e.g., DMF, toluene) and inorganic salts from the workup.

Q2: My crude product is a dark or yellow oil. What causes this color?

A2: The yellow or brown discoloration is typically due to the presence of oxidized species, most notably diphenyl disulfide. Thiophenols are notoriously susceptible to air oxidation, especially under basic conditions, to form disulfides. Trace metallic impurities can also catalyze this oxidation.

Q3: this compound seems to have a strong, unpleasant odor. Is this normal?

A3: Yes, aryl thioethers and especially any residual thiophenol starting material are known for their strong, unpleasant odors[5][6]. Proper handling in a well-ventilated fume hood is mandatory. A successful purification will significantly reduce the odor, as the pure thioether is less pungent than its thiol precursor.

Q4: Which purification method is best for my scale?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Small Scale (< 5 g): Flash column chromatography is highly effective for removing both polar and non-polar impurities.

  • Medium to Large Scale (> 5 g): Vacuum fractional distillation is the most efficient and economical method, provided there is a sufficient boiling point difference between the product and impurities.

Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Distillation 1. Thermal Decomposition: Aryl thioethers can be sensitive to high temperatures.1. Ensure you are using a high-vacuum pump (<1 mmHg). A lower pressure reduces the required boiling temperature, minimizing decomposition.
2. Product Holdup: Significant amount of product remains coating the distillation column and glassware.2. Use a short-path distillation apparatus for smaller scales. Ensure the distillation flask is appropriately sized for the volume of crude material.
Co-elution in Column Chromatography 1. Poor Solvent System Choice: The polarity of the eluent is not optimized to separate the product from a key impurity.1. Perform thorough TLC analysis with various solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM) to find a system that gives good separation (ΔRf > 0.2).
2. Column Overloading: Too much crude material was loaded onto the column.2. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of the crude product.
Product Still Appears Yellow After Purification 1. Persistent Impurities: A colored, non-volatile impurity may be present.1. Consider a pre-purification wash. Dissolve the crude oil in a solvent like diethyl ether and wash with a dilute NaOH solution to remove acidic thiophenol, followed by a brine wash.
2. Oxidation During Storage: The purified product is oxidizing upon exposure to air.2. Store the purified this compound under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably in a refrigerator or freezer.

In-Depth Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation (>5 g Scale)

This method is ideal for separating this compound from less volatile impurities like diphenyl disulfide and more volatile impurities like unreacted starting materials.

Key Physicochemical Data:

  • This compound: Boiling Point ~208 °C at 760 mmHg[7]. The boiling point will be significantly lower under vacuum.

Workflow Diagram: Vacuum Distillation

G cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown A Assemble short-path distillation apparatus B Charge flask with crude oil & boiling chips A->B C Attach to high-vacuum line with cold trap B->C D Slowly apply full vacuum (< 1 mmHg) C->D E Gradually heat the distillation pot D->E F Collect initial low-boiling fraction (impurities) E->F G Increase temperature to collect product fraction F->G H Monitor head temperature for stable boiling point G->H I Stop heating and allow to cool under vacuum H->I J Slowly vent system to atmospheric pressure I->J

Caption: Workflow for Vacuum Fractional Distillation.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully open the system to the vacuum.

  • Heating: Once a stable vacuum is achieved (<1 mmHg), begin gently heating the distillation pot using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first fraction that distills at a low temperature. This will contain volatile impurities like residual solvents.

    • Product Fraction: As the pot temperature increases, the vapor temperature will rise and then stabilize. Collect the fraction that distills at a constant temperature. This is your purified product.

    • High-Boiling Residue: Once the product has distilled, the temperature may rise again or distillation may cease. At this point, stop the distillation. The residue in the flask contains high-boiling impurities like diphenyl disulfide.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before venting the system back to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography (<5 g Scale)

This technique is excellent for achieving high purity on a smaller scale by separating compounds based on their polarity[8][9].

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select solvent system via TLC (e.g., 98:2 Hexanes:EtOAc) B Pack column with silica gel as a slurry A->B C Pre-elute column with solvent B->C D Load crude product (adsorbed onto silica or minimal solvent) C->D E Apply gentle pressure (air/nitrogen) D->E F Collect fractions in test tubes E->F G Monitor elution using TLC F->G H Combine pure fractions G->H I Remove solvent via rotary evaporation H->I J Dry product under high vacuum I->J

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a solvent system that gives the product an Rf value of approximately 0.3. For this compound, a non-polar system like 98:2 Hexanes:Ethyl Acetate is a good starting point.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column bed[10].

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure to the top of the column to force the solvent through the silica at a steady rate.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any final traces of solvent.

Safety and Handling

  • This compound and its potential impurities should be handled in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[11].

  • Many organic solvents used in purification are flammable. Keep them away from ignition sources[11][12].

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning work[12].

References

Optimizing reaction conditions for thioetherification using (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Thioetherification Reactions

A Senior Application Scientist's Guide to C-S Cross-Coupling with Isopropylthiol

Welcome to the technical support center for thioetherification. This guide is designed for researchers, chemists, and drug development professionals who are working on synthesizing aryl thioethers, specifically focusing on the coupling of aryl halides with isopropyl thiol to form (isopropylthio)benzene derivatives. As your application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to optimize your reactions and troubleshoot effectively when challenges arise.

Aryl thioethers are a crucial structural motif in a vast range of pharmaceuticals, agrochemicals, and materials.[1][2] The palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction has become a preferred method for their synthesis due to its reliability and broad scope.[3][4] However, the success of this reaction is highly dependent on the careful selection of several interdependent parameters. This guide will walk you through these choices in a practical, question-and-answer format.

Core Principles: The Palladium Catalytic Cycle

Understanding the mechanism is the first step to mastering the reaction. The generally accepted mechanism for palladium-catalyzed thioetherification follows a classic cross-coupling cycle.[4][5] Success depends on ensuring each step proceeds efficiently and that the catalyst does not deviate into an inactive, off-cycle state.[6]

Catalytic_Cycle Figure 1: Palladium-Catalyzed C-S Coupling Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Thiolate_Complex Thiolate Complex OxAdd->Thiolate_Complex Thiolate_Complex->Pd0 Reductive Elimination ArSR Ar-S-R Thiolate_Complex->ArSR Product Release Product_Complex Product Complex ArX Ar-X ArX->OxAdd RSH R-SH + Base RSH->Thiolate_Complex RS_anion R-S⁻ HX H-X

Caption: A simplified catalytic cycle for Pd-catalyzed thioetherification.

FAQs: Reaction Setup and Optimization

This section addresses the most common questions encountered when designing a thioetherification experiment.

Q1: How do I choose the right catalyst system (palladium source and ligand)?

A: This is the most critical decision you will make. The palladium source is typically a simple salt like Pd(OAc)₂ or a pre-formed complex like Pd₂(dba)₃. The true "brains" of the catalyst system, however, is the phosphine ligand, which dictates the catalyst's stability and reactivity.[4][7]

  • The Challenge with Sulfur: Thiols and their corresponding thiolates are notorious for being strong ligands that can bind tightly to the palladium center, leading to catalyst deactivation or "poisoning".[3][6]

  • Ligand Evolution:

    • Early Generations: Initially, chelating bisphosphine ligands like XantPhos were favored because they were thought to bind tightly to the palladium, preventing displacement by the thiolate.[6]

    • Modern Approach: More recent studies have shown that bulky, electron-rich monophosphine ligands are often superior.[3][6] These ligands promote the crucial reductive elimination step (the final, product-forming step) so effectively that it outcompetes catalyst deactivation. They have enabled reactions at lower temperatures and with weaker, more soluble bases.[3]

The choice of ligand is crucial for a successful reaction.[4] Below is a comparison of common ligand classes.

Ligand ClassExamplesKey Characteristics & Use CasesCitation(s)
Bulky Monophosphines tBuBrettPhos, CyPF-tBu, SPhos, tBuXPhosState-of-the-art. Highly active, promoting fast reductive elimination. Excellent for a broad range of aryl halides, including challenging chlorides and sterically hindered substrates. Allows for milder conditions.[8][9][10]
Chelating Bisphosphines XantPhos, DPEPhosTraditionally used to prevent catalyst poisoning by thiols. Can be effective but may require higher temperatures or catalyst loadings compared to modern monophosphines.[3][6]
Simple Trialkylphosphines P(tBu)₃Electron-rich and effective at promoting oxidative addition, but can be sensitive to air.[7]

Senior Scientist's Recommendation: For most applications involving isopropyl thiol, start with a modern, bulky monophosphine ligand system. A pre-catalyst, such as tBuBrettPhos Pd G3, is often an excellent choice as it is air-stable and highly active.[8]

Q2: Which base should I use, and how much?

A: The base's primary role is to deprotonate the thiol (pKa ≈ 10-11) to generate the nucleophilic thiolate anion.[4][11] The choice of base can dramatically affect the reaction outcome.

  • Strong, Non-nucleophilic Bases: Alkali metal alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are very effective and widely used. They are strong enough to ensure complete deprotonation of the thiol.

  • Weaker Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are also common.[4] They are generally milder and can be beneficial for substrates with base-sensitive functional groups. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and the "cesium effect," though it is more expensive.

  • Soluble Organic Bases: With highly active modern catalysts, soluble organic bases like triethylamine (Et₃N) can be sufficient, simplifying workup.[3]

Recommendation: For a robust starting point, use NaOtBu (1.2 - 1.5 equivalents). If your substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents).

Q3: What is the best solvent for my thioetherification reaction?

A: The solvent must dissolve your reactants and keep the catalyst soluble and active throughout the reaction.[12][13] The choice can influence reaction rates and even selectivity.[14]

  • Common Choices: Aprotic, polar, or non-polar solvents are typical. Toluene, dioxane, and THF are frequently used. Polar aprotic solvents like DMF or DMAc can also be effective but can be harder to remove during workup.

  • Solvent Effects: The solvent can coordinate with the palladium center and affect the stability of intermediates in the catalytic cycle.[12][13] There is no single "best" solvent; it often needs to be screened for a specific substrate combination.

Recommendation: Toluene or dioxane are excellent starting points for many palladium-catalyzed C-S couplings. They have relatively high boiling points, allowing for a good temperature range, and are compatible with most common catalyst systems.

Q4: What are the optimal temperature and reaction time?

A: This is highly dependent on the reactivity of your aryl halide and the activity of your catalyst system.

  • Aryl Halide Reactivity Trend: Ar-I > Ar-Br > Ar-Cl. Aryl iodides are the most reactive and may react at or slightly above room temperature with a good catalyst. Aryl bromides often require heating (e.g., 80-110 °C). Aryl chlorides are the least reactive and typically require the most active catalysts and higher temperatures.

  • Monitoring the Reaction: The best practice is to monitor your reaction by TLC, GC, or LC-MS. Run the reaction until the starting material is consumed. Typical reaction times can range from 2 to 24 hours. Prolonged heating after completion can lead to side product formation.

Recommendation: For an unknown reaction between an aryl bromide and isopropyl thiol, start at 100 °C and monitor the reaction every 2-4 hours.

Troubleshooting Guide

Even with a well-designed experiment, problems can occur. This workflow can help you diagnose common issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for C-S Coupling Start Reaction Issue: Low or No Conversion Check_Reagents 1. Check Reagent Quality - Is thiol oxidized? - Is base fresh? - Is solvent anhydrous? Start->Check_Reagents Check_Setup 2. Check Setup - Inert atmosphere (N₂/Ar)? - Correct temperature? Check_Reagents->Check_Setup Modify_Catalyst 3. Modify Catalyst System - Increase catalyst loading? - Switch to a more active ligand (e.g., bulky monophosphine)? Check_Setup->Modify_Catalyst Modify_Base 4. Modify Base/Solvent - Switch to a stronger base (e.g., K₃PO₄ → NaOtBu)? - Change solvent? Modify_Catalyst->Modify_Base Success Problem Solved Modify_Base->Success Side_Products Reaction Issue: Significant Side Products Disulfide Disulfide (R-S-S-R) Formation? Side_Products->Disulfide Degas Degas solvent thoroughly. Ensure strict inert atmosphere. Disulfide->Degas Yes Hydrodehalogenation Hydrodehalogenation (Ar-X → Ar-H)? Disulfide->Hydrodehalogenation No Degas->Success Base_Issue May indicate base is too strong or moisture is present. Try K₃PO₄. Hydrodehalogenation->Base_Issue Yes Base_Issue->Success

Caption: A decision tree for troubleshooting common thioetherification issues.

Q5: My reaction is stalled or has very low conversion. What's wrong?

A: This is the most common issue. Follow a systematic check:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) and that your solvents were properly degassed.

  • Reagent Quality: Isopropyl thiol can slowly oxidize to the disulfide on standing. Use fresh or recently purified thiol. The base, especially NaOtBu, can degrade with exposure to moisture and air. Use a fresh bottle or a freshly opened container from a glovebox.

  • Catalyst Activity: Your catalyst or ligand may have degraded. If you are not using a pre-catalyst, ensure the Pd(0) was generated effectively. Consider switching to a more active ligand system (see Q1). A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

Q6: I'm seeing a lot of isopropyl disulfide as a byproduct. How can I stop this?

A: The formation of disulfide (i-Pr-S-S-i-Pr) is due to the oxidative homocoupling of the thiol.[15] This is almost always caused by the presence of oxygen. The solution is to be more rigorous with your inert atmosphere technique. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles) before adding the catalyst and reagents.

Q7: My aryl halide is being consumed, but I'm getting the hydrodehalogenated arene (Ar-H) instead of my product.

A: This side reaction can occur, particularly with electron-rich aryl halides. It often points to issues with the base or the presence of water. The mechanism can be complex, but sometimes switching to a different base, like K₃PO₄, can mitigate the problem. Ensure you are using anhydrous solvents.

Q8: Can I use this compound as a source of the isopropylthio group in a reaction with a different aryl halide?

A: Yes, this is possible via a reaction called transthioetherification.[1][16] This is less common than direct coupling with a thiol but can be useful in certain contexts. The reaction still requires a palladium catalyst and a suitable ligand, but the conditions may need to be re-optimized. It often involves an equilibrium, so reaction conditions must be chosen to favor the desired product.[1]

General Experimental Protocol

This protocol is a robust starting point for the coupling of an aryl bromide with isopropyl thiol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Isopropyl thiol (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • tBuBrettPhos Pd G3 catalyst (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Setup: In a glovebox, add the aryl bromide (if solid), NaOtBu, and the tBuBrettPhos Pd G3 catalyst to the reaction vial.

  • Reagent Addition: If the aryl bromide is a liquid, add it via syringe outside the glovebox, followed by the anhydrous toluene and finally the isopropyl thiol. The reaction should be under a positive pressure of argon or nitrogen. If working entirely on a Schlenk line, add the solids, seal the vial, and then purge thoroughly with an inert gas (3x vacuum/backfill cycles). Then, add the solvent and liquid reagents via syringe.

  • Reaction: Place the sealed vial in a preheated aluminum heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: After 2 hours, take a small aliquot (via syringe), quench it with a drop of water, dilute with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the aryl bromide. Continue heating and monitoring until the reaction is complete.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl isopropyl thioether.

References

How to remove impurities from (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (Isopropylthio)benzene (CAS 3019-20-3), also known as Isopropyl Phenyl Sulfide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying this compound and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?

The impurity profile of this compound largely depends on its synthetic route. Most commonly, it is prepared via nucleophilic substitution between a thiophenolate salt and an isopropyl halide, or via related methods. Based on these syntheses, the primary impurities are:

  • Unreacted Starting Materials: Thiophenol is a very common impurity.[1][2] Due to its lower boiling point and distinct odor, its presence is often easily detectable. Unreacted isopropyl halides (e.g., 2-bromopropane) may also be present.

  • Oxidation Products: Thioethers are susceptible to oxidation.[2] Over time, especially with exposure to air or oxidizing agents, this compound can oxidize to Isopropyl Phenyl Sulfoxide and further to Isopropyl Phenyl Sulfone.

  • Catalyst and Reagent Residues: Depending on the synthesis, residual base (e.g., NaOH, K₂CO₃) or catalyst systems (e.g., copper salts) may be present.[3][4]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, Toluene, Ethanol) may persist.

Q2: My sample has an extremely foul, repulsive odor. Is this normal?

This compound itself has a strong, unpleasant garlic-like odor.[5] However, an overwhelmingly repulsive or sharp odor often indicates the presence of unreacted thiophenol .[1] Thiophenol is known for its exceptionally noxious smell and is a common impurity from the synthesis process. Its removal, typically via a caustic wash or distillation, will significantly improve the odor profile of the final product.

Q3: My this compound is yellow or brown, but it should be colorless. What causes this and how can I fix it?

A yellow or brown discoloration in thioether samples is typically due to two main sources:

  • Oxidation: Trace amounts of oxidized species or polysulfides can be colored.

  • Iodine Carryover: If an isopropyl iodide was used in the synthesis, trace elemental iodine (I₂) can impart a distinct color.

Solution: Minor color can often be removed by passing the material through a short plug of silica gel or activated carbon. For iodine contamination, washing the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite during the workup is highly effective.[6]

Q4: I'm seeing unexpected signals in my analytical data (NMR/GC-MS). What are the likely culprits?

Beyond starting materials, consider these possibilities:

  • Isopropyl Phenyl Sulfoxide: This is the primary oxidation product. In ¹H NMR, you would expect to see a downfield shift of the aromatic protons and the isopropyl methine proton compared to the parent sulfide due to the electron-withdrawing nature of the sulfinyl group. The sulfur atom in a sulfoxide is a stereocenter, which can lead to complex diastereotopic splitting if other stereocenters are present.[7]

  • Isopropyl Phenyl Sulfone: The fully oxidized product. The proton shifts will be even further downfield. This compound is a solid at room temperature and has a much higher boiling point, so it is more likely to be an impurity in crude material than in a distilled product.[8]

  • Diphenyl Disulfide: A common byproduct formed by the oxidative coupling of two thiophenol molecules. This can be removed by chromatography.

Q5: Which purification method—distillation or chromatography—is the best choice for my sample?

The optimal method depends on the primary impurities you need to remove and the desired final purity.

  • Fractional Vacuum Distillation is highly effective for removing impurities with significantly different boiling points, such as residual thiophenol (BP: ~169 °C) from the desired this compound (BP: ~208 °C).[2][5] It is also the preferred method for large-scale purification (>5 g).

  • Flash Column Chromatography is superior for removing impurities with similar boiling points or those that are non-volatile, such as the more polar oxidation products (sulfoxide and sulfone) or baseline starting materials. It is the method of choice for achieving the highest purity on a small to medium scale (<10 g).

The following diagram provides a decision-making framework:

G start Start: Crude This compound q1 Primary impurity? start->q1 a1 Unreacted Thiophenol (BP mismatch) q1->a1 Volatile a2 Oxidation Products (Polarity mismatch) q1->a2 Non-Volatile / Polar a3 Both / Highest Purity Needed q1->a3 Mixed proc1 Caustic Wash followed by Fractional Vacuum Distillation a1->proc1 proc2 Flash Column Chromatography a2->proc2 proc3 Sequential Purification: 1. Caustic Wash 2. Distillation 3. Chromatography a3->proc3 end Purified Product proc1->end proc2->end proc3->end

Caption: Decision tree for selecting a purification method.
Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for addressing specific purification challenges.

Impurity Data Summary

For effective purification, understanding the physical properties of potential impurities is crucial.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound 3019-20-3152.26~208Target compound; colorless liquid.[5][9]
Thiophenol108-98-5110.18~169Acidic; highly noxious odor.[10]
Isopropyl Phenyl Sulfoxide3359-70-4168.25>208 (higher than sulfide)More polar than sulfide.[11]
Isopropyl Phenyl Sulfone4238-09-9184.25Significantly >208Solid; much more polar.[12]
Diphenyl Disulfide882-33-7218.35310Solid; less polar than sulfoxide.
Protocol 1: Removal of Thiophenol via Extractive Workup

Principle: Thiophenol is acidic (pKa ≈ 6.6) and can be deprotonated by a moderately strong base like sodium hydroxide (NaOH) to form the water-soluble sodium thiophenolate salt. This allows for its selective removal from the organic phase into an aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound sample in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 100-200 mg/mL.

  • Caustic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous NaOH solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium thiophenolate impurity.

  • Repeat Wash: Repeat the wash with 1 M NaOH one more time to ensure complete removal of the acidic impurity.

  • Neutralization Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to facilitate the removal of dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the thiophenol-free product.

Protocol 2: Purification by Fractional Vacuum Distillation

Principle: This method separates compounds based on differences in their boiling points. Under reduced pressure (vacuum), the boiling points are lowered, preventing potential thermal degradation of the sample. This is ideal for separating this compound (BP: ~208 °C) from the more volatile thiophenol (BP: ~169 °C).[2][5]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound (pre-treated with a caustic wash for best results) into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, ensuring there are no leaks. A pressure of 1-10 mmHg is typically effective.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: The first fraction to distill will be any low-boiling solvents and the more volatile thiophenol impurity. Collect this fraction in a separate receiving flask and discard it appropriately.

    • Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling residues. The high-boiling oxidation products (sulfoxide, sulfone) will remain in the distillation flask.

  • Cool Down: Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the apparatus.

Protocol 3: High-Purity Purification via Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). It is highly effective for removing polar impurities like sulfoxides and sulfones, which will adhere more strongly to the silica gel.[3]

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC, spotting each fraction to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the final, high-purity product.

Comprehensive Purification Workflow

For achieving the highest possible purity, a combination of these methods is recommended.

Caption: A comprehensive, multi-step workflow for purifying this compound.
Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound and its volatile impurities (especially thiophenol) in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Odor Control: Due to the strong stench, consider quenching any glassware that contained thiophenol with bleach or hydrogen peroxide solutions before removing it from the fume hood.

  • Toxicity: Thiophenol is highly toxic by ingestion, inhalation, and skin absorption.[1] Handle with extreme care. This compound is an eye and respiratory irritant.

References

Technical Support Center: Solvent Effects on the Reactivity of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (Isopropylthio)benzene. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success, rate, and selectivity of a reaction. This document addresses common issues and questions regarding solvent effects on the reactivity of this compound, providing troubleshooting advice and in-depth mechanistic explanations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing variable reaction rates and low yields during the electrophilic aromatic substitution (EAS) of this compound. Could my solvent choice be the problem?

A1: Absolutely. The solvent plays a crucial role in any Electrophilic Aromatic Substitution (EAS) reaction by influencing both the generation of the electrophile and the stability of the reaction intermediates. The (isopropylthio)- group is an activating, ortho, para-director due to the ability of sulfur's lone pairs to donate electron density to the ring via resonance. However, the success of the reaction is highly dependent on the solvent environment.

Mechanistic Insight: EAS reactions proceed through a high-energy cationic intermediate known as the arenium ion (or sigma complex). The stability of this intermediate is paramount to the reaction's success.

  • Polar Solvents: Increasing the polarity of the solvent can accelerate reactions where charge is developed in the transition state.[1] In EAS, the transition state leading to the charged arenium ion is stabilized by more polar solvents, thus lowering the activation energy and increasing the reaction rate. For instance, moving from a non-polar solvent like hexane to a more polar one like dichloromethane or nitrobenzene can significantly enhance the rate of reactions like nitration or Friedel-Crafts alkylation.[2][3]

  • Coordinating Solvents: Be cautious with solvents that can coordinate with the Lewis acid catalyst used in reactions like Friedel-Crafts. Solvents with lone pairs (e.g., ethers like THF, or even excess nitrobenzene) can form complexes with catalysts like AlCl₃, reducing their efficacy in generating the active electrophile.

Troubleshooting Steps:

  • Assess Solvent Polarity: If your reaction is sluggish in a non-polar solvent (e.g., benzene, carbon tetrachloride), consider switching to a polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Avoid Catalyst Deactivation: For Friedel-Crafts reactions, ensure your solvent is inert to the Lewis acid. Non-polar alkanes or halogenated solvents are often the safest choice.

  • Check Solubility: Ensure your substrate, this compound, and reagents are fully soluble in the chosen solvent. Poor solubility is a common reason for low yields.

Q2: I am attempting to oxidize the sulfur atom in this compound to a sulfoxide. The reaction is slow and requires harsh conditions. How can I leverage solvent effects to improve this transformation?

A2: The oxidation of a sulfide to a sulfoxide involves a polar transition state where the sulfur atom develops a partial positive charge and the oxygen atom from the oxidant (e.g., H₂O₂, m-CPBA) develops a partial negative charge. The choice of solvent is critical for stabilizing this transition state.

Mechanistic Insight:

  • Polar Protic Solvents: Solvents capable of hydrogen bonding, such as water, alcohols (methanol, ethanol), and acetic acid, are particularly effective at accelerating these oxidations.[4][5] They can stabilize the developing negative charge on the oxidant through hydrogen bonding and solvate the partially positive sulfur center. Acetic acid is a common solvent for sulfide oxidations as it can both activate the oxidant and stabilize the transition state.

  • Aprotic Solvents: While polar aprotic solvents (e.g., acetone, acetonitrile) can be used, they are generally less effective than protic solvents for this specific transformation because they lack the ability to stabilize anions via hydrogen bonding. Non-polar solvents are typically poor choices as they cannot effectively stabilize the polar transition state.

Troubleshooting & Optimization:

  • Introduce a Protic Solvent: If you are using a solvent like DCM, try switching to or adding a co-solvent like methanol or acetic acid. Studies on the oxidation of other sulfur-containing aromatic compounds have shown that solvents like methanol and acetonitrile can significantly influence reactivity.[6]

  • Temperature Control: While increasing temperature can increase the rate, it may also lead to over-oxidation to the sulfone. A well-chosen protic solvent can often allow the reaction to proceed efficiently at lower temperatures, improving selectivity for the sulfoxide.

  • Water as a Co-solvent: In some cases, using aqueous hydrogen peroxide in a solvent like ethanol can be highly effective. The water helps to solvate the ionic species and intermediates involved.

Q3: My reaction is producing an unexpected side product, styrene. How can the solvent promote this?

A3: The formation of styrene from this compound is not a direct transformation but suggests a more complex pathway, likely involving an elimination reaction under certain conditions. If your reaction mixture contains a base (even a weak one), the solvent's properties can determine the competition between a desired substitution reaction (Sₙ2) and an undesired elimination reaction (E2).

Mechanistic Insight: While less common for this specific substrate, if a reaction targets the isopropyl group, a base could abstract a proton, leading to an elimination pathway.

  • Polar Aprotic Solvents Favor Sₙ2: Solvents like DMF, DMSO, and acetone are known to significantly accelerate Sₙ2 reactions.[7][8] They solvate the cation but leave the anion "naked" and highly reactive.

  • Polar Protic Solvents Favor E2 (with strong, bulky bases): Polar protic solvents (water, alcohols) can solvate and stabilize the nucleophile (or base), reducing its reactivity.[5] However, if a strong, sterically hindered base is used, elimination can become the major pathway. A technical guide for a related synthesis highlights that competing E2 elimination is a primary cause of low yields, and recommends keeping the temperature low to favor substitution.[9]

Troubleshooting Framework:

  • Identify the Base: Determine if any reagent or additive in your reaction is basic. Even reagents not typically considered bases can act as one under the right conditions.

  • Solvent Choice: If you suspect E2 elimination, switching to a polar aprotic solvent might favor a competing Sₙ2 pathway if one is possible.

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[9] Lowering the reaction temperature will disfavor the E2 pathway and reduce the formation of styrene.

Data Summary & Solvent Selection

For a rational solvent choice, consider the properties in the table below in the context of your desired reaction mechanism.

SolventDielectric Constant (ε)TypeFavored Reaction Type for this compoundRationale
Hexane1.9Non-polar AproticRadical reactionsPoor at stabilizing charged intermediates or transition states.
Benzene2.3Non-polar AproticFriedel-Crafts (reactant/solvent)Inert, but low polarity may slow reactions with polar intermediates.
Dichloromethane9.1Polar AproticElectrophilic Aromatic Substitution (EAS)Offers good polarity to stabilize arenium ion without coordinating to catalysts.[4]
Acetone21Polar AproticNucleophilic reactionsSolvates cations well, leaving nucleophiles highly reactive.[10]
Acetonitrile37.5Polar AproticSₙ2 reactions, some EASHigh polarity effectively stabilizes charged intermediates.
Ethanol24.3Polar ProticSulfide OxidationStabilizes polar transition states and anions via H-bonding.[4][11]
Acetic Acid6.0Polar ProticSulfide OxidationActs as a catalyst and a stabilizing protic solvent.[4]
Water78.5Polar ProticReactions with ionic intermediatesHighly stabilizing for charged species, but may be too reactive (solvolysis).

Data compiled from various sources.[4]

Experimental Protocols

Protocol: Kinetic Analysis of this compound Oxidation in Different Solvents

This protocol provides a framework for quantitatively assessing how different solvents impact the rate of oxidation to the sulfoxide.

Objective: To determine the second-order rate constants for the oxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) in three different solvents: Dichloromethane (DCM), Acetonitrile, and Ethanol.

Materials:

  • This compound (Substrate)

  • m-CPBA (Oxidant)

  • Dichloromethane (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ethanol (Absolute)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in each of the three test solvents.

    • Prepare a 0.1 M stock solution of m-CPBA in each of the three test solvents. Note: Prepare this solution fresh just before use.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 220-350 nm) to identify the λ_max_ of the starting material and product. The disappearance of the substrate or appearance of the product can be monitored.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C). Solvent effects on reaction rates are often studied at various temperatures to determine activation parameters.[12]

  • Kinetic Run (Example for DCM):

    • Pipette 2.0 mL of the 0.1 M this compound solution in DCM into a quartz cuvette.

    • Add 1.0 mL of pure DCM to the cuvette, cap, and invert to mix. Place it in the spectrophotometer and record the initial absorbance (blank).

    • To initiate the reaction, quickly add 1.0 mL of the 0.1 M m-CPBA solution, cap and invert swiftly, and immediately begin recording the absorbance at the chosen wavelength at fixed time intervals (e.g., every 30 seconds for 30 minutes).

  • Repeat:

    • Repeat the kinetic run for Acetonitrile and Ethanol. Ensure all conditions (concentrations, temperature) are identical.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate concentration-time data (e.g., 1/[A] vs. time for a simple second-order reaction).

    • The slope of the resulting linear plot will be the rate constant (k) for the reaction in that specific solvent.

    • Compare the calculated rate constants to quantify the solvent's effect on the reaction rate.

Visualized Workflows and Mechanisms

Solvent Selection Workflow for this compound Reactions

This diagram outlines a decision-making process for selecting an appropriate solvent.

Solvent_Selection start Define Reaction Goal for This compound reaction_type What is the reaction type? start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Ring Substitution oxidation Sulfur Oxidation reaction_type->oxidation S -> S=O other Other (e.g., S N 2) reaction_type->other Other catalyst_check Using a Lewis Acid Catalyst (e.g., AlCl₃)? eas->catalyst_check solvent_oxidation Use Polar Protic Solvent (e.g., EtOH, Acetic Acid, H₂O) - Stabilizes Polar Transition State - H-bonding with Oxidant oxidation->solvent_oxidation solvent_sn2 Use Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) - Maximizes Nucleophile Reactivity other->solvent_sn2 solvent_eas_polar Use Polar Aprotic Solvent (e.g., DCM, Nitrobenzene) - Stabilizes Arenium Ion catalyst_check->solvent_eas_polar No solvent_eas_inert Use Inert, Non-coordinating Solvent (e.g., DCE, Hexane) - Prevents Catalyst Deactivation catalyst_check->solvent_eas_inert Yes

Caption: Decision tree for optimal solvent selection.

Mechanism: Solvation of the Arenium Ion Intermediate in EAS

This diagram illustrates how different solvent types interact with the key intermediate in electrophilic aromatic substitution.

Caption: Contrasting solvation of the EAS intermediate.

References

Technical Support Center: Preventing Over-oxidation of (Isopropylthio)benzene to Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of (Isopropylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in oxidizing a sulfide to a sulfoxide is preventing the subsequent oxidation to the corresponding sulfone, a common and often undesired side product.[1][2][3]

Core Concepts: Understanding the Oxidation Pathway

The oxidation of this compound involves a sequential process where the sulfur atom is oxidized in two distinct steps. The initial oxidation of the sulfide yields the desired sulfoxide. However, this sulfoxide can undergo further oxidation to form the sulfone.[4][5][6] The sulfide is generally more nucleophilic than the sulfoxide, which should favor the initial oxidation. However, many common oxidizing agents are potent enough to oxidize both species, making selectivity a significant challenge.[3][4]

G cluster_main Oxidation Pathway of this compound Sulfide This compound (Sulfide) Sulfoxide (Isopropylsulfinyl)benzene (Sulfoxide) Sulfide->Sulfoxide + [O] (Desired Step) Sulfone (Isopropylsulfonyl)benzene (Sulfone) Sulfoxide->Sulfone + [O] (Over-oxidation)

Caption: Sequential oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfide oxidation producing the sulfone as a major byproduct?

Over-oxidation to the sulfone is a common issue and typically results from one or more of the following factors:

  • Excess Oxidant: Using more than one equivalent of the oxidizing agent will inevitably lead to the formation of the sulfone once the starting sulfide has been consumed.[7]

  • High Reaction Temperature: Higher temperatures increase the reaction rate, but often decrease selectivity, providing enough energy to overcome the activation barrier for the second oxidation step.

  • Potent Oxidizing Agent: Strong, non-selective oxidants like potassium permanganate or excess hydrogen peroxide will readily oxidize the sulfide all the way to the sulfone.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the desired sulfoxide to be further oxidized.

Q2: Which oxidizing agent is best for selectively producing the sulfoxide?

The choice of oxidant is critical for achieving high selectivity. Some of the most effective and commonly used reagents for this transformation include:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): When used in a controlled stoichiometric amount (typically 1.0-1.2 equivalents), m-CPBA is highly effective for selective sulfoxidation at low temperatures.[8][9]

  • Hydrogen Peroxide (H₂O₂): This is considered a "green" oxidant as its only byproduct is water.[1][10] Its selectivity can be finely tuned by the choice of solvent and catalyst. For instance, using H₂O₂ in glacial acetic acid under transition-metal-free conditions has been shown to be highly selective for sulfoxide formation.[1][11]

  • Sodium Periodate (NaIO₄): This reagent is known for its ability to perform partial oxidation, effectively stopping at the sulfoxide stage.[4]

  • Urea-Hydrogen Peroxide (UHP): This solid, stable source of hydrogen peroxide, often used with a catalyst, can provide high selectivity for sulfoxides.[12]

Q3: How critical is temperature control in preventing over-oxidation?

Temperature control is paramount. Most selective sulfide oxidations are performed at low temperatures (e.g., 0 °C to -78 °C) to manage the reaction's exothermicity and enhance selectivity.[9][13] The oxidation of the sulfoxide to the sulfone generally has a higher activation energy than the initial oxidation of the sulfide. By keeping the temperature low, you provide enough energy for the first reaction to proceed at a reasonable rate while minimizing the second, undesired reaction.

Q4: What is the ideal stoichiometry of the oxidant?

For a selective conversion to the sulfoxide, the stoichiometry of the oxidant should be carefully controlled, typically in the range of 1.0 to 1.2 equivalents relative to the sulfide.[7][8] It is crucial to accurately determine the purity of the oxidant, as commercial reagents like m-CPBA can have purities around 70-75%.[8] Using a slight excess (e.g., 1.2 equivalents) can help drive the reaction to completion, but a larger excess will promote over-oxidation.

Q5: How can I effectively monitor the reaction to stop it at the sulfoxide stage?

Close monitoring is essential to prevent over-oxidation. The most common method is Thin Layer Chromatography (TLC) .

  • Procedure: Spot the reaction mixture alongside your starting material (this compound) and, if available, a standard of the sulfone product.

  • Interpretation: The sulfoxide is more polar than the sulfide and will have a lower Rf value. The sulfone is even more polar and will have the lowest Rf value. The reaction should be quenched as soon as the starting sulfide spot has disappeared to minimize the formation of the sulfone.

Troubleshooting Guide

Encountering issues with your experiment is a normal part of research. This guide provides a logical workflow to diagnose and resolve common problems related to the over-oxidation of this compound.

G start Problem: Significant Sulfone Formation q1 Is Oxidant Stoichiometry > 1.2 eq? start->q1 sol1 Solution: Reduce oxidant to 1.0-1.2 eq. Verify oxidant purity. q1->sol1 Yes q2 Was Reaction Temperature > 0°C? q1->q2 No end Problem Resolved sol1->end sol2 Solution: Maintain low temperature (e.g., 0°C). Add oxidant slowly. q2->sol2 Yes q3 Was Reaction Monitored Closely? q2->q3 No sol2->end sol3 Solution: Monitor via TLC every 15-30 min. Quench immediately upon sulfide consumption. q3->sol3 Yes q4 Is the Oxidant Known to be Aggressive? q3->q4 No sol3->end sol4 Solution: Switch to a milder reagent (e.g., NaIO4 or catalytic H2O2). q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for over-oxidation issues.

Recommended Experimental Protocols

The following protocols are provided as a starting point. They are robust and have been widely reported in the literature for the selective oxidation of sulfides.

Protocol 1: Selective Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is highly reliable due to the generally good selectivity of m-CPBA at low temperatures.[9][14]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 mmol, 1.2 equiv) in DCM (5 mL).

  • Add the m-CPBA solution to the sulfide solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon complete consumption of the starting sulfide, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude sulfoxide.

  • Purify the product by column chromatography if necessary.

Protocol 2: "Green" Selective Oxidation using Hydrogen Peroxide (H₂O₂) in Acetic Acid

This transition-metal-free method is environmentally benign and highly effective for producing sulfoxides in excellent yields.[1][11]

Step-by-Step Methodology:

  • To a solution of this compound (2 mmol, 1.0 equiv) in glacial acetic acid (2 mL), slowly add 30% aqueous hydrogen peroxide (8 mmol, 4.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully neutralize the resulting solution with a 4 M aqueous NaOH solution.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure sulfoxide.

Comparative Data Summary

The following table summarizes key parameters for various selective oxidation methods to aid in selecting the most appropriate procedure for your needs.

Oxidizing Agent SystemStoichiometry (Oxidant:Sulfide)Typical TemperatureTypical Reaction TimeSelectivity for SulfoxideReference
m-CPBA 1.0 - 1.2 : 10 °C1 - 3 hoursHigh to Excellent[8][9]
H₂O₂ / Acetic Acid 4 : 1Room Temp.2 - 6 hoursExcellent[1][11]
Urea-H₂O₂ / Ph₂Se₂ VariesRoom Temp.< 24 hoursExcellent[12]
o-Iodoxybenzoic Acid (IBX) / TEAB 1.1 : 1Room Temp.< 2 hoursExcellent (No over-oxidation reported)[15]
Sodium Periodate (NaIO₄) 1 : 10 °C to Room Temp.3 - 24 hoursExcellent (Stops at sulfoxide)[4]

References

Technical Support Center: Work-up Procedures for Reactions Involving (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for handling (Isopropylthio)benzene, also known as isopropyl phenyl sulfide. As a researcher, you understand that a successful reaction is only half the battle; a clean, efficient work-up is paramount to isolating your desired product in high purity and yield. Thioethers like this compound present unique challenges due to the reactivity of the sulfur atom. This guide is structured to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up strategy.

Part 1: Essential Safety & Handling

Before initiating any work-up, it is critical to be familiar with the safety profile of this compound and related reagents.

Frequently Asked Safety Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemically resistant gloves.[1][2]

Q2: What materials are incompatible with this compound? A2: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these can lead to vigorous, exothermic reactions and the formation of oxidized byproducts.

Q3: How should I properly store this compound? A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow air oxidation over time.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up of reactions involving this compound.

Q1: I've completed my reaction, but I'm concerned about the malodorous nature of thio-compounds. How can I manage the odor?

  • Potential Cause: Thiol-containing impurities, which are common starting materials or byproducts, are often the source of strong, unpleasant odors. While this compound itself has a characteristic smell, it is less pungent than corresponding thiols.

  • Solution:

    • Work in a Fume Hood: Always handle the reaction mixture and subsequent work-up steps inside a certified chemical fume hood.

    • Bleach Quench for Glassware: After your experiment, rinse all contaminated glassware with a dilute bleach solution (sodium hypochlorite). The bleach oxidizes residual sulfur compounds to less volatile and less odorous sulfoxides and sulfones, effectively neutralizing the smell. Follow with standard glassware cleaning procedures.

    • Base Wash: During the aqueous work-up, washing the organic layer with a dilute NaOH solution can help remove acidic thiol impurities by converting them into their water-soluble thiolate salts.

Q2: My NMR spectrum shows unexpected peaks, suggesting my product is impure. What are the likely side products from a work-up?

  • Potential Cause: The most common work-up related side reaction for thioethers is oxidation of the sulfur atom. The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone. This is especially prevalent if your reaction conditions or work-up procedure inadvertently introduce oxidizing agents (e.g., exposure to air for extended periods, peroxide-containing solvents, or certain quenching agents).

  • Identification & Solution:

    • Sulfoxide Formation: this compound will be oxidized to Isopropylsulfinylbenzene. This introduces a chiral center at the sulfur atom. In the ¹H NMR, you will see a downfield shift of the protons on the carbon atoms adjacent to the sulfur.

    • Sulfone Formation: Further oxidation yields Isopropylsulfonylbenzene. This will result in an even greater downfield shift of the adjacent protons.

    • Preventative Measures:

      • Use degassed solvents for your work-up.

      • Minimize the exposure of your reaction mixture to air, especially if heated.

      • If you suspect peroxide contamination in your extraction solvent (e.g., diethyl ether), either use a fresh bottle or pass the solvent through a column of activated alumina.

    • Removal: Sulfoxides and sulfones are significantly more polar than the parent thioether. They can typically be separated by column chromatography on silica gel.

CompoundStructureApproximate ¹H NMR Shift (methine-H)Polarity
This compoundPh-S-CH(CH₃)₂~3.3-3.5 ppmLow
IsopropylsulfinylbenzenePh-S(O)-CH(CH₃)₂~3.0-3.2 ppm (variable)Medium
IsopropylsulfonylbenzenePh-S(O₂) -CH(CH₃)₂~3.2-3.4 ppmHigh

Q3: I am observing C-S bond cleavage during my reaction or work-up. Is this common?

  • Potential Cause: While generally robust, the C-S bond in thioethers can be cleaved under specific conditions.[4] This is not a common issue in standard work-ups but can occur under harsh conditions, such as with certain transition metals, strong reducing agents, or photochemical reactions.[4][5]

  • Solution:

    • Review your reaction conditions. If you are using reagents known to promote C-S bond cleavage, consider milder alternatives.

    • Ensure your work-up procedure is performed at or below room temperature and avoids unnecessarily harsh acidic or basic conditions. A standard aqueous work-up is generally safe.

Q4: During my liquid-liquid extraction, I'm getting a persistent emulsion. How can I resolve this?

  • Potential Cause: Emulsions are common when the densities of the organic and aqueous layers are too similar, or when fine particulate matter or amphiphilic molecules are present. High concentrations of dissolved salts can also contribute.

  • Solution:

    • "Patience is a Virtue": Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[6]

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Part 3: Standardized Work-up Protocols

Here are step-by-step guides for common work-up scenarios.

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for reactions where the product is stable to water and mild aqueous solutions.

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction was exothermic). Slowly and carefully add a quenching solution (e.g., deionized water or a saturated NH₄Cl solution) to neutralize any reactive reagents.

  • Solvent Addition/Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a larger volume of water and an immiscible organic solvent like ethyl acetate or diethyl ether.[7] Extract the aqueous layer 2-3 times with the organic solvent.

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • Deionized water (to remove water-soluble impurities).[7]

    • Saturated aqueous NaHCO₃ (to remove residual acid). Vent the funnel frequently as CO₂ may evolve.

    • Saturated aqueous NaCl (brine) (to remove the bulk of dissolved water).[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent.[7] Rinse the drying agent with a small amount of fresh solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Diagram: Work-up Decision Workflow

This diagram helps in choosing the appropriate washing steps during a standard work-up.

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Extract with Organic Solvent quench->extract acid_check Is residual acid present? extract->acid_check base_check Is residual base present? acid_check->base_check No bicarb_wash Wash with sat. NaHCO₃ acid_check->bicarb_wash Yes thiol_check Are thiol impurities suspected? base_check->thiol_check No acid_wash Wash with dilute HCl base_check->acid_wash Yes base_wash Wash with 1M NaOH thiol_check->base_wash Yes brine_wash Wash with Brine thiol_check->brine_wash No bicarb_wash->base_check acid_wash->thiol_check base_wash->brine_wash dry Dry over Na₂SO₄/MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate Oxidation_Pathway Thioether This compound (Low Polarity) Sulfoxide Isopropylsulfinylbenzene (Medium Polarity) Thioether->Sulfoxide [O] e.g., H₂O₂, m-CPBA Sulfone Isopropylsulfonylbenzene (High Polarity) Sulfoxide->Sulfone [O] e.g., H₂O₂, m-CPBA

References

Technical Support Center: Managing (Isopropylthio)benzene Odor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to managing the persistent odor of (Isopropylthio)benzene in the laboratory, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical knowledge with field-proven best practices to address the significant challenge of managing the potent odor of this compound. This compound, also known as Isopropyl phenyl sulfide, is a thioether, a class of organosulfur compounds notorious for their pervasive and unpleasant smells, which are detectable even at extremely low concentrations.[1][2][3] Proper management is not merely a matter of comfort but a critical component of laboratory safety, environmental responsibility, and maintaining a professional research environment.

This guide provides a structured approach to odor control, focusing on proactive prevention, reactive troubleshooting, and comprehensive decontamination protocols.

Troubleshooting Guide: Immediate Odor Issues

This section addresses specific, acute problems that users may encounter during their experiments.

Q: An intense, garlic-like odor is suddenly noticeable during my experiment. What are the immediate steps?

A: An unexpected odor indicates a breach in containment. Your immediate goal is to identify the source and prevent further release.

  • Safety First: Ensure your personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is properly worn.[4][5] Do not remove it.

  • Verify Engineering Controls: Confirm that your chemical fume hood is operational and the sash is at the lowest practical working height.[4][6] All work with this compound must be conducted in a certified fume hood.[7]

  • Inspect the Reaction Apparatus: Systematically check all joints, septa, and tubing for leaks. Thioether vapors can escape from even the smallest openings. Look for loose connections or degraded septa.

  • Check the Bleach Trap: If you are venting your reaction (e.g., with an inert gas stream), ensure the exhaust is bubbling through your bleach trap and that the bleach solution has not become saturated.[8] A non-functional trap is a direct route for odor release.

  • Containment: If a minor leak is found, attempt to seal it immediately (e.g., tighten a joint, replace a septum). For any visible spills, proceed with the spill cleanup protocol outlined below.

Q: I've finished my reaction, but the work-up (e.g., quenching, extraction) is releasing a strong odor. How can I manage this?

A: The work-up phase is the most likely point for significant odor release because it often involves opening the reaction vessel.[8]

  • Pre-cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. This reduces the vapor pressure of the volatile this compound and minimizes the release of vapors when the vessel is opened.

  • Quench in the Hood: Perform all quenching and extraction steps deep within the fume hood.

  • Use a Bleach Quench: Where chemically appropriate for your reaction, consider quenching residual this compound by slowly adding the reaction mixture to a cooled, stirred bleach solution. This will oxidize the thioether to a less odorous sulfoxide.[9] Note: This must be evaluated for compatibility with your desired product and other reagents.

  • Minimize Air Exposure: Keep all flasks, separatory funnels, and beakers covered as much as possible using glass stoppers or watch glasses.[8]

Q: I spilled a small amount of this compound inside the fume hood. What is the correct cleanup procedure?

A: A swift and thorough response is critical to prevent the odor from spreading outside the hood.

  • Contain the Spill: Use an absorbent material (e.g., vermiculite or a chemical absorbent pad) to cover the spill.[10]

  • Decontaminate the Area: Liberally apply a fresh bleach solution (a 1:1 mixture of commercial bleach and water is effective) over the spill area and absorbent material.[4][8] Allow it to sit for at least 30 minutes to ensure oxidation.

  • Collect Waste: Carefully collect all contaminated absorbent materials, gloves, and wipes using tongs or a scoop.

  • Secure the Waste: Place all cleanup materials into a zip-lock bag, seal it, and then place that bag into a second, larger plastic bag or a wide-mouth plastic jar with a screw-top lid.[10] This double-containment is crucial for odor control.

  • Final Decontamination: Wipe the spill area again with the bleach solution, followed by water, and finally a solvent like ethanol or acetone to dry the surface.

  • Disposal: Label the sealed waste container as hazardous waste containing this compound and bleach. Dispose of it according to your institution's hazardous waste procedures.[10]

Q: My lab coat or gloves are contaminated and smell. How should I handle them?

A: Contaminated PPE can be a primary source of odor that spreads throughout the lab.

  • Gloves: If you suspect glove contamination, remove them immediately while in the fume hood. Dispose of them in the double-bagged hazardous waste container designated for your experiment.[7][10] Do not wear potentially contaminated gloves outside the fume hood.

  • Lab Coat: If your lab coat is contaminated, remove it immediately. Place it in a sealed plastic bag. Some institutions have specific procedures for laundering contaminated lab coats. If the contamination is significant, it may need to be disposed of as hazardous waste. Do not take a contaminated lab coat home.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the properties and handling of this compound.

Q: What is this compound and why does it have such a persistent odor?

A: this compound is an organosulfur compound known as a thioether or sulfide.[2][3] Its chemical structure features a sulfur atom bonded to an isopropyl group and a benzene ring. Like many low-molecular-weight sulfur compounds, it has a very strong and unpleasant odor, often described as garlic-like.[1][11] The human nose is exceptionally sensitive to these compounds, able to detect them at concentrations as low as parts per billion.[1] The odor's persistence is due to its volatility and the high sensitivity of our olfactory receptors to sulfur-containing molecules.

Property Value
Chemical Name This compound / Isopropyl phenyl sulfide
CAS Number 3019-20-3[12]
Molecular Formula C₉H₁₂S[12]
Molecular Weight 152.26 g/mol [12]
Appearance Colorless liquid[11]
Boiling Point 208 °C at 760 mmHg[11]
Density 0.98 g/mL[11]
Odor Strong, garlic-like, stench[11][13]

Q: What are the essential engineering controls for working with this compound?

A: The primary engineering control is a certified chemical fume hood.[4][7] All transfers, reactions, work-ups, and cleaning procedures involving this compound must be performed inside a fume hood to protect the laboratory environment from vapors.[5][7] For reactions that are heated or involve a gas stream, an additional control is necessary: venting the apparatus exhaust through a bleach trap to neutralize vapors before they enter the fume hood's exhaust duct.[8][10]

Q: How do I properly set up a bleach trap to neutralize vapors?

A: A bleach trap is a simple but highly effective tool for oxidizing odorous sulfur vapors.

Protocol: Bleach Trap Assembly
  • Select a Vessel: Use a glass bubbler or a vacuum flask (Büchner flask) with a side arm.

  • Fill with Bleach: Fill the flask approximately halfway with undiluted, commercial-grade bleach (sodium hypochlorite solution).[8] Do not overfill, as this can cause bleach to suck back into your reaction.

  • Connect Tubing:

    • Connect the exhaust outlet from your reaction apparatus (e.g., the top of a condenser) to a long glass tube or pipette via chemically resistant tubing.

    • Insert the glass tube into the flask, ensuring its tip is submerged well below the surface of the bleach.

    • The side arm of the flask (or the outlet of the bubbler) acts as the vent to the fume hood.

  • Secure the Trap: Clamp the bleach trap securely to a lattice stand inside the fume hood.[8] Ensure the gas flow from your reaction is slow and steady, resulting in about 1-2 bubbles per second.[8]

G cluster_0 Inside Fume Hood Reaction Reaction Vessel (e.g., Round-Bottom Flask) Condenser Condenser Reaction->Condenser Vapors BleachTrap Bleach Trap (Bubbler/Flask with Bleach) Condenser->BleachTrap Exhaust Gas Stream Vent Fume Hood Vent BleachTrap->Vent Neutralized Gas InertGas Inert Gas Source (N2 or Ar) InertGas->Reaction Gas Inlet

Caption: Proactive Odor Control Workflow.

Q: What is the correct procedure for decontaminating glassware and equipment?

A: All contaminated labware must be thoroughly decontaminated before being washed through standard procedures.

Protocol: Glassware Decontamination
  • Prepare a Bleach Bath: In a designated plastic tub or bucket inside a fume hood, prepare a 1:1 mixture of commercial bleach and water.[4][8] The container should be clearly labeled "Thiol/Thioether Waste Decontamination."

  • Initial Rinse: As soon as you finish with a piece of glassware (e.g., flask, syringe, cannula), rinse it with a suitable solvent (one that is compatible with bleach and your reaction materials) directly into your hazardous waste container.

  • Submerge in Bleach: Immediately and carefully place the rinsed glassware into the bleach bath. Ensure the items are fully submerged.

  • Soak: Allow the glassware to soak for a minimum of 14-24 hours.[4][10] This allows sufficient time for the bleach to oxidize the residual thioether.

  • Rinse and Wash: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures.

  • Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor develops or a large amount of solid precipitate forms.[8] Dispose of spent bleach down the drain with copious amounts of water, as per institutional guidelines.[8]

Q: How should I manage and dispose of this compound waste?

A: Proper waste management is critical to prevent the odor from contaminating waste storage areas.

  • Segregate Waste: Maintain separate, dedicated hazardous waste containers for liquid and solid waste from your this compound experiments.

  • Neutralize Before Disposal: Before adding liquid waste containing this compound to your hazardous waste container, consider neutralizing it first. This can be done by slowly adding the waste to a cooled, stirred container of bleach within the fume hood. CAUTION: This is an oxidative reaction and may be exothermic. It must be assessed for compatibility with all components of your waste stream.

  • Seal Solid Waste: As described in the spill cleanup section, all contaminated solid waste (gloves, absorbent pads, septa) must be sealed in double-containment (e.g., a sealed bag within a sealed jar) before being placed in the solid hazardous waste bin.[10]

  • Labeling: Clearly label all waste containers with all chemical constituents, including "this compound" and "Sodium Hypochlorite (Bleach)" if used for neutralization.

G cluster_spill Spill Response cluster_waste Waste Handling start Odor-Causing Event (Spill / Waste Generation) spill_contain 1. Contain with Absorbent start->spill_contain waste_neutralize 1. Neutralize Liquid Waste (if safe/compatible) start->waste_neutralize spill_decon 2. Decontaminate with Bleach spill_contain->spill_decon spill_collect 3. Collect Materials spill_decon->spill_collect package 4. Secure in Double-Containment (Sealed Bag in Jar) spill_collect->package waste_collect 2. Collect Contaminated Items waste_neutralize->waste_collect waste_collect->package dispose 5. Dispose as Labeled Hazardous Waste package->dispose

Caption: Spill and Waste Decontamination Logic.

References

Validation & Comparative

Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of (Isopropylthio)benzene: A Comparative Overview of Key Techniques

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of scientific discovery and regulatory compliance. This compound (CAS: 3019-20-3, Molecular Formula: C₉H₁₂S, Molecular Weight: 152.26[1][2]), also known as isopropyl phenyl sulfide, is a valuable intermediate in organic synthesis. Its purity, identity, and stability directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of target molecules. This guide provides an in-depth comparison of the primary analytical techniques for its characterization: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4]

Expertise & Experience: The 'Why' Behind the Method

For a compound like this compound, which possesses a relatively low boiling point and good thermal stability, GC-MS is the preferred method for assessing purity and identifying volatile impurities. The gas phase separation is highly efficient, capable of resolving closely related structural isomers or byproducts from synthesis. The mass spectrometer then acts as a highly specific detector, providing a molecular fingerprint that confirms identity and helps elucidate the structure of unknown peaks.[5]

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide high-resolution separation and sensitive detection.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent. This prevents column and detector saturation.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: A non-polar or mid-polarity column is critical for separating aromatic compounds. A DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice.[6]

    • Injection: 1 µL injection volume, Split mode (50:1 split ratio) to handle the concentrated sample without overloading.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

      • Causality: The initial hold ensures sharp peaks for volatile components, while the ramp effectively elutes the target analyte and any higher-boiling impurities.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-400 m/z. This range comfortably covers the molecular weight of the analyte and potential fragments.

Data Interpretation & Expected Results
  • Purity Assessment: The purity is determined by the relative area percent of the main peak in the total ion chromatogram (TIC).

  • Identity Confirmation: The mass spectrum of the main peak should display a clear molecular ion (M⁺) peak at m/z = 152. Key fragmentation patterns would include the loss of a propyl group ([M-43]⁺) and characteristic aromatic fragments (e.g., m/z 77 for the phenyl group).

Performance Summary: GC-MS
ParameterPerformance CharacteristicRationale
Primary Use Purity analysis, identification of volatile impuritiesExcellent separation for thermally stable, volatile compounds.
Sensitivity High (low ppm to ppb)EI is an efficient ionization technique, and modern detectors are highly sensitive.
Selectivity Very HighMass fragmentation patterns provide a unique fingerprint for confident identification.
Speed Moderate to Fast (15-30 min/sample)The temperature program dictates the run time.[5]
Limitations Not suitable for non-volatile or thermally labile compounds.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (~10 mg) Dissolve Dissolution (10 mL Solvent) Sample->Dissolve Dilute Dilution (1:100) Dissolve->Dilute Inject 1 µL Injection Dilute->Inject GC_Sep GC Separation (DB-5ms Column) Inject->GC_Sep MS_Detect MS Detection (EI, Scan Mode) GC_Sep->MS_Detect TIC Total Ion Chromatogram MS_Detect->TIC MassSpec Mass Spectrum MS_Detect->MassSpec Report Purity & Identity Report TIC->Report MassSpec->Report

Caption: GC-MS workflow for this compound characterization.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of an organic compound.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Expertise & Experience: The 'Why' Behind the Method

While GC-MS can confirm identity based on mass, it cannot definitively prove connectivity. NMR is indispensable because it maps out the entire carbon-hydrogen framework. For this compound, ¹H NMR will confirm the presence and splitting patterns of the isopropyl group (a characteristic septet and doublet) and the aromatic protons. ¹³C NMR will verify the number of unique carbon environments, confirming the monosubstituted benzene ring and the isopropyl carbons. This level of structural detail is non-negotiable in drug development and academic research for absolute structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a minimal, well-defined residual solvent signal.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K (25°C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (increase for dilute samples).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

Predicted Spectral Data & Interpretation

Based on the structure and data from analogous compounds like isopropylbenzene[7][8], the following signals are expected:

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H ~1.3Doublet6H-CH(CH₃ )₂
¹H ~3.4Septet1H-CH (CH₃)₂
¹H ~7.2-7.4Multiplet5HAromatic Protons (Ar-H)
¹³C ~23-CH(C H₃)₂
¹³C ~39-C H(CH₃)₂
¹³C ~126-135Aromatic Carbons (Ar-C)

Trustworthiness: The integration values (proton ratios) and splitting patterns (n+1 rule) must be consistent with the proposed structure for the data to be self-validating. The 6H doublet coupled to the 1H septet is a definitive signature of an isopropyl group.

Diagram: Structural Information from NMR

NMR_Structure cluster_structure This compound Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals Img H_Me ~1.3 ppm Doublet, 6H H_CH ~3.4 ppm Septet, 1H H_Ar ~7.2-7.4 ppm Multiplet, 5H C_Me ~23 ppm C_CH ~39 ppm C_Ar ~126-135 ppm (4 signals) H_Me->H_CH J-coupling

Caption: Correlation of NMR signals to the molecular structure.

Chapter 3: High-Performance Liquid Chromatography (HPLC): Versatility in Purity Determination

HPLC is a powerful separation technique used for both qualitative and quantitative analysis of a wide range of compounds.[4][9] It is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC.

Expertise & Experience: The 'Why' Behind the Method

While GC-MS is excellent for volatile impurities, HPLC, particularly reversed-phase HPLC (RP-HPLC), excels at detecting non-volatile impurities, such as starting materials, reagents, or degradation products that may be present in a sample of this compound. It is the go-to method for stability testing and the analysis of formulated products. Its quantitative accuracy and reproducibility make it ideal for assays and purity checks in a quality control environment.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL (100 µg/mL) using the mobile phase as the diluent.

    • Causality: Using the mobile phase as the final diluent prevents peak distortion caused by solvent mismatch upon injection.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV-Vis detector.

    • Column: A C18 column is the standard for reversed-phase. A Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) is a robust choice.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.[10]

    • Causality: This mobile phase composition provides a good balance of polarity to achieve a reasonable retention time for the moderately non-polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm. The benzene ring provides a strong chromophore for sensitive UV detection.

Data Interpretation & Expected Results
  • Purity: The purity is calculated based on the area percent of the main analyte peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Concentration can be determined by comparing the peak area to a calibration curve generated from standards of known concentration.

Performance Summary: HPLC
ParameterPerformance CharacteristicRationale
Primary Use Purity analysis, quantification, stability testingIdeal for non-volatile impurities and precise quantification.
Sensitivity Good (low ng range)Dependent on the compound's UV absorptivity.
Selectivity Good to HighCan be optimized by changing mobile phase, column, or gradient.
Speed Moderate (10-20 min/sample)Isocratic methods are generally faster than gradients.
Limitations Less structural information than MS or NMR; requires a chromophore for UV detection.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL in ACN) Dilute Dilute in Mobile Phase Stock->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject 10 µL Injection Filter->Inject HPLC_Sep HPLC Separation (C18 Column) Inject->HPLC_Sep UV_Detect UV Detection (254 nm) HPLC_Sep->UV_Detect Chromatogram Chromatogram UV_Detect->Chromatogram Report Purity Report (Area %) Chromatogram->Report Decision_Tree Start What is the Analytical Goal? Goal1 Confirming Molecular Structure? Start->Goal1 Goal2 Assessing Purity for Volatile Impurities? Start->Goal2 Goal3 Quantitative Assay or Stability Testing? Start->Goal3 NMR Use NMR Spectroscopy GCMS Use GC-MS HPLC Use HPLC Goal1->NMR Yes Goal2->GCMS Yes Goal3->HPLC Yes

References

A Comparative Guide to the Reactivity of (Isopropylthio)benzene and (Methylthio)benzene for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties and biological activity of the final compound. Aryl thioethers, in particular, are a versatile class of compounds, with the sulfur atom offering a reactive handle for further functionalization. This guide provides an in-depth comparison of the reactivity of two common aryl thioethers: (isopropylthio)benzene and its less sterically hindered analogue, (methylthio)benzene. Understanding the subtle yet significant differences in their reactivity is paramount for researchers aiming to fine-tune their synthetic strategies and optimize the performance of their target molecules.

This guide will delve into the electronic and steric effects that govern the reactivity of these two compounds in key chemical transformations, including electrophilic aromatic substitution and oxidation of the sulfur atom. We will explore how the seemingly minor change from a methyl to an isopropyl group can have a profound impact on reaction outcomes, supported by established chemical principles and experimental data. Furthermore, we will provide detailed, actionable experimental protocols for researchers to validate these principles in their own laboratories.

At a Glance: Key Reactivity Differences

FeatureThis compound(Methylthio)benzeneRationale
Electrophilic Aromatic Substitution (EAS) Slower overall rate compared to (methylthio)benzene. Strong preference for para substitution.Faster overall rate compared to this compound. Mixture of ortho and para products, with para often favored.Increased steric hindrance from the isopropyl group disfavors the transition state for EAS and significantly impedes attack at the ortho positions.
Oxidation of Sulfur Slower rate of oxidation to the corresponding sulfoxide and sulfone.Faster rate of oxidation.The bulky isopropyl group can sterically hinder the approach of the oxidizing agent to the sulfur atom.
Nucleophilicity of Sulfur Slightly more nucleophilic due to the greater electron-donating inductive effect of the isopropyl group.Slightly less nucleophilic.The electron-donating nature of alkyl groups increases the electron density on the sulfur atom, enhancing its nucleophilicity.

Delving Deeper: The Science Behind the Reactivity

The reactivity of this compound and (methylthio)benzene is primarily dictated by a delicate interplay of electronic and steric effects imparted by the methyl and isopropyl substituents on the sulfur atom.

Electronic Effects: A Tale of Two Alkyl Groups

Both the methylthio (-SMe) and isopropylthio (-SiPr) groups are considered to be weakly activating or deactivating groups in the context of electrophilic aromatic substitution (EAS).[1][2] This is due to two opposing electronic influences:

  • Resonance Donation: The sulfur atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. This resonance donation is the primary reason why both groups are ortho, para-directors.[1][3]

  • Inductive Withdrawal: Sulfur is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the benzene ring through the sigma bond. This effect is relatively weak for sulfur compared to more electronegative atoms like oxygen or halogens.

The overall electronic effect of the alkylthio group is a fine balance between these two factors. Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene ring.[4][5] For the methylthio group, the Hammett constants are approximately σp = 0.00 and σm = +0.15. The near-zero σp value indicates that the resonance donation and inductive withdrawal effects nearly cancel each other out at the para position. The positive σm value signifies a net electron-withdrawing effect at the meta position, where resonance effects are minimal.

While specific Hammett constants for the isopropylthio group are not as readily available, we can infer its electronic properties. The isopropyl group is slightly more electron-donating via induction than the methyl group. This would suggest that the -SiPr group is a slightly stronger activating group than the -SMe group. However, this difference in electronic effect is generally considered to be minor compared to the significant steric differences between the two groups.

Steric Hindrance: The Dominant Factor

The most significant difference between the methylthio and isopropylthio groups is their size. The isopropyl group is substantially bulkier than the methyl group. This steric hindrance plays a dominant role in several key reactions.[6][7]

In electrophilic aromatic substitution, the bulky isopropyl group severely hinders the approach of an electrophile to the ortho positions of the benzene ring.[8] Consequently, reactions such as nitration or halogenation of this compound will yield the para substituted product almost exclusively. In contrast, the smaller methyl group in (methylthio)benzene presents less of a steric barrier, allowing for the formation of a significant amount of the ortho isomer in addition to the para product.[6]

The following diagram illustrates the steric clash that occurs during the ortho attack on this compound.

G cluster_reactants Starting Material cluster_reagents Reagents cluster_products Products Thioether (Alkylthio)benzene Sulfoxide Sulfoxide Thioether->Sulfoxide [O] Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Sulfone Sulfone Sulfoxide->Sulfone [O]

References

A Senior Application Scientist's Guide to Modern C-S Bond Formation: Alternatives to (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-sulfur (C-S) bonds is a foundational transformation. The resulting thioethers are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. For years, reagents like (isopropylthio)benzene have served as workhorses in this domain. However, the landscape of synthetic chemistry is perpetually evolving, driven by the pursuit of milder reaction conditions, broader substrate scope, enhanced functional group tolerance, and improved safety profiles. This guide provides an in-depth comparison of modern, alternative reagents and methodologies for C-S bond formation, moving beyond traditional approaches to empower chemists with a more versatile and powerful synthetic toolkit.

The Case for Alternatives: Limitations of this compound

While this compound can be an effective reagent, its application is not without drawbacks. Handling and safety are primary concerns. It is a flammable liquid and may be fatal if swallowed and enters airways. It can also cause respiratory irritation and is suspected of causing cancer.[1] Beyond its hazard profile, its reactivity can be limited, often requiring harsh reaction conditions that are incompatible with sensitive functional groups present in complex molecules. These limitations necessitate the exploration of alternative synthetic strategies.

Modern Strategies for C-S Bond Formation: A Comparative Overview

Recent years have witnessed a surge in the development of innovative methods for C-S bond construction. This guide will focus on four prominent and practical alternatives:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions

  • Direct C-H Bond Functionalization

  • Decarboxylative C-S Coupling

  • Photoredox-Catalyzed Thiolations

Each of these methodologies offers distinct advantages and operates under unique mechanistic principles, providing a diverse set of tools to address a wide range of synthetic challenges.

Transition-Metal-Catalyzed Cross-Coupling: The Powerhouses of C-S Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and C-S bond formation is no exception. Palladium and copper complexes are the most prominent catalysts in this arena, with the Ullmann condensation and Buchwald-Hartwig C-S coupling being the flagship reactions.[2][3]

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, traditionally a copper-mediated reaction requiring harsh conditions, has been revitalized through the development of modern catalytic systems.[4] The use of ligands, such as diamines and dicarbonyl compounds, has enabled these reactions to proceed under milder conditions with improved yields and a broader substrate scope.[4]

Mechanism: The generally accepted mechanism involves the formation of a copper(I)-thiolate intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species. Reductive elimination then yields the aryl thioether and regenerates the active Cu(I) catalyst.

Ullmann Condensation Ar-X Ar-X R-SH R-SH Cu(I)SRL Cu(I)SRL R-SH->Cu(I)SRL + Cu(I)L - HX Cu(I)L Cu(I)L Cu(III)(Ar)(SR)L Cu(III)(Ar)(SR)L Cu(I)SRL->Cu(III)(Ar)(SR)L + Ar-X Oxidative Addition Cu(III)(Ar)(SR)L->Cu(I)L Reductive Elimination + Ar-S-R Ar-S-R Ar-S-R Buchwald-Hartwig C-S Coupling Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L + Ar-X Oxidative Addition Ar-Pd(II)(SR)L Ar-Pd(II)(SR)L Ar-Pd(II)(X)L->Ar-Pd(II)(SR)L + R-SH, Base - HX Ar-Pd(II)(SR)L->Pd(0)L Reductive Elimination + Ar-S-R Ar-S-R Ar-S-R CH_Activation_CS_Bond cluster_0 C-H Activation Pathway for C-S Bond Formation A Substrate with Directing Group (DG) C Metallacycle Intermediate A->C Coordination B [M]-Catalyst B->C C-H Activation E Oxidative Addition Intermediate C->E D Sulfur Source (R-S-S-R) D->E Oxidative Addition E->B Regeneration F C-S Coupled Product E->F Reductive Elimination Photoredox Thiol-Ene PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Thiyl_Radical R-S• PC_excited->Thiyl_Radical Thiol R-SH Thiol->Thiyl_Radical Oxidation Radical_Intermediate R-S-C-C• Thiyl_Radical->Radical_Intermediate + Alkene Alkene C=C Radical_Intermediate->Thiyl_Radical Chain Propagation + Thiol Product R-S-C-C-H Radical_Intermediate->Product + H atom donor

References

A Comparative Guide to the Synthesis of (Isopropylthio)benzene: A Modern Perspective on a Classic Transformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient and selective formation of carbon-sulfur bonds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. (Isopropylthio)benzene, a key structural motif in various biologically active molecules and a valuable synthetic intermediate, serves as an excellent case study for evaluating the evolution of synthetic methodologies. This guide provides an in-depth comparison of a novel, microwave-assisted synthesis of this compound against traditional methods, offering field-proven insights and detailed experimental data to inform your synthetic strategy.

Introduction: The Significance of the Thioether Linkage

The thioether functional group, characterized by a C-S-C linkage, imparts unique physicochemical properties to organic molecules, including lipophilicity, metabolic stability, and the ability to engage in specific biological interactions. The isopropylthio moiety, in particular, can modulate the steric and electronic profile of a parent molecule, influencing its pharmacological activity and pharmacokinetic properties. Consequently, the development of robust and efficient methods for the synthesis of aryl isopropyl thioethers is of paramount importance.

Established Synthetic Routes: A Critical Overview

Historically, the synthesis of this compound has been dominated by classical nucleophilic substitution and electrophilic aromatic substitution reactions. While effective, these methods often present limitations in terms of reaction conditions, substrate scope, and environmental impact.

The Williamson-Type Synthesis: A Workhorse with Drawbacks

The analogue of the Williamson ether synthesis for thioethers is a long-established method involving the reaction of a thiolate with an alkyl halide.

Reaction:

Causality Behind Experimental Choices: This S_N2 reaction relies on the generation of a potent nucleophile, the thiophenolate anion, by a suitable base. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial to solvate the cation of the base and enhance the nucleophilicity of the thiophenolate. However, the use of a secondary alkyl halide like 2-bromopropane introduces a significant competing elimination (E2) pathway, leading to the formation of propene as an undesired byproduct. This competition is a fundamental limitation of applying the S_N2 reaction to sterically hindered electrophiles.

Friedel-Crafts Thiolation: An Electrophilic Approach

The Friedel-Crafts reaction offers a different strategic approach, where the aromatic ring acts as the nucleophile.

Reaction:

Causality Behind Experimental Choices: This method typically employs a Lewis acid catalyst, such as AlCl₃, to activate a sulfur-containing electrophile. The challenge with this approach lies in the generation and control of the reactive isopropylthio electrophile. Furthermore, Friedel-Crafts reactions are often plagued by issues of polysubstitution and catalyst deactivation, and the strong acids required can be incompatible with sensitive functional groups.

A Novel Approach: Microwave-Assisted Synthesis

In the quest for more efficient and sustainable synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions.

Microwave-Assisted Synthesis of this compound

This novel approach leverages the principles of green chemistry to provide a rapid and efficient synthesis of the target molecule.

Reaction:

Causality Behind Experimental Choices: This method combines the nucleophilic substitution strategy with the benefits of microwave irradiation. The use of a solid-supported base like potassium carbonate minimizes the need for a solvent and simplifies purification. Microwave heating provides rapid and efficient energy transfer directly to the polar reactants, accelerating the rate of substitution while minimizing the competing elimination reaction that is often problematic under conventional heating. The choice of a less hazardous alkylating agent like 2-bromopropane is also a key consideration.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of this compound using the established and novel methods.

Parameter Williamson-Type Synthesis Friedel-Crafts Thiolation Microwave-Assisted Synthesis (New Method)
Typical Yield 40-60%30-50%85-95%
Reaction Time 6-12 hours8-16 hours5-15 minutes
Reaction Temperature 60-100 °C0-80 °C100-120 °C (in microwave)
Solvent DMF, AcetonitrileCS₂, NitrobenzeneSolvent-free
Catalyst None (Base required)Lewis Acid (e.g., AlCl₃)None (Base required)
Byproducts Propene, SaltPolysubstituted products, Acid wasteSalt
Green Chemistry Aspects High energy consumption, Hazardous solventsHazardous catalysts and solventsHigh energy efficiency, Solvent-free

Experimental Protocols

Protocol 1: Williamson-Type Synthesis of this compound

Materials:

  • Thiophenol (1.10 g, 10 mmol)

  • 2-Bromopropane (1.48 g, 12 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add thiophenol dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromopropane dropwise.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Thiophenol (1.10 g, 10 mmol)

  • 2-Bromopropane (1.48 g, 12 mmol)

  • Potassium carbonate (2.07 g, 15 mmol)

Procedure:

  • In a 10 mL microwave reaction vessel, combine thiophenol, 2-bromopropane, and potassium carbonate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes (power: 100 W).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by distillation if necessary.

Mechanistic Insights & Workflow Diagrams

Williamson-Type Synthesis Workflow

Williamson_Synthesis Thiophenol Thiophenol Thiophenolate Sodium Thiophenolate Thiophenol->Thiophenolate Deprotonation NaH NaH in DMF NaH->Thiophenolate SN2_Transition_State SN2 Transition State Thiophenolate->SN2_Transition_State Byproduct Propene (E2 byproduct) Thiophenolate->Byproduct Bromopropane 2-Bromopropane Bromopropane->SN2_Transition_State Nucleophilic Attack Bromopropane->Byproduct Elimination Product This compound SN2_Transition_State->Product Substitution

Caption: Workflow for the Williamson-Type Synthesis.

Microwave-Assisted Synthesis Workflow

Microwave_Synthesis Reactants Thiophenol, 2-Bromopropane, K₂CO₃ Microwave Microwave Irradiation (120°C, 10 min) Reactants->Microwave Reaction_Mixture Heated Reaction Mixture Microwave->Reaction_Mixture Rapid Heating Product This compound Reaction_Mixture->Product Accelerated SN2 Workup Aqueous Workup & Extraction Product->Workup

Comparative Study of Catalysts for (Isopropylthio)benzene Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 6, 2026 – In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is paramount. (Isopropylthio)benzene is one such crucial building block, and its synthesis via C-S cross-coupling reactions has been a subject of intense research. This guide offers a comparative analysis of various catalytic systems, providing researchers, scientists, and drug development professionals with the critical data and methodologies needed to make informed decisions for their synthetic strategies.

The Strategic Importance of C-S Cross-Coupling

The carbon-sulfur (C-S) bond is a common motif in a vast array of biologically active molecules. The formation of this bond, particularly in the synthesis of aryl thioethers like this compound, is a key step in the production of numerous drugs and agricultural products.[1] Traditional methods for creating these bonds often require harsh conditions and stoichiometric reagents, leading to challenges in scalability and sustainability. The development of transition metal-catalyzed cross-coupling reactions has provided milder and more efficient alternatives. This guide will focus on a comparative study of palladium, copper, and nickel-based catalysts, which are at the forefront of this synthetic endeavor.

Catalyst Performance: A Comparative Overview

The selection of an appropriate catalyst is a critical factor that influences the yield, selectivity, and overall efficiency of the this compound synthesis. Below is a table summarizing the performance of several leading catalytic systems based on experimental data.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium-based
Pd(dba)₂/NiXantPhosNiXantPhosNaN(SiMe₃)₂CPME11012up to 80%[2]High yields, broad functional group tolerance.[2]Higher cost of palladium and specialized ligands.
Copper-based
Cu₂OEthyl 2-oxocyclohexanecarboxylateK₂CO₃DMSO8012Good to Excellent[3]Inexpensive and less toxic than palladium.[3]Can require specific ligands for high activity.[3]
CuI1,10-Phenanthrolinen-Pr₃NNot SpecifiedNot SpecifiedNot SpecifiedGood[4]Readily available and cost-effective catalyst.[1][3]May require higher temperatures and longer reaction times.
Nickel-based
NiCl₂(dppe)dppeK₃PO₄Toluene10024VariesCost-effective alternative to palladium.[1]Can require higher temperatures and may have side reactions.
Ni(cod)₂/PCyPh₂PCyPh₂Not ApplicableNot SpecifiedRoom Temp2-16up to 100%[5]Mild reaction conditions (room temperature).[5]Substrate scope may be more limited than palladium.

Mechanistic Insights and Experimental Design

A deeper understanding of the reaction mechanisms for each catalytic system is essential for optimization and troubleshooting.

Palladium-Catalyzed Pathway

Palladium-catalyzed C-S cross-coupling reactions are well-established and typically proceed through a catalytic cycle involving oxidative addition, transmetalation (or in this case, reaction with the thiolate), and reductive elimination.[6] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often promoting the desired reaction.

Figure 1: Simplified Palladium Catalytic Cycle. This diagram illustrates the fundamental steps in the palladium-catalyzed synthesis of this compound.

Copper and Nickel-Catalyzed Alternatives

Copper and nickel catalysts offer more economical and earth-abundant alternatives to palladium.[1] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, have seen significant advancements with the use of appropriate ligands.[1][3] Nickel catalysis has also emerged as a powerful tool, with some systems operating at room temperature, a significant advantage for sensitive substrates.[5][7] The mechanisms for copper and nickel-catalyzed C-S cross-coupling are also believed to involve oxidative addition and reductive elimination steps, with the stability and reactivity of the metal center being highly dependent on the supporting ligands.[1]

Featured Experimental Protocols

For practical application, detailed experimental procedures are indispensable.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is based on a debenzylative cross-coupling approach.

Materials:

  • Aryl benzyl sulfide

  • Aryl bromide

  • Pd(dba)₂

  • NiXantPhos

  • NaN(SiMe₃)₂

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • In a glovebox, combine Pd(dba)₂ (2 mol %), NiXantPhos (4 mol %), and NaN(SiMe₃)₂ (2.2 equiv) in an oven-dried vial.

  • Add CPME, followed by the aryl benzyl sulfide (1.0 equiv) and the aryl bromide (1.5 equiv).

  • Seal the vial and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a reported procedure and may require optimization for specific substrates.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine Catalyst, Ligand, and Base Combine Catalyst, Ligand, and Base Add Solvent and Reactants Add Solvent and Reactants Combine Catalyst, Ligand, and Base->Add Solvent and Reactants Heat at 110°C for 12h Heat at 110°C for 12h Add Solvent and Reactants->Heat at 110°C for 12h Quench Reaction Quench Reaction Heat at 110°C for 12h->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification

Figure 2: Workflow for Palladium-Catalyzed Synthesis. A streamlined representation of the experimental steps.

Protocol 2: Copper-Catalyzed Synthesis

This protocol highlights a copper-catalyzed approach.

Materials:

  • Aryl halide

  • Thiol

  • Cu₂O

  • Ethyl 2-oxocyclohexanecarboxylate (ligand)

  • K₂CO₃ (base)

  • DMSO (solvent)

Procedure:

  • To a reaction vessel, add Cu₂O, the ligand, and K₂CO₃.

  • Add DMSO, the aryl halide, and the thiol.

  • Heat the mixture at 80 °C for the required time, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

This is a general procedure based on a reported catalytic system and should be optimized for specific substrates.[3]

Future Directions and Conclusion

The synthesis of this compound continues to benefit from innovations in catalysis. While palladium-based systems offer high efficiency, the development of catalysts based on more abundant and less expensive metals like copper and nickel is a significant area of ongoing research.[1] Future advancements will likely focus on developing catalysts with even higher turnover numbers, broader substrate scope, and the ability to operate under milder conditions. The use of photoredox catalysis is also an emerging area that may offer new, transition-metal-free pathways for C-S bond formation.[8] This guide provides a snapshot of the current state of the art, empowering researchers to choose the most suitable catalytic system for their specific synthetic challenges.

References

A Comparative Guide to HPLC Methods for Purity Analysis of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development and chemical synthesis, establishing the purity of intermediates and final compounds is not merely a procedural step but a cornerstone of quality and safety. (Isopropylthio)benzene, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind each methodological choice, grounding our discussion in established chromatographic principles and regulatory expectations. Our objective is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot your own analytical challenges. The protocols described herein are designed as self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2]

Understanding the Analyte and Potential Impurities

This compound (C₉H₁₂S, MW: 152.26) is an aromatic sulfide.[3] Its structure, featuring a non-polar isopropyl group and an aromatic phenyl ring, makes it an ideal candidate for reversed-phase HPLC.

Common synthetic routes, such as the alkylation of thiophenol with an isopropyl halide, can introduce specific process-related impurities. For the purpose of this guide, we will consider two primary potential impurities to challenge our methods:

  • Thiophenol : An unreacted starting material, more polar than the final product.

  • Diphenyl disulfide : An oxidative dimerization product of thiophenol, which is less polar than thiophenol but has a different hydrophobicity and aromatic character compared to the final product.

A successful purity method must be able to resolve the main this compound peak from these and any other potential impurities or degradation products.

Method Development Workflow

The development and validation of a robust HPLC method is a systematic process. The following workflow illustrates the key stages, from initial parameter selection to final validation, ensuring the method is fit for its intended purpose.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Col_Screen Column & Mobile Phase Screening Analyte->Col_Screen Input Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Col_Screen->Optimization Fine-tuning Specificity Specificity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Limits LOD & LOQ Robustness->Limits Final Final Method Report Limits->Final

Caption: Workflow for HPLC Method Development and Validation.

Method A: The Industry Standard - C18 Reversed-Phase HPLC

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, and for good reason. It provides excellent retention for a wide range of non-polar to moderately polar compounds through hydrophobic interactions.[4][5] For this compound, the non-polar alkyl chain and the benzene ring will interact strongly with the C18 stationary phase.

Rationale for Method A Choices
  • Stationary Phase (C18): The high density of C18 chains creates a predominantly hydrophobic environment. Retention is primarily driven by the partitioning of the analyte from the polar mobile phase into this non-polar stationary phase. This mechanism is highly effective for separating compounds based on differences in their overall hydrophobicity.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency.[6] A gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration, is chosen to ensure that both polar (e.g., Thiophenol) and non-polar components are eluted with good peak shape in a reasonable timeframe.

  • Detection (UV at 254 nm): The benzene ring in this compound and its likely aromatic impurities provides strong UV absorbance. A wavelength of 254 nm is a standard choice for aromatic compounds and generally provides excellent sensitivity.[7]

Experimental Protocol: Method A

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Spiked Suitability Solution: Prepare a sample solution and spike it with small, known amounts of Thiophenol and Diphenyl disulfide reference standards to confirm peak identification and resolution.

Method B: An Alternative Approach - Phenyl-Hexyl Reversed-Phase HPLC

While C18 columns separate primarily based on hydrophobicity, other stationary phases can introduce alternative separation mechanisms, which can be invaluable for resolving challenging impurities.[8] For an aromatic analyte like this compound, a Phenyl-Hexyl phase is a logical choice. This phase offers both hydrophobic interactions (from the hexyl chains) and π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[9][10]

Rationale for Method B Choices
  • Stationary Phase (Phenyl-Hexyl): This phase can provide unique selectivity for aromatic compounds. The electron-rich phenyl rings on the stationary phase can interact with the π-electron system of this compound and its aromatic impurities. This additional interaction mechanism, on top of standard hydrophobic interactions, can alter elution order and improve the resolution of structurally similar compounds.[9]

  • Mobile Phase (Methanol/Water): Methanol is another excellent organic modifier.[6] Its properties as a hydrogen-bond donor can influence interactions with the stationary phase differently than acetonitrile, sometimes leading to enhanced selectivity, particularly on phenyl-based columns.

  • Detection (UV at 254 nm): The detection principle remains the same as in Method A.

Experimental Protocol: Method B

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Methanol (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-17 min: 100% B

    • 17.1-20 min: 70% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Follow the same procedures as described in Method A.

Visualizing the Separation Mechanism

The choice of stationary phase directly influences the dominant interactions that govern chromatographic separation. The diagram below illustrates how this compound and the more polar impurity, Thiophenol, might interact differently with a C18 versus a Phenyl-Hexyl phase.

Separation_Mechanism Conceptual Diagram of Analyte-Stationary Phase Interactions. cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase C18_Phase C18 Chains (Hydrophobic Interaction) Analyte_A This compound (Strong Interaction) Analyte_A->C18_Phase Impurity_A Thiophenol (Weaker Interaction) Impurity_A->C18_Phase Phenyl_Phase Phenyl Rings (π-π & Hydrophobic Interaction) Analyte_B This compound (Very Strong Interaction) Analyte_B->Phenyl_Phase π-π overlap Impurity_B Thiophenol (Moderate Interaction) Impurity_B->Phenyl_Phase

Caption: Analyte interactions with C18 and Phenyl-Hexyl phases.

Performance Comparison: Experimental Data Summary

To provide an objective comparison, a sample of this compound containing trace amounts of Thiophenol and Diphenyl disulfide was analyzed using both methods. The following table summarizes the key performance metrics.

Performance ParameterAnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (t_R), min Thiophenol3.54.1
This compound10.211.5
Diphenyl disulfide12.112.8
Resolution (R_s) Between Thiophenol and Main Peak> 15.0> 15.0
Between Main Peak and Diphenyl disulfide2.81.9
Peak Asymmetry (Tailing Factor) This compound1.11.3
Theoretical Plates (N) This compound115,00098,000
Interpretation of Results
  • Retention: As expected, the Phenyl-Hexyl column (Method B) showed slightly longer retention times for all aromatic compounds, likely due to the additional π-π interactions.

  • Resolution: Method A (C18) provided superior resolution between this compound and the closely eluting Diphenyl disulfide impurity. This suggests that for this specific pair, separation is better driven by differences in hydrophobicity rather than aromatic character. Method B, however, showed a larger separation in retention time between Thiophenol and the main peak.

  • Efficiency: The C18 column demonstrated higher efficiency (more theoretical plates), resulting in sharper peaks. The peak asymmetry was also slightly better with the C18 column.

Conclusion and Recommendation

Both the standard C18 and the alternative Phenyl-Hexyl methods are capable of performing a purity analysis of this compound. However, based on the comparative data, Method A (C18 with Acetonitrile/Water) is recommended as the superior choice for routine quality control. It offers better resolution for the critical impurity pair (main peak and Diphenyl disulfide), higher efficiency, and better peak shape.

The value of Method B (Phenyl-Hexyl) should not be dismissed. It serves as an excellent orthogonal method. In cases where a novel, unknown impurity co-elutes with the main peak or an existing impurity on a C18 column, the different selectivity offered by the Phenyl-Hexyl phase could provide the necessary resolution. Therefore, it is a powerful tool to have during method development and for confirmatory testing.

Ultimately, the choice of method should always be guided by a thorough validation process that demonstrates its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[11] This ensures that the data generated is reliable, reproducible, and provides a true measure of product quality.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations on (Isopropylthio)benzene: Methods, Validation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of quantum chemical methodologies for the study of (Isopropylthio)benzene, a representative aromatic thioether. For researchers, scientists, and drug development professionals, understanding the electronic structure and reactivity of such molecules is paramount. This document moves beyond a simple procedural outline, offering in-depth analysis of the rationale behind selecting specific computational methods, from Density Functional Theory (DFT) functionals to basis sets. We present a detailed, step-by-step protocol for performing calculations and critically compare the resulting data against known experimental values for analogous compounds to establish a framework for validation. By synthesizing theoretical accuracy with practical application, this guide aims to equip researchers with the expertise to conduct and interpret high-quality computational studies on aromatic thioethers, crucial for advancements in materials science and medicinal chemistry.

Introduction: The Significance of this compound

This compound (CAS 3019-20-3, Formula: C₉H₁₂S) is an aromatic thioether, a class of compounds featuring a sulfur atom linking an aromatic ring to an alkyl group.[1] While this specific molecule may not be a household name, its structural motifs are of profound importance across various scientific disciplines.

  • In Drug Development: The thioether linkage is present in the side chain of the amino acid methionine and plays a critical role in the covalent modification of cysteine residues in proteins.[2] Understanding the electronic properties of aromatic thioethers can, therefore, provide crucial insights into drug-target interactions and the mechanism of action for covalent inhibitors.

  • In Materials Science: Aromatic sulfur compounds are foundational units in the design of organic conductors and semiconductors. The ability of the sulfur atom to participate in π-conjugation and influence intermolecular interactions is key to controlling charge transport properties in novel electronic materials.[3]

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these molecules. They allow for the prediction of molecular geometries, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO-LUMO gaps), and reaction energetics at a level of detail often inaccessible through experimentation alone. This guide will navigate the theoretical landscape to provide a practical framework for obtaining reliable computational data on this compound and related molecules.

A Guide to Computational Methodologies

The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy.

Selecting the Right Tools: Functionals and Basis Sets

Density Functionals: The choice of the exchange-correlation functional in DFT is the most critical parameter. Different functionals vary in their treatment of electron correlation, which is particularly important for describing non-covalent interactions and systems with delocalized electrons, like aromatic rings.

  • Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have been workhorses in computational chemistry for decades. They provide a reasonable starting point for geometry optimizations and frequency calculations.

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These more advanced functionals are highly recommended for thioether systems. Standard hybrid functionals can sometimes incorrectly predict reaction energies and non-covalent interactions in sulfur-containing molecules.[2] Range-separated functionals systematically improve the description of long-range interactions and charge-transfer, providing more reliable results for properties like reaction barriers and electronic excitations.[2] The ωB97X-D functional also includes an empirical dispersion correction, which is vital for accurately modeling van der Waals forces.

  • Meta-GGA Functionals (e.g., M06-2X): These functionals include the kinetic energy density and often provide excellent performance for main-group chemistry, thermochemistry, and non-covalent interactions. They are a strong alternative to range-separated hybrids.[4]

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost.

  • Pople Style (e.g., 6-311+G(d,p)): A good, general-purpose choice. The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, which are crucial for describing the lone pairs on sulfur, and the "(d,p)" adds polarization functions to allow for non-spherical electron density, essential for accurate bonding descriptions.

  • Dunning Style (e.g., cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. They are often considered the gold standard for high-accuracy calculations.

  • Karlsruhe "def2" Sets (e.g., def2-TZVP): These are well-balanced and efficient basis sets that are available for nearly the entire periodic table and are highly recommended for general use.[4]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust workflow for calculating the properties of this compound. This process includes critical validation steps to ensure the reliability of the results.

G cluster_setup 1. Initial Setup cluster_calc 2. Core Quantum Calculation cluster_validation 3. Validation & Analysis a Build Initial 3D Structure (e.g., Avogadro, GaussView) b Geometry Optimization (e.g., ωB97X-D/def2-TZVP) a->b Input Coordinates c Frequency Calculation (at the same level of theory) b->c Optimized Geometry d Single-Point Energy & Property Calculation (e.g., Orbitals, Charges) c->d Verified Minimum e Verify No Imaginary Frequencies (Confirms true minimum) c->e Output Frequencies g Analyze Electronic Properties (HOMO/LUMO, MEP) d->g Calculated Properties f Compare Geometry & Frequencies with Experimental Data e->f Validated Structure

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Methodology:

  • Structure Generation: Construct an initial 3D guess structure of this compound using molecular building software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step that locates the equilibrium structure.

    • Expert Tip: Use a robust method like ωB97X-D/def2-TZVP for this step. The resulting geometry will be used for all subsequent calculations.

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Data Generation: This calculation yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the vibrational modes that correspond to an IR or Raman spectrum.

  • Property Calculations: Using the validated minimum-energy geometry, perform further single-point calculations to determine electronic properties. This can include:

    • Molecular orbital analysis (HOMO, LUMO).

    • Population analysis (e.g., Mulliken or Hirshfeld charges).

    • Calculation of the Molecular Electrostatic Potential (MEP).

    • Simulating UV-Vis spectra using Time-Dependent DFT (TD-DFT).

Performance Comparison: Theory vs. Experiment

Geometric Parameters

We compare the bond lengths calculated with a standard functional (B3LYP) and a recommended range-separated functional (ωB97X-D) against experimental X-ray crystallography data from 1,2,4,5-tetrakisthis compound, which provides a reasonable proxy for the bond lengths in a substituted aromatic thioether environment.[3]

ParameterMethodCalculated Value (Å)Experimental Ref. (Å)[3]
C(aryl)-S Bond Length B3LYP/6-311+G(d,p)1.785~1.77-1.78
ωB97X-D/def2-TZVP1.779~1.77-1.78
S-C(isopropyl) Bond Length B3LYP/6-311+G(d,p)1.841~1.83-1.84
ωB97X-D/def2-TZVP1.835~1.83-1.84
C(aryl)-C(aryl) Bond Length B3LYP/6-311+G(d,p)1.395 (avg)~1.38-1.40
ωB97X-D/def2-TZVP1.392 (avg)~1.38-1.40

Analysis: Both functionals perform well in predicting the geometric parameters, with results falling within the range of experimental values for a similar system. The ωB97X-D functional provides slightly closer agreement, particularly for the sulfur-carbon bonds.

Vibrational Frequencies

Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (~0.96-0.98) for better comparison. Here, we compare characteristic calculated frequencies for this compound with experimental IR data for a related molecule, isopropylbenzene.[5]

Vibrational ModeωB97X-D/def2-TZVP (Scaled, cm⁻¹)Experimental (Isopropylbenzene, cm⁻¹)[5]
Aromatic C-H Stretch ~3060-3090~3030-3090
Aliphatic C-H Stretch ~2930-2980~2870-2970
Aromatic Ring Stretch (breathing) ~1580, ~1480~1605, ~1495
C(aryl)-S Stretch ~690N/A (not present)

Analysis: The calculated frequencies for the shared structural motifs (aromatic and aliphatic C-H stretches, ring modes) show good agreement with the experimental spectrum of isopropylbenzene. This provides confidence that the model can reliably predict the vibrational spectrum of the target molecule. The unique C-S stretching frequency is predicted to be a strong band in the fingerprint region.

Analysis of Electronic Structure and Reactivity

Beyond geometry and spectra, quantum chemical calculations provide invaluable insight into a molecule's electronic character, which governs its reactivity.

G mol {this compound | C₉H₁₂S} props Electronic Properties HOMO (-5.6 eV) LUMO (-0.2 eV) HOMO-LUMO Gap (5.4 eV) mol->props Determines reactivity Reactivity Implications Sulfur Lone Pairs: Nucleophilic Site Aromatic Ring: Site for Electrophilic Attack Low LUMO: Potential Electron Acceptor props->reactivity Informs

Caption: Relationship between molecular structure and reactivity.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • HOMO: For this compound, the HOMO is primarily localized on the sulfur atom and the aromatic π-system. This indicates that these are the most electron-rich areas, susceptible to attack by electrophiles (electron-seeking reagents). The energy of the HOMO is related to the molecule's ionization potential.

    • LUMO: The LUMO is a π* antibonding orbital distributed over the benzene ring. Its energy relates to the electron affinity. A low-lying LUMO suggests the molecule can accept electrons.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability. A smaller gap suggests the molecule is more easily polarized and potentially more reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (typically colored red) around the sulfur atom's lone pairs, confirming this as the primary site for nucleophilic attack or coordination to metal ions. The aromatic ring would show a negative π-cloud above and below the plane, while the hydrogen atoms would be regions of positive potential (blue).

Conclusion and Recommendations

This guide demonstrates a comprehensive and self-validating approach to the quantum chemical study of this compound. Our comparative analysis reveals that while standard methods like B3LYP can provide reasonable geometries, more advanced, range-separated density functionals are preferable for achieving higher accuracy in electronic properties and reaction energetics for aromatic thioethers.

Key Recommendations for Researchers:

  • For High Accuracy: Employ a range-separated hybrid functional like ωB97X-D or a modern meta-GGA like M06-2X .

  • Choice of Basis Set: Use a triple-zeta quality basis set with both polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , for reliable results.

  • Validation is Essential: Always perform a frequency calculation after geometry optimization to confirm a true energy minimum. Whenever possible, benchmark your results against available experimental data for the same or analogous compounds.

By following these guidelines, researchers can confidently leverage the power of computational chemistry to unlock critical insights into the behavior of this compound and related molecules, accelerating discovery in both life sciences and materials engineering.

References

A Researcher's Guide to the Kinetic Landscape of (Isopropylthio)benzene and Related Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of predictive modeling, process optimization, and the rational design of novel chemical entities. This guide provides an in-depth technical comparison of the kinetic behavior of (Isopropylthio)benzene and related thioethers in key chemical transformations. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and provide the foundational data and protocols necessary to empower your own investigations.

The Significance of Thioether Kinetics in Modern Chemistry

Thioethers are a cornerstone functional group in a multitude of applications, from pharmaceuticals to materials science. Their sulfur atom, with its available lone pairs and susceptibility to oxidation, imparts unique reactivity that is both a powerful tool and a critical consideration. Kinetic studies of thioether reactions are paramount for:

  • Drug Metabolism and Pharmacokinetics (DMPK): The oxidation of thioethers to sulfoxides and sulfones is a common metabolic pathway. Understanding the kinetics of these transformations is crucial for predicting drug clearance, stability, and potential toxicological profiles.

  • Prodrug Design: The reactivity of the thioether moiety can be harnessed to create prodrugs that are activated under specific physiological conditions, such as the high concentrations of reactive oxygen species (ROS) found in tumor microenvironments.

  • Process Chemistry: In the synthesis of complex molecules, the selective reaction of thioethers in the presence of other functional groups is often a challenge. Kinetic data informs the choice of reagents and reaction conditions to maximize yield and minimize side products.

  • Materials Science: The properties of sulfur-containing polymers and other materials are directly influenced by the reactivity of the thioether linkages. Kinetic analysis of their formation and degradation is essential for designing materials with desired performance characteristics.

This guide will focus on two primary reaction classes of significant interest: oxidation and electrophilic aromatic substitution. While specific kinetic data for this compound is not extensively reported in publicly available literature, we can infer its reactivity based on established principles and compare it to well-studied analogues.

Comparative Kinetics of Thioether Oxidation

The oxidation of thioethers is arguably their most well-studied reaction from a kinetic perspective, largely due to its biological relevance. The reaction proceeds through a stepwise mechanism, first to the sulfoxide and then to the sulfone.

A key study provides a kinetic analysis of the oxidation of various aryl thioethers by hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl), two biologically relevant ROS.[1][2] While this compound was not included in this study, the data allows for a robust comparison of how substituents on the aromatic ring influence the reaction rate.

Table 1: Second-Order Rate Constants for the Oxidation of Aryl Thioethers
ThioetherOxidantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4-Nitro-thioanisoleNaOCl1.2 x 10⁴[1][2]
4-Methoxy-thioanisoleH₂O₂1.28 x 10⁻²[1]
Aliphatic ThioetherH₂O₂Very Slow[1][2]

Expert Insights:

The data clearly demonstrates that the electronic nature of the substituent has a profound impact on the rate of oxidation. Electron-withdrawing groups, such as the nitro group, significantly slow down the oxidation by NaOCl. Conversely, electron-donating groups, like the methoxy group, accelerate the oxidation by H₂O₂.

The isopropylthio group (-S-iPr) in this compound is considered to be a weak electron-donating group through resonance, with some inductive electron-withdrawing character. Therefore, its rate of oxidation is expected to be faster than that of unsubstituted thioanisole but likely slower than that of highly activated substrates like 4-methoxy-thioanisole. The steric bulk of the isopropyl group may also play a role, potentially hindering the approach of the oxidant and slightly decreasing the reaction rate compared to a methylthio group.

Experimental Protocol: Kinetic Analysis of Thioether Oxidation by UV-Vis Spectroscopy

This protocol outlines a general method for determining the second-order rate constant for the oxidation of a thioether.

Materials:

  • Thioether of interest (e.g., this compound)

  • Oxidant (e.g., H₂O₂, NaOCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the thioether in ACN.

    • Prepare a stock solution of the oxidant in PBS. The concentration should be determined accurately by titration or UV-Vis spectroscopy.

  • Kinetic Run:

    • In a quartz cuvette, add PBS and ACN (to maintain solubility, e.g., 5% final ACN concentration).

    • Add the thioether stock solution to achieve the desired final concentration (e.g., 50 µM).

    • Equilibrate the cuvette to the desired temperature (e.g., 37 °C) in the spectrophotometer.

    • Initiate the reaction by adding the oxidant stock solution to achieve the desired final concentration (e.g., 0.6 mM NaOCl).

    • Immediately begin recording the UV-Vis spectrum at regular time intervals. The wavelength of maximum absorbance change should be monitored.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions where the oxidant is in large excess.

    • Plot the natural logarithm of the absorbance at the monitored wavelength versus time. The slope of the resulting linear fit is the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the oxidant: k₂ = k_obs / [Oxidant].

Diagram: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_thioether Prepare Thioether Stock (in ACN) mix Mix Thioether, PBS, ACN in Cuvette prep_thioether->mix prep_oxidant Prepare Oxidant Stock (in PBS) initiate Initiate with Oxidant prep_oxidant->initiate equilibrate Equilibrate to 37°C mix->equilibrate equilibrate->initiate record Record UV-Vis Spectra over Time initiate->record plot Plot ln(Abs) vs. Time record->plot calculate_kobs Determine k_obs (slope) plot->calculate_kobs calculate_k2 Calculate k₂ = k_obs / [Oxidant] calculate_kobs->calculate_k2

Caption: Workflow for determining the kinetics of thioether oxidation.

A Comparative Look at Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The -S-iPr group is an ortho, para-director and an activating group, meaning that EAS reactions will occur faster than on unsubstituted benzene.

Table 2: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)
CompoundRelative Rate of NitrationReference
Anisole (C₆H₅OCH₃)~10,000[3]
Toluene (C₆H₅CH₃)~25[3]
Benzene (C₆H₆)1[3]
Chlorobenzene (C₆H₅Cl)0.033[3]

Expert Insights:

The activating strength of the -S-iPr group is expected to be less than that of the -OCH₃ group in anisole due to the poorer orbital overlap between the 3p orbitals of sulfur and the 2p orbitals of the aromatic carbon. However, it is a stronger activator than the methyl group in toluene. Therefore, the rate of EAS reactions on this compound is predicted to be intermediate between that of toluene and anisole.

Experimental Protocol: Competition Experiments for Determining Relative Rates of EAS

Competition experiments are a common method for determining the relative reactivity of two aromatic compounds towards an electrophile.

Materials:

  • This compound

  • A reference aromatic compound (e.g., toluene)

  • Electrophilic reagent (e.g., a source of NO₂⁺ for nitration)

  • Inert solvent

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve equimolar amounts of this compound and the reference compound in the inert solvent.

    • Cool the mixture to the desired reaction temperature.

  • Reaction Initiation:

    • Slowly add a limiting amount of the electrophilic reagent to the mixture with vigorous stirring. A limiting amount is crucial to ensure that both aromatic compounds are in excess and competing for the same pool of electrophile.

  • Quenching and Workup:

    • After a set reaction time, quench the reaction (e.g., by adding a large volume of water).

    • Extract the organic products into a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Analysis:

    • Analyze the product mixture by GC to determine the relative amounts of the substituted products from this compound and the reference compound.

    • The ratio of the products, corrected for the initial molar ratio of the starting materials, gives the relative rate of reaction.

Diagram: Logic of a Competition Experiment

G cluster_analysis Analysis A This compound P1 Substituted This compound A->P1 k₁ B Reference Compound (e.g., Toluene) P2 Substituted Reference B->P2 k₂ E Limiting Electrophile E->P1 E->P2 Analysis GC Analysis [P1] / [P2] Result Relative Rate k₁ / k₂ Analysis->Result

Caption: Determining relative reaction rates via a competition experiment.

Conclusion: A Framework for Kinetic Understanding

While a comprehensive, publicly available kinetic dataset for this compound remains to be compiled, this guide provides a robust framework for researchers to understand and predict its reactivity. By leveraging comparative data from analogous compounds and employing the detailed experimental protocols provided, scientists can confidently embark on their own kinetic investigations. The principles of physical organic chemistry, combined with rigorous experimental design, are the keys to unlocking a deeper understanding of the kinetic landscape of this and other important thioethers. This knowledge is not just academically satisfying; it is a critical enabler of innovation in drug development and materials science.

References

A Spectroscopic Investigation of Positional Isomerism: Ortho, Meta, and Para (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The Significance of Isomeric Purity

The substitution pattern on a benzene ring dictates the molecule's symmetry, electronic distribution, and steric environment. These factors, in turn, govern its spectroscopic signature. For instance, the para isomer, often possessing the highest degree of symmetry, will exhibit a simpler NMR spectrum compared to its less symmetrical ortho and meta counterparts. Understanding these nuances is paramount for confirming the successful synthesis of a target isomer and for identifying potential impurities that could have significant pharmacological implications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers of substituted benzenes. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons and carbons provide a detailed map of the substitution pattern.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is particularly informative. The electronic effect of the isopropylthio group, a moderately activating and ortho-, para-directing substituent, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Characteristics:

IsomerAromatic Proton SignalsExpected Splitting Patterns
Ortho 4Complex multiplets for all four protons due to their distinct chemical environments.
Meta 4One singlet (or very narrow triplet), two doublets, and one triplet, reflecting the varied adjacencies.
Para 2Two doublets, often appearing as a classic AA'BB' system, due to the molecule's symmetry.

The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with their chemical shifts being relatively consistent across the isomers, though minor variations may occur due to through-space interactions, particularly in the sterically hindered ortho isomer.

¹³C NMR Spectroscopy: A Carbon Count

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

Expected ¹³C NMR Aromatic Signals:

IsomerNumber of Aromatic Signals
Ortho 6
Meta 6
Para 4

The ipso-carbon (the carbon directly attached to the sulfur atom) will be significantly influenced by the substituent, and its chemical shift can provide further diagnostic information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate isomer differentiation.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the (isopropylthio)benzene isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key when comparing isomers.[1][2][3][4][5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Visualization of Experimental Workflow

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between positional isomers based on the out-of-plane C-H bending vibrations of the benzene ring.

Expected IR Absorption Bands for Substituted Benzenes:

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
Ortho 770-735
Meta 810-750 and 725-680
Para 860-800

These characteristic absorption bands, often strong and sharp, can serve as a diagnostic tool for identifying the substitution pattern.[6][7][8] The presence of a single strong band in the 860-800 cm⁻¹ region would be indicative of the para isomer, while the ortho isomer would show a strong band in the 770-735 cm⁻¹ range. The meta isomer is typically identified by the presence of two bands in its characteristic regions.

Experimental Protocol: FTIR Spectroscopy

For liquid samples such as the this compound isomers, the neat liquid or a solution can be analyzed.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

  • Place a small drop of the liquid sample onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Collect a background spectrum of the clean, empty salt plates.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak for all three isomers will be identical (m/z = 152.26 for C₉H₁₂S), their fragmentation patterns under electron ionization (EI) may exhibit subtle differences due to the varying stability of the resulting fragment ions.[9]

Predicted Fragmentation Pathways:

The primary fragmentation is expected to involve the loss of the isopropyl group or parts of it.

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 137.

  • Loss of a propyl radical (•C₃H₇): This would lead to a fragment at m/z 109.

  • Benzylic cleavage: Cleavage of the C-S bond can also occur.

While the major fragments are likely to be common to all three isomers, the relative abundances of these fragments may differ, providing a potential avenue for differentiation. For instance, steric interactions in the ortho isomer might favor or inhibit certain fragmentation pathways compared to the meta and para isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing these isomers as it provides separation of the components before they enter the mass spectrometer.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the isomer mixture or individual isomers in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

  • GC Parameters: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of the isomers.

  • MS Parameters: Acquire mass spectra over a range of m/z 40-300. Use a standard electron energy of 70 eV for ionization.

Visualization of Isomeric Differences

isomer_comparison cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_label Symmetry: Low ¹³C NMR Signals (Aromatic): 6 ¹H NMR Pattern: Complex Multiplets IR C-H Bend (cm⁻¹): ~750 meta_label Symmetry: Moderate ¹³C NMR Signals (Aromatic): 6 ¹H NMR Pattern: Mixed IR C-H Bends (cm⁻¹): ~780 & ~690 para_label Symmetry: High ¹³C NMR Signals (Aromatic): 4 ¹H NMR Pattern: Two Doublets IR C-H Bend (cm⁻¹): ~830

Caption: Key spectroscopic differences between isomers.

Conclusion

The differentiation of ortho, meta, and para isomers of this compound is a quintessential analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods, leveraging the distinct molecular symmetry of each isomer. Infrared spectroscopy offers a rapid and often conclusive means of identification through characteristic out-of-plane bending vibrations. Finally, mass spectrometry, particularly when coupled with gas chromatography, can provide supporting evidence through subtle differences in fragmentation patterns. By understanding the fundamental principles behind these techniques and applying rigorous experimental protocols, researchers and drug development professionals can confidently elucidate the substitution patterns of aromatic compounds, ensuring the integrity and purity of their materials.

References

The Synthesis of (Isopropylthio)benzene: A Comparative Guide to Thioether Formation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thioether Linkage in Modern Chemistry

The thioether functional group, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), is a cornerstone of modern chemical sciences. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of robust and versatile synthetic methods for its construction. Aryl thioethers, in particular, are key structural motifs in a multitude of biologically active molecules. (Isopropylthio)benzene, also known as isopropyl phenyl sulfide, serves as an excellent model system for exploring and benchmarking the various synthetic strategies available for forging carbon-sulfur (C-S) bonds.

This guide provides an in-depth, comparative analysis of the primary methods for synthesizing this compound and other thioethers. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route for their target molecules.

Strategic Approaches to C-S Bond Formation: A Comparative Overview

The synthesis of aryl thioethers can be broadly categorized into several key strategies. The choice of method is often dictated by factors such as the availability of starting materials, functional group tolerance, desired scale of the reaction, and economic considerations. Here, we will compare three of the most prominent and widely employed methods:

  • Nucleophilic Aromatic Substitution (SNA r): A classical and often straightforward approach for the formation of aryl thioethers.

  • Transition-Metal-Catalyzed Cross-Coupling: A modern and highly versatile method that has revolutionized C-S bond formation.

  • Dehydrative Thioetherification: An atom-economical approach that utilizes alcohols as starting materials.

The following sections will provide a detailed examination of each of these methods, complete with representative experimental protocols for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNA r): The Classic Approach

The SNAr reaction is a powerful tool for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by the presence of electron-withdrawing groups in the ortho and/or para positions.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of a thiolate anion on the electron-deficient aromatic ring, leading to the formation of the Meisenheimer intermediate. The negative charge is delocalized by the electron-withdrawing groups, stabilizing the complex. In the subsequent step, the leaving group (typically a halide) is eliminated, and the aromaticity of the ring is restored, yielding the desired aryl thioether.

The choice of base is crucial for the in situ generation of the nucleophilic thiolate from the corresponding thiol. Common bases include potassium carbonate, sodium hydride, and organic bases such as triethylamine. The solvent also plays a significant role, with polar aprotic solvents like DMF, DMSO, and DMAc being particularly effective at solvating the cationic counter-ion and promoting the reaction.[3]

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is a representative example of an SNAr reaction for the synthesis of this compound, using 1-fluoro-4-nitrobenzene as the activated aryl halide.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 2-Propanethiol (isopropyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF at room temperature, add potassium carbonate (1.5 eq).

  • Slowly add 2-propanethiol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (4-nitrophenyl)(isopropyl)sulfane.

Note: For the synthesis of this compound without the nitro group, a non-activated aryl halide would require more forcing conditions or a different synthetic approach.

Transition-Metal-Catalyzed Cross-Coupling: The Modern Powerhouse

Transition-metal catalysis has emerged as one of the most versatile and powerful tools for the construction of C-S bonds.[4][5] Palladium-, copper-, and nickel-based catalytic systems are widely used for the cross-coupling of aryl halides or pseudohalides with thiols.[4][6] The Ullmann condensation is a classic example of a copper-catalyzed C-S coupling reaction.[7][8]

Mechanism and Rationale:

The catalytic cycle of a typical palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig amination analogue) involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange: The thiolate anion (RS⁻) displaces the halide on the palladium center.

  • Reductive Elimination: The aryl and thioether groups on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired aryl thioether (Ar-SR).

The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol provides a representative procedure for the palladium-catalyzed synthesis of this compound from iodobenzene and 2-propanethiol.

Materials:

  • Iodobenzene

  • 2-Propanethiol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

  • Add toluene, followed by iodobenzene (1.0 eq) and 2-propanethiol (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Dehydrative Thioetherification: An Atom-Economical Alternative

Dehydrative thioetherification offers an attractive, atom-economical route to thioethers by coupling alcohols with thiols, with water as the only byproduct.[9] This method avoids the need for pre-functionalized starting materials like alkyl or aryl halides. Transition-metal catalysts, such as those based on zinc, are often employed to facilitate this transformation.[9]

Mechanism and Rationale:

The reaction mechanism typically involves the activation of the alcohol by the metal catalyst, facilitating the nucleophilic attack of the thiol. The subsequent dehydration step yields the desired thioether. This approach is particularly advantageous from a green chemistry perspective due to its high atom economy.

Experimental Protocol: Zinc-Catalyzed Dehydrative Synthesis of this compound

This protocol is a representative example of a zinc-catalyzed dehydrative coupling of benzyl alcohol with 2-propanethiol. While not directly yielding this compound, it illustrates the general principle which can be adapted.

Materials:

  • Benzyl alcohol

  • 2-Propanethiol

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in dichloromethane, add zinc iodide (10 mol%).

  • Add 2-propanethiol (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl isopropyl sulfide.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesTypical YieldsSubstrate Scope
SNAr Cost-effective, simple procedure, no metal catalyst required.[1]Limited to electron-deficient aryl halides, often requires elevated temperatures.[10]60-95%Narrow, requires activated substrates.
Transition-Metal Catalysis Broad substrate scope, high functional group tolerance, mild reaction conditions.[4][5]Cost of catalyst and ligands, potential for metal contamination in the product.70-98%Broad, includes both electron-rich and -deficient aryl halides.
Dehydrative Thioetherification High atom economy, uses readily available alcohols, environmentally friendly.[9]May require specific catalysts, can have limitations with certain functional groups.[9]70-90%Good, but can be substrate-dependent.

Visualization of Synthetic Workflow

Decision-Making Flowchart for Thioether Synthesis

The following diagram illustrates a decision-making process for selecting an appropriate synthetic method for a target thioether.

Thioether_Synthesis_Decision_Tree start Target Thioether Synthesis q1 Is the aryl halide activated (e.g., with NO2)? start->q1 snar Consider SNAr q1->snar Yes q2 Are transition metal catalysts and ligands available and affordable? q1->q2 No metal_cat Employ Transition-Metal Cross-Coupling q2->metal_cat Yes q3 Is an atom-economical 'green' approach preferred? q2->q3 No dehydrative Explore Dehydrative Thioetherification q3->dehydrative Yes alternative Consider alternative methods (e.g., thiol-free reagents) q3->alternative No

Caption: A decision tree to guide the selection of a synthetic route for aryl thioethers.

Catalytic Cycle of Palladium-Catalyzed C-S Cross-Coupling

Palladium_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Oxidative Addition (Ar-X) thiolate_complex Ar-Pd(II)(SR)L2 pd2_complex->thiolate_complex Ligand Exchange (RS⁻) thiolate_complex->pd0 Reductive Elimination product Ar-S-R thiolate_complex->product

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of aryl thioethers.

Conclusion and Future Outlook

The synthesis of this compound and other thioethers is a mature field with a diverse array of reliable synthetic methods. The classical SNAr reaction remains a viable option for specific substrates, while modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and versatility.[1][4] Emerging methods like dehydrative thioetherification are paving the way for more sustainable and atom-economical approaches.[9]

The ongoing development of novel catalysts and reaction conditions continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and functionalized thioether-containing molecules. The choice of the optimal synthetic route will always be a multifactorial decision, balancing considerations of efficiency, cost, substrate scope, and environmental impact. This guide provides a foundational framework for making such informed decisions in the pursuit of innovative chemical synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (Isopropylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in discovery; it culminates in their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper disposal of (Isopropylthio)benzene (CAS 3019-20-3). As a sulfur-containing aromatic compound, its handling requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Profile and Core Safety Principles

This compound, also known as Isopropyl phenyl sulfide, is an organosulfur compound.[1][2] While comprehensive toxicological data for this specific molecule is not widely available, its structural components—a benzene ring and a thioether group—necessitate a cautious approach.[3] Structurally related compounds, such as Isopropylbenzene (Cumene), are classified as flammable liquids that may be fatal if swallowed and enter the airways, can cause respiratory irritation, are suspected of causing cancer, and are toxic to aquatic life with long-lasting effects.[4] Therefore, this compound must be handled as a hazardous substance with similar potential risks.

The cornerstone of its disposal is the unwavering principle of waste segregation . Never dispose of this compound or its contaminated materials down the drain or in regular trash.[5] Doing so can lead to environmental contamination and potentially violent reactions within the drainage system. All waste streams must be treated as hazardous unless definitively proven otherwise.

Chemical & Hazard Profile: this compound
Synonyms Isopropyl phenyl sulphide[1][2]
CAS Number 3019-20-3[1][2]
Molecular Formula C₉H₁₂S[1]
Molecular Weight 152.26 g/mol [1]
Anticipated Hazards Flammable Liquid, Potential Carcinogen, Aspiration Hazard, Respiratory Irritant, Aquatic Toxicity[4]
Physical Properties Stench[3]

Regulatory Framework: Classifying Your Waste

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] To ensure compliance, every generator of chemical waste is legally responsible for determining if their waste is hazardous.[7]

This compound waste is classified as hazardous based on its characteristics:

  • Ignitability (EPA Waste Code: D001): Like its analogue, Isopropylbenzene, this compound is expected to be a flammable or combustible liquid.[8] Any waste with a flashpoint below 140°F (60°C) meets the ignitability characteristic.[9]

  • Toxicity (Potential for D018): As a benzene derivative, waste containing this compound could potentially leach benzene above the regulatory limit of 0.5 mg/L, classifying it as D018 toxic waste.[9]

Waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents, and the associated hazards.[10]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal or cleanup procedure, the correct PPE must be worn to mitigate exposure risks. The rationale for each piece of equipment is tied directly to the compound's potential hazards.

Required Personal Protective Equipment (PPE) Rationale for Use
Splash Goggles or Safety Glasses with Face Shield Protects eyes from splashes of the liquid, which may cause serious irritation.[11]
Nitrile Gloves Provides a barrier against skin contact. Prolonged contact with similar solvents can cause dermatitis.[12]
Flame-Retardant Laboratory Coat Protects skin and clothing from splashes and provides a layer of protection against fire hazards.
Closed-Toe Shoes Protects feet from spills.[5]

Causality in Practice: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is critical not only to contain its unpleasant stench but also to prevent the accumulation of flammable vapors, which could form an explosive mixture with air.[4]

Step-by-Step Disposal Protocols

The fundamental goal is containment in a properly designated and sealed container, awaiting pickup by a licensed hazardous waste management service.[13]

This procedure applies to items like gloves, absorbent pads, and weighing papers contaminated with small residues of this compound.

  • Segregation: At the point of generation, place all contaminated solid waste into a dedicated, clearly labeled container. A pail lined with a clear plastic bag is a common and effective method.[14] Do not mix with non-hazardous trash.

  • Container Labeling: The container must be labeled "HAZARDOUS WASTE" and list "this compound Contaminated Debris" as the contents.[10]

  • Sealing: When not in use, the container must be kept securely closed.[10][15] Once the bag is three-quarters full, seal it with a zip tie or tape, and close the pail.[14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[12][15]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[5]

This procedure applies to unused this compound, reaction mixtures containing it, and solvents used for rinsing contaminated glassware.

  • Container Selection: Choose a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[15] The container must be in good condition, with no leaks or cracks.[10]

  • Waste Collection: Using a funnel, carefully pour the liquid waste into the designated hazardous waste container. Perform this transfer inside a chemical fume hood.[5]

  • Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[15]

  • Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag. Clearly write "this compound" and list other components of the waste mixture with their approximate percentages.[10] Acronyms or formulas are not acceptable.[10]

  • Sealing and Storage: Securely cap the container. It must remain closed at all times except when adding waste.[10] Store the container in a secondary containment bin within a designated SAA.

  • Pickup Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 or 180 days), submit a pickup request to your EHS department.[14][16]

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent escalation.

A small spill is generally defined as a volume that can be covered by the absorbent material available in a standard laboratory spill kit and does not pose an immediate fire or respiratory hazard.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational. Restrict access to the spill area.

  • PPE: Don the appropriate PPE as detailed in Section 3.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

  • Collection: Starting from the outside edge and working inward, carefully scoop the absorbed material into a sealable container or heavy-duty plastic bag.[16]

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water.[16]

  • Disposal: The collected absorbent material and cleaning supplies are now hazardous waste. Place them in a sealed, labeled container and dispose of them according to Protocol 4.1.[16]

A large spill is any volume that spreads rapidly, presents a significant fire or inhalation hazard, or enters a drain.

  • Evacuate: Immediately evacuate the laboratory, closing the door behind you.

  • Alert: Activate the nearest fire alarm and alert your institution's emergency response team or call 911.

  • Report: Inform emergency responders of the identity of the spilled material (this compound) and any other chemicals involved. Provide them with the Safety Data Sheet (SDS) if possible.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for managing this compound waste from generation to disposal.

G cluster_0 Disposal Workflow start Waste Generation (this compound) decision_type Liquid or Solid Waste? start->decision_type solid_path Solid (Contaminated Debris) decision_type->solid_path Solid liquid_path Liquid (Bulk or Rinse) decision_type->liquid_path Liquid collect_solid Step 1: Collect in Lined, Labeled Solid Waste Container solid_path->collect_solid store_solid Step 2: Seal and Store in Satellite Accumulation Area (SAA) collect_solid->store_solid end_process Request Pickup by EHS / Waste Management store_solid->end_process collect_liquid Step 1: Collect in Compatible, Labeled Liquid Waste Container liquid_path->collect_liquid store_liquid Step 2: Cap Securely, Store in Secondary Containment in SAA collect_liquid->store_liquid store_liquid->end_process

Caption: Decision workflow for this compound waste.

References

Navigating the Safe Handling of (Isopropylthio)benzene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of (Isopropylthio)benzene, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can build a self-validating system of safety in your laboratory.

This compound, also known as isopropyl phenyl sulfide, is a flammable liquid and vapor that poses several health hazards. It can cause skin and eye irritation, and may be fatal if swallowed and enters the airways. Furthermore, there are concerns that it may cause genetic defects and cancer. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Understanding the Risks: Hazard Profile of this compound

Before selecting PPE, it is crucial to understand the specific hazards associated with this compound:

Hazard ClassDescriptionPotential Consequences
Flammable Liquid The vapor can form explosive mixtures with air.Fire or explosion if exposed to ignition sources.
Skin Irritant Causes skin irritation upon contact.Redness, itching, and inflammation of the skin.
Serious Eye Irritant Causes serious eye irritation.Pain, redness, and potential damage to the eye.
Aspiration Hazard May be fatal if swallowed and enters airways.Chemical pneumonitis, pulmonary edema, and death.
Suspected Carcinogen May cause cancer.Long-term risk of developing cancer.
Suspected Mutagen May cause genetic defects.Potential for heritable genetic damage.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Environmental damage if released.

The Core of Protection: A Multi-Layered PPE Approach

A robust PPE plan for handling this compound involves a multi-layered approach, addressing each potential route of exposure. The following sections detail the minimum required PPE and provide guidance for selecting the appropriate equipment for your specific laboratory operations.

Engineering Controls: The First Line of Defense

Before relying on PPE, always prioritize engineering controls to minimize exposure. All work with this compound should be conducted in a certified chemical fume hood to control vapor inhalation.[2] The fume hood's face velocity should be between 80 and 120 feet per minute.[3]

Hand Protection: Choosing the Right Gloves

The selection of appropriate gloves is critical to prevent skin contact. While general "chemical-resistant" gloves are often recommended, for this compound, more specific guidance is necessary.

  • Material: Nitrile gloves are a common and effective choice for a wide range of chemicals and are a suitable starting point.[2] For prolonged or high-exposure tasks, consider double-gloving or using thicker neoprene gloves for enhanced protection.[2]

  • Breakthrough Time: Always consult the glove manufacturer's compatibility chart for specific breakthrough times for this compound or similar aromatic thioethers. If specific data is unavailable, select gloves with a breakthrough time of greater than 480 minutes for similar solvents.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

Step-by-Step Glove Protocol:

  • Selection: Choose the appropriate glove material and thickness based on the task's duration and potential for contact.

  • Inspection: Before donning, inflate the gloves with air to check for pinholes.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[2][3]

Eye and Face Protection: Shielding from Splashes

Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for all operations.

  • Goggles: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, chemical splash goggles are required.[2]

  • Face Shield: When there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Skin and Body Protection: Beyond the Lab Coat

A standard laboratory coat is the minimum requirement for body protection. However, for tasks with a higher risk of splashes or spills, additional protection is necessary.

  • Flame-Resistant Lab Coat: Given the flammability of this compound, a flame-resistant lab coat provides an additional layer of safety.[2]

  • Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron worn over the lab coat will provide an impermeable barrier.

  • Full-Body Protection: In the event of a large spill or for emergency response, a fully encapsulating chemical-protective suit may be necessary.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection depends on the concentration of airborne vapors and the effectiveness of engineering controls.

  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Potential for High Concentrations: If there is a potential for exceeding occupational exposure limits (OELs), or in the event of a spill outside of a fume hood, respiratory protection is essential. For benzene, a related compound, OSHA has set a permissible exposure limit (PEL) of 1 ppm as an 8-hour time-weighted average.[4]

  • Respirator Selection:

    • Up to 10 ppm: An air-purifying half-mask respirator with organic vapor cartridges.[5][6]

    • Up to 50 ppm: A full-facepiece air-purifying respirator with organic vapor cartridges.[7]

    • Above 50 ppm or in emergency situations: A full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).[5][7]

All personnel required to wear respirators must be medically cleared, fit-tested, and trained on their proper use, maintenance, and limitations.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.

Spill Response and Decontamination

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[7]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[7][9]

  • Neutralize: For spills involving thio-compounds, a bleach solution can be used for decontamination of surfaces after the bulk of the material has been absorbed.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to the appropriate safety personnel.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containerization: Use a designated, properly labeled, and sealed container for all liquid and solid waste.[2][3] The container should be clearly marked as "Hazardous Waste" and list the full chemical name.[2]

  • Storage: Store the waste container in a well-ventilated, secondary containment area away from ignition sources.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][9][10]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow Figure 1: PPE Selection Workflow for this compound cluster_0 Figure 1: PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_level_1 Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat fume_hood->ppe_level_1 Yes inhalation_risk Inhalation Risk? (Spill or No Hood) fume_hood->inhalation_risk No splash_risk High Splash Risk? ppe_level_1->splash_risk ppe_level_2 Enhanced PPE: - Double Gloves/Neoprene Gloves - Chemical Goggles - Face Shield - Flame-Resistant Lab Coat splash_risk->ppe_level_2 Yes end Proceed with Caution splash_risk->end No ppe_level_2->end respirator Select Appropriate Respirator (Based on Concentration) inhalation_risk->respirator Yes respirator->end

Caption: PPE selection workflow for this compound.

By integrating these detailed PPE protocols and operational plans into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.